molecular formula C11H12O2 B1281867 5-Benzyloxolan-2-one CAS No. 21175-42-8

5-Benzyloxolan-2-one

Cat. No.: B1281867
CAS No.: 21175-42-8
M. Wt: 176.21 g/mol
InChI Key: OJKCYERWEGKEIS-UHFFFAOYSA-N
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Description

5-Benzyloxolan-2-one is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol. Its structure features an oxolan-2-one (gamma-lactone) core substituted with a benzyl group at the 5-position. The compound is provided with a documented purity level and is associated with the CAS Registry Number 21175-42-8 . This benzyl-substituted lactone serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. The structural motif of the lactone ring is prevalent in many biologically active molecules and natural products. Researchers utilize this compound in the development of novel chemical entities, particularly in the synthesis of more complex structures for pharmaceutical and material science applications. The benzyl group offers a handle for further chemical modifications, such as deprotection or functional group interconversion, making it a versatile reagent in the synthetic toolkit. This product is intended for research applications in a laboratory setting. It is strictly for Research Use Only and is not intended for direct human consumption, diagnostic use, or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKCYERWEGKEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80532354
Record name 5-Benzyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21175-42-8
Record name 5-Benzyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of 5-Benzyloxolan-2-one?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 5-Benzyloxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive examination of the chemical properties of this compound, a substituted γ-butyrolactone. While direct literature on this specific molecule is sparse, this document synthesizes foundational organic chemistry principles with data from analogous structures to provide a robust technical overview. We will delve into its structural characteristics, spectroscopic profile, chemical reactivity, and plausible synthetic pathways, offering insights valuable for its application in medicinal chemistry and organic synthesis.

Core Molecular Structure and Identification

This compound, also known as 5-benzyl-γ-butyrolactone, is a heterocyclic compound featuring a five-membered lactone ring substituted at the 5-position with a benzyl group. The presence of the γ-butyrolactone core, a common motif in natural products, combined with the lipophilic benzyl substituent, makes it an interesting scaffold for chemical exploration.[1]

Key Identifiers
IdentifierValueSource(s)
IUPAC Name This compound-
CAS Number 21175-42-8[2][3]
Molecular Formula C₁₁H₁₂O₂[2][3]
Molecular Weight 176.21 g/mol [2][3]
SMILES C1(CC(=O)OC1)CC2=CC=CC=C2[2]
Molecular Structure

The structure consists of a saturated five-membered ring containing an ester group (lactone). The benzyl group is attached to the carbon atom adjacent to the ring oxygen.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are influenced by the polar lactone group and the nonpolar benzyl substituent.

PropertyValueSource(s)
Appearance Likely a colorless liquid or low-melting solid[2][4]
Melting Point 30 °C[2]
Solubility Expected to be soluble in common organic solvents like ethers, chlorinated solvents, and aromatic hydrocarbons.[4] Miscible with water.[5]
Boiling Point Not explicitly reported, but expected to be high (>200 °C) due to its molecular weight and polar lactone group.[5]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons (C₆H₅): A multiplet is expected in the range of δ 7.2-7.4 ppm, corresponding to the five protons of the phenyl group.[6]

  • Methine Proton (O-CH): The proton at the C5 position, adjacent to the ring oxygen, is expected to appear as a multiplet around δ 4.5-4.8 ppm.

  • Benzyl Protons (CH₂-Ph): The two diastereotopic protons of the benzylic methylene group will likely appear as two separate multiplets or a complex multiplet (dd) around δ 2.8-3.1 ppm.

  • Ring Methylene Protons (CH₂): The remaining four protons on the lactone ring (at C3 and C4) will appear as complex multiplets in the upfield region, likely between δ 1.8-2.6 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): The lactone carbonyl carbon is expected to have a chemical shift in the range of δ 175-180 ppm.[8]

  • Aromatic Carbons (C₆H₅): Signals for the aromatic carbons are expected between δ 127-138 ppm.[8]

  • Methine Carbon (O-CH): The C5 carbon, bonded to the ring oxygen, should appear around δ 75-85 ppm.

  • Benzyl Carbon (CH₂-Ph): The benzylic carbon is predicted to be in the range of δ 35-45 ppm.

  • Ring Methylene Carbons (CH₂): The C3 and C4 carbons are expected in the upfield region, around δ 25-35 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch (Lactone): A strong, characteristic absorption band is expected around 1770 cm⁻¹, typical for a five-membered ring (γ-lactone).[9][10]

  • C-O Stretch: C-O stretching vibrations from the ester linkage are expected in the 1250-1050 cm⁻¹ region.

  • Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹) would indicate the aromatic C-H bonds.[9]

  • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) correspond to the C-H bonds of the lactone ring and benzylic methylene group.

  • Aromatic C=C Bending: Characteristic absorptions for the benzene ring are expected in the 1600-1450 cm⁻¹ region.[10]

Mass Spectrometry
  • Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 176.

  • Key Fragmentation Patterns: Common fragmentation would involve the loss of the benzyl group (C₇H₇, m/z = 91) to give a fragment at m/z = 85. Another plausible fragmentation is the loss of CO₂ (44 amu) from the lactone ring.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional components: the γ-butyrolactone ring and the benzyl group.

Lactone Ring Reactivity

The γ-butyrolactone core is an ester and thus susceptible to nucleophilic acyl substitution.

  • Hydrolysis: Under basic conditions (e.g., NaOH solution), the lactone will readily hydrolyze to form the corresponding sodium salt of 4-hydroxy-5-phenylpentanoic acid.[5] In acidic water, an equilibrium between the lactone and the open-chain hydroxy acid will be established.[5]

  • Aminolysis/Alcoholysis: Reaction with amines or alcohols (catalyzed by acid or base) will open the lactone ring to form the corresponding amides or esters of γ-hydroxy acids.[11]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the lactone to the corresponding diol, 1,4-dihydroxy-5-phenylpentane.

  • Alpha-Carbon Reactivity: In the presence of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), the proton at the alpha-position (C2) can be abstracted to form an enolate, which can then participate in various alkylation or condensation reactions.[5]

Caption: Key reactions of the this compound core.

Benzyl Group Stability

The benzyl group is generally stable but can be cleaved under certain conditions.

  • Hydrogenolysis: The benzyl C-O bond can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which would convert the molecule to 5-methyl-γ-butyrolactone.

  • Strong Acid: Harsh acidic conditions may lead to the cleavage of the benzyl ether.[12]

Synthesis Methodologies

There is no single, established one-step synthesis for this compound in the surveyed literature. However, its synthesis can be envisioned through several plausible multi-step routes based on fundamental organic reactions.[13]

Route 1: Intramolecular Cyclization (Lactonization)

A common and reliable method for forming lactones is the acid-catalyzed intramolecular cyclization of a corresponding hydroxy acid or ester.[12][14] The key precursor would be 4-hydroxy-5-phenylpentanoic acid or its ester.

G start Precursor Synthesis (e.g., Aldol Condensation) hydroxy_ester Ethyl 4-hydroxy- 5-phenylpentanoate start->hydroxy_ester hydrolysis Base Hydrolysis (e.g., LiOH) hydroxy_ester->hydrolysis hydroxy_acid 4-Hydroxy-5-phenyl- pentanoic Acid hydrolysis->hydroxy_acid lactonization Acid-Catalyzed Lactonization (e.g., H⁺, heat) hydroxy_acid->lactonization product This compound lactonization->product

Caption: General workflow for synthesis via lactonization.

Generalized Experimental Protocol (Lactonization)
  • Precursor Synthesis: Synthesize the precursor, 4-hydroxy-5-phenylpentanoic acid, via a suitable method such as an aldol condensation between propanal and benzaldehyde followed by reduction and oxidation steps.

  • Cyclization: Dissolve the 4-hydroxy-5-phenylpentanoic acid in an appropriate solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the lactone product.[13]

  • Workup: Monitor the reaction by TLC until the starting material is consumed. Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine to neutralize the acid and remove water-soluble impurities.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or vacuum distillation to yield pure this compound.[13]

Potential Applications and Conclusion

This compound serves as a valuable building block in organic synthesis. The γ-butyrolactone scaffold is a key intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer drugs.[15] The presence of the benzyl group provides a site for further functionalization and can modulate the lipophilicity and pharmacokinetic properties of derivative compounds, making it a molecule of interest for drug development professionals.[13] This guide provides a foundational understanding of its chemical properties to support and stimulate further research into its synthetic utility and potential applications.

References

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5-Benzyloxolan-2-one structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 5-Benzyloxolan-2-one: Structure and Stereochemistry

Authored by: Gemini, Senior Application Scientist
Publication Date: January 17, 2026

Abstract

This compound, a substituted γ-butyrolactone, serves as a valuable chiral building block in medicinal chemistry and organic synthesis. Its structure, featuring a stereogenic center at the 5-position, gives rise to enantiomeric forms whose distinct three-dimensional arrangements are critical to their biological activity and utility in asymmetric synthesis. This technical guide provides a comprehensive analysis of the molecular structure, stereochemistry, and analytical validation of this compound. We delve into the spectroscopic techniques for structural elucidation, the crystallographic methods for absolute configuration determination, and the chromatographic strategies for enantiomeric separation. This document is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of this important heterocyclic compound.

Foundational Analysis: Molecular Structure

This compound, with the chemical formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol , belongs to the lactone class of organic compounds.[1] The core of the molecule is an oxolan-2-one (more commonly known as γ-butyrolactone), which is a five-membered ring containing an ester group. A benzyl group (-CH₂-Ph) is attached to the C5 position of this lactone ring, adjacent to the ring oxygen.

Identifier Value
IUPAC Name This compound
CAS Number 21175-42-8[1][2][3]
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol [1]
SMILES C1CC(=O)OC1CC2=CC=CC=C2[1]

The presence of both a polar lactone functional group and a nonpolar, lipophilic benzyl group gives the molecule an amphiphilic character, influencing its solubility and its interactions in both biological and synthetic environments. Its utility often stems from its role as a chiral scaffold in the development of more complex molecules.[4][5]

The Critical Dimension: Stereochemistry

The defining structural feature of this compound is its chirality. The carbon atom at the 5-position (C5) is a stereogenic center because it is bonded to four distinct substituents:

  • The ring oxygen atom (O1)

  • The C4 methylene group of the lactone ring

  • A hydrogen atom

  • The benzyl group

This arrangement means the molecule is not superimposable on its mirror image, leading to the existence of two enantiomers: (R)-5-benzyloxolan-2-one and (S)-5-benzyloxolan-2-one .

G cluster_racemate Racemic Mixture cluster_enantiomers Enantiomers racemate This compound (Racemate) R_enantiomer (R)-5-benzyloxolan-2-one racemate->R_enantiomer Separation S_enantiomer (S)-5-benzyloxolan-2-one racemate->S_enantiomer Separation R_enantiomer->S_enantiomer Non-superimposable mirror images G cluster_methods Analytical Workflow cluster_outputs Determined Properties start Target Molecule: This compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms Mass Spectrometry start->ms xray Single-Crystal X-ray Crystallography start->xray hplc Chiral HPLC start->hplc connectivity Molecular Connectivity (2D Structure) nmr->connectivity mol_weight Molecular Weight ms->mol_weight abs_config Absolute Configuration (3D Structure - R/S) xray->abs_config Gold Standard hplc->abs_config Relative determination purity Enantiomeric Purity (ee %) hplc->purity

Figure 2: Workflow for the comprehensive structural and stereochemical analysis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for determining the covalent framework (connectivity) of the molecule. [6]While standard NMR cannot differentiate between enantiomers, it confirms the presence and arrangement of all atoms in the structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃) Note: These are predicted values based on standard chemical shift principles. Actual values may vary slightly.

¹H NMR (Proton) Predicted δ (ppm) Multiplicity Assignment
Aromatic7.25-7.40m5H, Phenyl ring
C5-H4.60-4.75m1H, Proton at chiral center
Benzylic CH₂3.10, 2.90dd, dd2H, Methylene of benzyl group
C3-CH₂2.50-2.70m2H, Lactone ring
C4-CH₂2.10-2.30m2H, Lactone ring
¹³C NMR (Carbon) Predicted δ (ppm) Assignment
Carbonyl~177C2 (C=O)
Aromatic~137 (quat.), 127-129Phenyl ring
C5-CH~80C5 (Chiral center)
Benzylic CH₂~40Methylene of benzyl group
C3-CH₂~29C3 of lactone ring
C4-CH₂~28C4 of lactone ring

2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign these resonances and confirm the connectivity between the benzyl group and the C5 position of the lactone ring. [7]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition (C₁₁H₁₂O₂).

Absolute Configuration Determination
Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. [8]By analyzing the diffraction pattern of X-rays passed through a single crystal of an enantiomerically pure sample, the precise spatial arrangement of every atom can be mapped. This technique provides an unambiguous assignment of the (R) or (S) configuration. [8] Causality in Experimental Choice: The primary challenge and rate-limiting step for this technique is growing a high-quality single crystal suitable for diffraction. [8][9]This is often a trial-and-error process involving the screening of various solvents and crystallization conditions. [9]

Enantiomeric Separation and Purity Analysis
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most prevalent and powerful technique for separating enantiomers and quantifying the enantiomeric purity (or enantiomeric excess, ee) of a sample. [10][11]The method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. [12]Due to differing interaction energies, one enantiomer is retained longer on the column than the other, resulting in their separation. [10]

Protocol: Chiral HPLC for Enantiomeric Purity Assessment

Objective: To separate the (R) and (S) enantiomers of this compound and determine the enantiomeric excess of a sample.

1. Column Selection:

  • Rationale: The choice of CSP is critical. Polysaccharide-based columns (e.g., Chiralpak® IA, ID) are highly effective for a wide range of compounds and are a common starting point. [13] * Procedure: Screen several CSPs to find one that provides baseline resolution.

2. Mobile Phase Optimization:

  • Rationale: The mobile phase composition (e.g., hexane/isopropanol or acetonitrile/water) influences retention times and resolution. The polarity must be optimized to achieve good separation in a reasonable timeframe. [13] * Procedure: a. Start with a standard mobile phase, such as 90:10 Hexane:Isopropanol. b. Adjust the ratio of the polar modifier (isopropanol) to optimize the resolution (Rs > 1.5 is ideal). c. Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape, although they are unlikely to be necessary for this neutral lactone.

3. Sample Preparation:

  • Procedure: a. Prepare a stock solution of the racemic standard (1 mg/mL) in the mobile phase. b. Prepare a solution of the test sample at the same concentration.

4. Data Acquisition and Analysis:

  • Procedure: a. Inject the racemic standard to determine the retention times (t₁) and (t₂) for each enantiomer. b. Inject the test sample under the identical conditions. c. Integrate the peak areas (A₁ and A₂) for each enantiomer. d. Calculate the enantiomeric excess (% ee) using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100%

Trustworthiness through Self-Validation: This protocol is self-validating. The initial injection of a known racemic mixture (50:50) confirms that the method is capable of separating the enantiomers and establishes their respective retention times, providing a reliable benchmark against which the unknown sample is measured.

Applications in Research and Drug Development

The benzimidazolone scaffold, a related heterocyclic structure, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules. [14][15]Similarly, chiral lactones like this compound are highly sought-after intermediates.

  • Chiral Building Blocks: Enantiomerically pure this compound serves as a starting material for the synthesis of more complex chiral molecules. The lactone can be opened to reveal two functional groups (an alcohol and a carboxylic acid) with a defined stereocenter, providing a template for asymmetric synthesis.

  • Scaffold for Bioactive Compounds: The structure combines features often found in pharmacologically active compounds. The benzyl group can engage in π-π stacking or hydrophobic interactions within a protein binding pocket, while the lactone can act as a hydrogen bond acceptor. Derivatives of this core structure are explored for a wide range of therapeutic targets. [5][16]

Conclusion

This compound is more than a simple heterocyclic compound; it is a molecule defined by its three-dimensional architecture. Its single stereocenter dictates its existence as a pair of enantiomers, a fact that has profound implications for its use in stereoselective synthesis and drug discovery. A rigorous, multi-faceted analytical approach combining NMR, mass spectrometry, X-ray crystallography, and chiral chromatography is essential for its complete characterization. This guide has outlined the core structural features, the critical nature of its stereochemistry, and the validated protocols required to analyze this important molecule, providing a foundational resource for scientists in the pharmaceutical and chemical industries.

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An In-depth Technical Guide to (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone (CAS 1563-56-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Pharmaceutical Intermediate

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, registered under CAS number 1563-56-0, is a pivotal chemical intermediate in the synthesis of various pharmaceuticals.[1][2] While the initial query referenced CAS number 21175-42-8, the substantial body of scientific literature points to 1563-56-0 as the correct identifier for the compound of interest, also known as 2-(2-Amino-5-bromobenzoyl)pyridine. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, and critical role in the development of benzodiazepine drugs, offering field-proven insights for professionals in drug development and chemical research.

Core Physicochemical Characteristics

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone presents as a yellow to off-white crystalline solid under standard conditions.[1][2][3] Its molecular structure, featuring a substituted benzoyl pyridine core, endows it with specific chemical properties that are instrumental in its synthetic applications.[4]

Structural and Molecular Data
PropertyValueSource(s)
CAS Number 1563-56-0[1][2]
IUPAC Name (2-amino-5-bromophenyl)-pyridin-2-ylmethanone[4][5]
Synonyms 2-(2-Amino-5-bromobenzoyl)pyridine, ABBP[4][5]
Molecular Formula C₁₂H₉BrN₂O[1][2][4]
Molecular Weight 277.12 g/mol [1][2][4]
Appearance Yellow solid[1][3][4]
Physicochemical Properties
PropertyValueSource(s)
Melting Point 98-100 °C[1][3][4]
Boiling Point 451 °C[1][3][4]
Flash Point 227 °C[1][3][4]
Density 1.546 g/cm³[1][3][4]
Solubility DMSO (Slightly), Methanol (Sparingly)[1][3]
pKa (Predicted) 2.66 ± 0.10[3][4]
Vapor Pressure 2.48E-08 mmHg at 25°C[3]
Refractive Index 1.658[3]

Synthesis and Manufacturing

The synthesis of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is a critical process for its application in the pharmaceutical industry. A common and efficient method involves the reaction of 2-bromopyridine with 2-amino-5-bromobenzoic acid.[1][6] This reaction is typically facilitated by the use of n-butyllithium in an ethereal solvent such as tetrahydrofuran (THF) at low temperatures.[1][6]

Experimental Protocol: Synthesis from 2-Bromopyridine and 2-Amino-5-bromobenzoic Acid

This protocol is a self-validating system, where successful synthesis and purification yield a product with the expected physicochemical properties, confirming the reaction's efficacy.

Materials:

  • 2-bromopyridine

  • 2-amino-5-bromobenzoic acid

  • n-butyllithium (2.5 M in hexane)

  • Anhydrous ethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • 3N Hydrochloric acid

  • Solid sodium hydroxide pellets

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), cool a mixture of 2.5 M n-butyllithium in hexane and anhydrous ethyl ether to -40 °C.[4][6]

  • Addition of 2-Bromopyridine: Slowly add 2-bromopyridine dropwise to the cooled solution. Stir the mixture at -40 °C for 1 hour.[4][6]

  • Addition of 2-Amino-5-bromobenzoic Acid: Add a solution of 2-amino-5-bromobenzoic acid in anhydrous THF dropwise to the reaction mixture.[4][6]

  • Reaction Progression: Allow the reaction system to slowly warm to 0 °C and continue stirring at this temperature for an additional 2 hours.[4][6]

  • Quenching: Quench the reaction by the addition of 3N hydrochloric acid.[4][6]

  • Extraction: Separate the aqueous and organic layers. The organic layer is extracted once more with 3N hydrochloric acid. The combined aqueous phases are then neutralized with solid sodium hydroxide pellets while cooling in an ice bath.[6][7] The neutralized aqueous phase is extracted with ether.[6][7]

  • Drying and Concentration: Dry the combined ether extracts with anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[6][7]

  • Purification: Purify the crude product by flash chromatography on a silica gel column, eluting with a mixture of ethyl acetate and hexane to afford the target compound.[6][7]

Caption: A general workflow for the synthesis and purification of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone.

G cluster_synthesis Synthesis cluster_workup Workup & Purification start Reaction Setup: - n-butyllithium in ether - Cool to -40°C add_bromo Add 2-bromopyridine Stir for 1 hr at -40°C start->add_bromo add_amino Add 2-amino-5-bromobenzoic acid in THF add_bromo->add_amino react Warm to 0°C Stir for 2 hrs add_amino->react quench Quench with 3N HCl react->quench extract Aqueous/Organic Extraction quench->extract neutralize Neutralize with NaOH extract->neutralize extract2 Extract with Ether neutralize->extract2 dry Dry with Na2SO4 & Concentrate extract2->dry purify Flash Chromatography dry->purify product Pure (2-Amino-5-bromophenyl) (pyridin-2-yl)methanone purify->product

Applications in Pharmaceutical Development

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably benzodiazepines.[1][2]

Intermediate in the Synthesis of Bromazepam

This compound is a key precursor in the production of Bromazepam, a benzodiazepine derivative used for its anxiolytic and sedative properties.[1][2][6] The chemical structure of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone provides the necessary framework for the subsequent cyclization reactions required to form the benzodiazepine ring system.

Caption: The role of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone as a key intermediate in the synthesis of Bromazepam.

G intermediate (2-Amino-5-bromophenyl) (pyridin-2-yl)methanone reagents Further Synthetic Steps (e.g., reaction with an amino acid derivative followed by cyclization) intermediate->reagents leads to bromazepam Bromazepam (Active Pharmaceutical Ingredient) reagents->bromazepam forms

Precursor for Remimazolam Synthesis

It also serves as a key intermediate in the synthesis of Remimazolam, a short-acting GABAa receptor agonist used for procedural sedation and general anesthesia.[8]

Biological Activity and Considerations

While primarily used as a synthetic intermediate, (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone has been noted to possess some biological activity. It has shown anti-inflammatory properties in in-vitro studies, potentially through the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis.[6][7] It is also a known metabolite of Bromazepam, being excreted in the urine of patients.[9] Studies have also investigated its further metabolism, including the reduction of its carbonyl group by NADPH-dependent enzymes in the liver.[10]

Safety and Handling

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone should be handled with appropriate safety precautions in a laboratory setting. It is recommended to keep it in a dark place, under an inert atmosphere, and at room temperature.[3][11]

References

  • Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap. (n.d.).
  • 2-(2-Amino-5-bromobenzoyl)pyridine: A Comprehensive Overview. (2025, February 27).
  • 2-(2-Amino-5-bromobenzoyl)pyridine CAS 1563-56-0 Product Specification. (n.d.).
  • 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 - ChemicalBook. (2025, December 2).
  • Cas 1563-56-0,2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | lookchem. (n.d.).
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  • CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents. (n.d.).
  • 2-(2-Amino-5-bromobenzoyl)pyridine | 1563-56-0 - Sigma-Aldrich. (n.d.).
  • 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE CAS#: 1563-56-0 - ChemicalBook. (n.d.).
  • 2-(2-Amino-5-bromobenzoyl)pyridine | C12H9BrN2O | CID 73807 - PubChem. (n.d.).
  • (PDF) 2-(2-Amino-5-bromobenzoyl)pyridine - ResearchGate. (2025, August 9).
  • Studies on metabolism of bromazepam. VI. Reduction of 2-(2-amino-5-bromobenzoyl)pyridine, a metabolite of bromazepam, in the rabbit, rat, and guinea pig - PubMed. (n.d.).

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Spectroscopic analysis of 5-Benzyloxolan-2-one (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Benzyloxolan-2-one

Introduction: The Structural Elucidation of a Versatile γ-Lactone

This compound, also known as γ-butyrolactone, 5-benzyl-, is a significant chemical intermediate belonging to the γ-lactone class of compounds. With the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol , its structure combines a five-membered lactone ring with a flexible benzyloxy side chain[1]. γ-Lactones are prevalent motifs in natural products and are crucial building blocks in synthetic organic chemistry, contributing to the aromas of fruits and serving as precursors in drug development[2]. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications.

This technical guide provides a comprehensive analysis of this compound using a multi-pronged spectroscopic approach. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our focus extends beyond mere data presentation to explain the underlying principles and the rationale behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation :

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is an excellent solvent for this compound and has a well-defined residual peak.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm)[3].

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition :

    • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • For ¹H NMR, acquire data with 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. Acquire data with 1024-2048 scans to achieve a good signal-to-noise ratio, particularly for quaternary carbons[3].

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis Prep1 Weigh 5-10 mg of This compound Prep2 Dissolve in 0.6 mL CDCl3 with TMS Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 1H NMR Acquisition (32 Scans) Prep3->Acq1 Acq2 13C NMR Acquisition (1024 Scans) Prep3->Acq2 Proc1 Fourier Transform & Phase Correction Acq1->Proc1 Acq2->Proc1 Proc2 Baseline Correction & Integration (1H) Proc1->Proc2 Proc3 Chemical Shift Referencing (to TMS) Proc2->Proc3 Proc4 Spectral Interpretation (Assign Peaks) Proc3->Proc4

Caption: Standard workflow for NMR spectroscopic analysis.

¹H NMR Spectral Interpretation

The proton NMR spectrum provides a map of all hydrogen environments in the molecule. The expected signals for this compound are rationalized by the electronic effects of adjacent functional groups.

  • Aromatic Protons (H-Ar) : The five protons on the phenyl ring of the benzyl group are expected to appear as a complex multiplet in the range of δ 7.30-7.45 ppm [4]. Their chemical shift is downfield due to the deshielding effect of the aromatic ring current.

  • Benzylic Protons (H-6) : The two protons of the benzylic methylene group (Ph-CH₂ -O) are chemically equivalent and adjacent to an oxygen atom. This proximity to an electronegative atom causes significant deshielding, resulting in a singlet at approximately δ 4.60 ppm .

  • Lactone Methine Proton (H-5) : The single proton on the chiral center of the lactone ring (O-CH -CH₂) is the most downfield of the aliphatic protons. It is deshielded by two adjacent oxygen atoms (one in the ring, one in the ether linkage). Its signal is expected around δ 4.40-4.50 ppm and will appear as a multiplet due to coupling with the adjacent C4 protons.

  • Lactone Methylene Protons (H-3, H-4) : The four protons on carbons 3 and 4 of the lactone ring are in distinct chemical environments and will show complex splitting patterns. They are expected to resonate in the range of δ 2.00-2.80 ppm . The protons on C3, being adjacent to the electron-withdrawing carbonyl group, will likely be further downfield than the protons on C4.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (H-Ar)7.30 - 7.45Multiplet (m)5H
Benzylic (H-6)~ 4.60Singlet (s)2H
Lactone Methine (H-5)4.40 - 4.50Multiplet (m)1H
Lactone Methylene (H-3, H-4)2.00 - 2.80Multiplets (m)4H
¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of each carbon atom.

  • Carbonyl Carbon (C-2) : The ester carbonyl carbon is highly deshielded and will appear as the most downfield signal, typically in the range of δ 175-178 ppm [3].

  • Aromatic Carbons (C-Ar) : The carbons of the phenyl ring will resonate in the aromatic region of δ 127-138 ppm . The quaternary carbon attached to the benzylic group (ipso-carbon) will be a weak signal around δ 137-138 ppm, while the other five CH carbons will appear between δ 127-129 ppm[5].

  • Lactone Methine Carbon (C-5) : This carbon is attached to two oxygen atoms, leading to a significant downfield shift into the δ 78-82 ppm range.

  • Benzylic Carbon (C-6) : The carbon of the benzylic methylene group is also deshielded by the adjacent oxygen and the phenyl ring, appearing around δ 70-73 ppm .

  • Lactone Methylene Carbons (C-3, C-4) : These aliphatic carbons are the most shielded, resonating in the δ 25-35 ppm range. The carbon adjacent to the carbonyl group (C-3) is expected to be slightly more downfield than C-4.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C-2)175 - 178
Aromatic (C-Ar, ipso)137 - 138
Aromatic (C-Ar, CH)127 - 129
Lactone Methine (C-5)78 - 82
Benzylic (C-6)70 - 73
Lactone Methylene (C-3)28 - 32
Lactone Methylene (C-4)25 - 29

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation : For a liquid or low-melting solid like this compound (m.p. 30 °C)[1], the simplest method is to prepare a thin film. Place one drop of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Data Acquisition :

    • Place the salt plates in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum by scanning from 4000 cm⁻¹ to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR Spectral Interpretation

The IR spectrum of this compound is dominated by absorptions characteristic of an ester (lactone) and an aromatic benzyl ether.

  • C=O Stretch (Lactone) : A very strong and sharp absorption band is expected at a relatively high wavenumber, around 1770-1785 cm⁻¹ . The frequency is higher than that of a typical acyclic ester (~1735-1750 cm⁻¹) due to the ring strain of the five-membered lactone ring[6]. This is often the most diagnostic peak in the spectrum.

  • C-H Stretch (Aromatic & Aliphatic) : Aromatic C-H stretching vibrations appear as a group of weaker peaks just above 3000 cm⁻¹ (~3030-3100 cm⁻¹ ). Aliphatic C-H stretches from the lactone and benzylic methylene groups will be observed as medium-to-strong absorptions just below 3000 cm⁻¹ (~2850-2960 cm⁻¹ )[7].

  • C-O Stretch (Ester & Ether) : Two distinct C-O stretching absorptions are expected. The acyl-oxygen (C(=O)-O) stretch of the lactone will appear as a strong band around 1150-1250 cm⁻¹ . The alkyl-oxygen (O-CH₂) stretch from both the lactone ring and the benzyl ether will also contribute in this region[8].

  • C=C Stretch (Aromatic) : Medium-intensity, sharp absorptions corresponding to the carbon-carbon stretching within the phenyl ring are expected in the 1450-1600 cm⁻¹ region.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic)3030 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium-Strong
C=O Stretch (Lactone)1770 - 1785Strong, Sharp
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Ester/Ether)1050 - 1250Strong

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common high-energy technique that induces characteristic fragmentation.

Experimental Protocol: Mass Spectrum Acquisition
  • Sample Introduction : Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet, which is ideal for a volatile compound like this.

  • Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis : The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

Mass Spectrum Interpretation

The fragmentation of this compound is dictated by the stability of the resulting fragments, particularly the highly stable benzyl and tropylium cations.

  • Molecular Ion (M⁺) : The molecular ion peak is expected at m/z = 176 , corresponding to the molecular formula [C₁₁H₁₂O₂]⁺. This peak may be of low to moderate intensity due to the facile fragmentation of the benzylic bond.

  • Base Peak (m/z = 91) : The most prominent peak (base peak) in the spectrum is expected at m/z = 91 . This corresponds to the [C₇H₇]⁺ cation. This fragment is formed by the cleavage of the benzylic C-O bond. The initially formed benzyl cation readily rearranges to the highly stable, aromatic tropylium ion, explaining its high abundance[9][10].

  • Other Key Fragments :

    • m/z = 85 : This fragment corresponds to the lactone ring portion, [C₄H₅O₂]⁺, resulting from the cleavage of the benzylic C-O bond with charge retention on the lactone fragment.

    • m/z = 108 : This corresponds to the benzyloxy radical cation, [C₇H₈O]⁺, formed by cleavage within the lactone ring.

    • m/z = 77 : Loss of a CH₂ group from the m/z 91 fragment can lead to the phenyl cation, [C₆H₅]⁺.

Primary Fragmentation Pathways in EI-MS

MS_Fragmentation M [C11H12O2]+• m/z = 176 (Molecular Ion) F91 [C7H7]+ m/z = 91 (Tropylium Ion - Base Peak) M->F91 - •OCH2(C4H4O) F85 [C4H5O2]+ m/z = 85 M->F85 - •CH2Ph

Caption: Key fragmentation pathways for this compound in EI-MS.

m/z Value Proposed Fragment Significance
176[C₁₁H₁₂O₂]⁺Molecular Ion (M⁺)
91[C₇H₇]⁺Base Peak; Tropylium ion
85[C₄H₅O₂]⁺Lactone ring fragment
77[C₆H₅]⁺Phenyl cation

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups—notably the strained lactone carbonyl—and mass spectrometry provides the molecular weight and reveals characteristic fragmentation patterns dominated by the stable tropylium ion. This comprehensive spectroscopic profile serves as a reliable fingerprint for the identification and quality assessment of this important chemical building block.

References

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033871). Retrieved from [Link]

  • Triandafillidi, I., Kokotou, M. G., & Kokotos, C. G. (2017). Photocatalytic Synthesis of γ-Lactones from Alkenes: High-Resolution Mass Spectrometry as a Tool To Study Photoredox Reactions. Organic Letters, 19(20), 5665–5668. Available at: [Link]

  • NIST. (n.d.). 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid, gamma-lactone. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

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The Multifaceted Biological Activities of Substituted Oxolanones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxolanone Core - A Privileged Scaffold in Medicinal Chemistry

The oxolanone, particularly the γ-butyrolactone, is a five-membered lactone moiety that serves as a fundamental structural motif in a vast array of natural products and synthetically derived compounds.[1][2] This "privileged scaffold" has garnered significant attention from medicinal chemists due to the broad spectrum of biological and pharmacological activities exhibited by its derivatives.[1] Several drugs containing the γ-butyrolactone core have received FDA approval for diverse clinical applications, including as diuretics, anticancer agents, and treatments for heart disease.[3] This guide provides an in-depth exploration of the significant biological activities of substituted oxolanones, focusing on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. As a senior application scientist, the following sections will not only detail the mechanisms of action but also provide field-proven experimental protocols to empower researchers in the evaluation of novel oxolanone-based compounds.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted oxolanones have emerged as a promising class of compounds in oncology research, demonstrating potent cytotoxic effects against various cancer cell lines.[3] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

A. Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which substituted oxolanones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Many derivatives, particularly those with an α-methylene group, have been shown to trigger the intrinsic apoptotic pathway. This is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c.

Furthermore, some oxolanone derivatives have been observed to induce cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division. This can occur through the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of oxolanone derivatives is highly dependent on their substitution patterns. For instance, the presence of an α-methylene-γ-butyrolactone moiety is a recurring feature in many natural products with cytotoxic properties.[4] The lipophilicity and electronic properties of substituents on the oxolanone ring also play a critical role in their activity, influencing factors such as cell membrane permeability and interaction with molecular targets.[5] Quantitative structure-activity relationship (QSAR) studies have been employed to correlate specific structural features with anticancer efficacy, guiding the rational design of more potent analogues.[6][7]

C. Experimental Protocols for Assessing Anticancer Activity

A fundamental first step in evaluating the anticancer potential of a novel compound is to determine its cytotoxicity against cancer cell lines. The MTT and LDH assays are robust and widely used methods for this purpose.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the substituted oxolanone compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

Diagram: Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Plate Setup cluster_mtt MTT Assay cluster_ldh LDH Assay seed Seed Cells in 96-well Plate incubate1 Incubate (24h) seed->incubate1 treat Treat with Substituted Oxolanone (Serial Dilutions) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 mtt_add Add MTT Reagent incubate2->mtt_add Metabolic Activity ldh_supernatant Collect Supernatant incubate2->ldh_supernatant Membrane Integrity mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate solubilize Add Solubilization Buffer mtt_incubate->solubilize mtt_read Read Absorbance (570nm) solubilize->mtt_read data_analysis data_analysis mtt_read->data_analysis Calculate % Viability & IC50 ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate (30 min) ldh_reaction->ldh_incubate ldh_read Read Absorbance (490nm) ldh_incubate->ldh_read ldh_read->data_analysis Calculate % Cytotoxicity

Caption: Workflow for assessing cytotoxicity of substituted oxolanones.

The wound healing assay is a straightforward and effective method to evaluate the effect of a compound on cell migration, a critical process in cancer metastasis.[7]

Experimental Protocol: Wound Healing Assay

  • Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.

  • Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

  • Treatment: Wash the cells to remove debris and add fresh medium containing the test compound or vehicle control.

  • Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different time points to determine the rate of cell migration and wound closure. A delay in closure in the presence of the compound indicates an inhibitory effect on cell migration.

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Substituted oxolanones have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key signaling pathways.[8]

A. Mechanistic Insights: Inhibition of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In response to pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of genes encoding inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Several γ-butyrolactone derivatives have been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of these inflammatory mediators.[8]

Diagram: Inhibition of NF-κB Signaling by Substituted Oxolanones

G stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor (e.g., TLR4) stimuli->receptor pathway Signaling Cascade receptor->pathway ikk IKK Complex pathway->ikk ikb IκBα nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation ikb_nfkb IκBα-NF-κB Complex ikb_nfkb->ikb IκBα Degradation ikb_nfkb->nfkb NF-κB Release ikk->ikb_nfkb Phosphorylates IκBα oxolanone Substituted Oxolanone oxolanone->ikk Inhibition genes Inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) nucleus->genes Transcription inflammation Inflammation genes->inflammation

Caption: Oxolanones can inhibit the NF-κB pathway, reducing inflammation.

B. Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

Nitric oxide (NO) is a key inflammatory mediator produced by iNOS. The Griess assay is a simple and sensitive method for measuring nitrite (a stable product of NO), and thus can be used to assess the anti-inflammatory activity of compounds in cell-based models.

Experimental Protocol: Griess Assay

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) and pre-treat with various concentrations of the substituted oxolanone for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Griess Reaction: In a 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compound.

III. Neuroprotective Activity: Combating Oxidative Stress and Neuronal Damage

Oxidative stress plays a critical role in the pathogenesis of various neurodegenerative diseases.[9] Substituted oxolanones, particularly γ-butyrolactones, have demonstrated significant neuroprotective effects by mitigating oxidative damage and promoting neuronal survival.[10]

A. Mechanistic Insights: Activation of the Nrf2 Antioxidant Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes. Butyrolactone II, for example, has been shown to exert its neuroprotective effects by modulating the Nrf2/SKN-1 pathway.[10]

Diagram: Neuroprotection via Nrf2 Pathway Activation by Oxolanones

G stress Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 Induces Nrf2 Release oxolanone Substituted Oxolanone oxolanone->keap1_nrf2 Promotes Nrf2 Release keap1 Keap1 nrf2 Nrf2 nucleus Nucleus nrf2->nucleus Translocation keap1_nrf2->nrf2 ubiquitination Ubiquitination & Degradation keap1_nrf2->ubiquitination are Antioxidant Response Element (ARE) nucleus->are Binds to genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->genes Activates Transcription protection Neuroprotection genes->protection

Caption: Oxolanones can activate the Nrf2 pathway to confer neuroprotection.

B. Experimental Protocols for Assessing Neuroprotection

To assess the neuroprotective effects of substituted oxolanones, an in vitro model of neurotoxicity is first established. This typically involves exposing neuronal cell lines (e.g., SH-SY5Y or PC12) to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) to induce oxidative stress and cell death.

Mitochondrial dysfunction is a key event in neuronal apoptosis. The mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health. Cationic fluorescent dyes like JC-1 or TMRM can be used to measure MMP. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.

Experimental Protocol: MMP Assay using JC-1

  • Cell Culture and Treatment: Culture neuronal cells and treat them with the neurotoxin in the presence or absence of the test compound.

  • JC-1 Staining: Incubate the cells with JC-1 dye according to the manufacturer's protocol.

  • Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP and mitochondrial dysfunction. Neuroprotective compounds will help maintain a higher red/green ratio in the presence of the neurotoxin.

IV. Antimicrobial Activity: Disrupting Bacterial Communication

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Substituted oxolanones have demonstrated promising antimicrobial activity, not only by directly inhibiting bacterial growth but also by interfering with bacterial communication systems.

A. Mechanistic Insights: Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This process is crucial for regulating virulence factor production and biofilm formation. Many bacteria use N-acylhomoserine lactones (AHLs) as signaling molecules. Due to their structural similarity to AHLs, certain γ-butyrolactone derivatives can act as competitive inhibitors of AHL-mediated QS, thereby attenuating bacterial virulence without exerting selective pressure for resistance.

B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: MIC Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the substituted oxolanone compound in a suitable broth medium.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

V. Conclusion and Future Directions

Substituted oxolanones represent a versatile and highly promising class of compounds with a diverse range of biological activities. Their ability to modulate key signaling pathways involved in cancer, inflammation, neurodegeneration, and bacterial communication underscores their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of novel oxolanone derivatives. Future research should focus on further elucidating the specific molecular targets of these compounds, optimizing their structure-activity relationships for enhanced potency and selectivity, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutics to address some of the most pressing challenges in human health.

References

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (2021). National Institutes of Health. [Link]

  • AHL-dependent quorum sensing inhibition: synthesis and biological evaluation of α-(N-alkyl-carboxamide)-γ-butyrolactones and α-(N-alkyl-sulfonamide). (2011). PubMed. [Link]

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (2021). PubMed. [Link]

  • Neuroprotective Effects of Butyrolactone II from Aspergillus terreus via Nrf-2/SKN-1 Pathway Modulation in Caenorhabditis elegans. (2025). PubMed. [Link]

  • Analgesic, antioedematous and antioxidant activity of γ-butyrolactone derivatives in rodents. (2008). PubMed. [Link]

  • Fungal Quorum-Sensing Molecules and Inhibitors with Potential Antifungal Activity: A Review. (2021). National Institutes of Health. [Link]

  • Quorum-Sensing Inhibition by Gram-Positive Bacteria. (2021). National Institutes of Health. [Link]

  • Small molecule α-methylene-γ-butyrolactone, an evolutionarily conserved moiety in sesquiterpene lactones, ameliorates arthritic phenotype via interference DNA binding activity of NF-κB. (2024). National Institutes of Health. [Link]

  • A novel role of 'pseudo'γ-butyrolactone receptors in controlling γ-butyrolactone biosynthesis in Streptomyces. (2013). PubMed. [Link]

  • A review of neuroprotective agents. (2004). PubMed. [Link]

  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2022). MDPI. [Link]

  • Endogenous Neuroprotective Molecules and Their Mechanisms in the Central Nervous System. (2015). PubMed. [Link]

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (2023). MDPI. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

  • An insight on the powerful of bacterial quorum sensing inhibition. (2024). National Institutes of Health. [Link]

  • Butyrolactone I attenuates inflammation in murine NASH by inhibiting the NF-κB signaling pathway. (2022). PubMed. [Link]

  • An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. (2022). PubMed. [Link]

  • Substituted pyridinyl azetidinone derivatives for use in treating cancer and other diseases. (2019).
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  • Methods of improving the solubility and bioavailability of therapeutic agents. (2022).
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  • Neuroprotective Effects of Butyrolactone II from Aspergillus terreus via Nrf-2/SKN-1 Pathway Modulation in Caenorhabditis elegans. (2025). PubMed. [Link]

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An In-Depth Technical Guide to 5-Benzyloxolan-2-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Benzyloxolan-2-one (CAS No. 21175-42-8), a significant derivative of the γ-butyrolactone (GBL) class of heterocyclic compounds. The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] This guide delves into the known synthetic methodologies for this compound, offering detailed, step-by-step protocols for its preparation. We will explore the causality behind experimental choices, discuss potential side reactions, and compare various synthetic strategies. Furthermore, this document will shed light on the compound's known biological activities and its potential applications in drug discovery and development, particularly for researchers, medicinal chemists, and professionals in the pharmaceutical industry.

Introduction: The Significance of the γ-Butyrolactone Scaffold

The γ-butyrolactone (GBL) moiety, a five-membered lactone, is a cornerstone in the architecture of a vast array of biologically active molecules.[1] Its prevalence in nature and its versatility as a synthetic intermediate have cemented its importance in the field of medicinal chemistry.[2] Molecules incorporating the GBL scaffold exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3][4] Several FDA-approved drugs, such as the anticancer agents etoposide and teniposide, and the PAR-1 antagonist vorapaxar, feature this critical heterocyclic system.[1]

This compound, characterized by a benzyloxy group at the C5 position of the oxolan-2-one ring, represents a valuable synthetic building block. The benzyl group introduces lipophilicity and the potential for specific interactions within biological targets, making it an intriguing candidate for further functionalization and incorporation into more complex drug-like molecules.

Discovery and Context

While a singular "discovery" paper for this compound is not prominently documented in the chemical literature, its synthesis and investigation are rooted in the broader, extensive research into γ-butyrolactone derivatives. The development of synthetic methods for GBLs has been a focus for decades, driven by the need to access the diverse chemical space of GBL-containing natural products and their analogues.[1] The synthesis described in a 2021 publication by The Royal Society of Chemistry provides a modern and validated method for its preparation, complete with characterization data, reflecting the ongoing interest in this class of compounds.

The initial interest in molecules like this compound likely stemmed from the desire to create chiral building blocks for the synthesis of more complex targets. The C5 position of the GBL ring is a common point of substitution, and the introduction of a protected hydroxyl group, such as a benzyl ether, offers a handle for further chemical transformations.

Synthetic Methodologies for this compound

The synthesis of this compound can be approached through several strategic disconnections. The most common strategies involve the formation of the lactone ring from a linear precursor or the modification of a pre-existing lactone.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound points to a few key precursors. The most direct approach involves the cyclization of a γ-hydroxy carboxylic acid or its corresponding ester. This precursor, in turn, can be synthesized from simpler starting materials.

Retrosynthesis target This compound precursor1 γ-Benzyloxy-δ-hydroxy carboxylic acid/ester target->precursor1 Lactonization precursor2 γ-Butyrolactone target->precursor2 Functionalization precursor3 4-Penten-1-ol precursor1->precursor3 Oxidation & Protection precursor4 Benzyl Alcohol + γ-Hydroxy Acid Derivative precursor1->precursor4 Etherification

Caption: Retrosynthetic analysis of this compound.

Synthesis via Radical Cyclization of an Unsaturated Carboxylic Acid

A contemporary and efficient method for the synthesis of 5-substituted γ-butyrolactones involves a radical-mediated cyclization. This approach has been successfully applied to the synthesis of this compound.

This protocol is adapted from a validated synthesis reported in the literature.

Step 1: Preparation of the Starting Material (4-Penten-1-ol)

This starting material is commercially available.

Step 2: Radical Cyclization

  • Reaction Scheme:

  • Reagents and Equipment:

    • 4-Penten-1-ol

    • Phenylselenyl bromide (PhSeBr)

    • Benzyl alcohol

    • Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O)

    • Anhydrous solvent (e.g., Dichloromethane)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of 4-penten-1-ol and benzyl alcohol in anhydrous dichloromethane under an inert atmosphere, add phenylselenyl bromide at room temperature.

    • Stir the mixture for 30 minutes.

    • Add Manganese(III) acetate dihydrate to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford this compound as a colorless oil.

  • Characterization Data:

    • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.34 – 7.30 (m, 2H), 7.27 – 7.22 (m, 3H), 4.76 – 4.70 (m, 1H), 3.06 (m, 1H), 2.92 (m, 1H), 2.50 – 2.33 (m, 2H), 2.29 (m, 1H).

This method leverages a manganese(III)-mediated radical cyclization. The Mn(OAc)₃ initiates the formation of a radical species from the alkene, which then undergoes an intramolecular cyclization onto the hydroxyl group, which is subsequently trapped by the benzyl alcohol to form the benzyl ether and lactone in a concerted or sequential process. This approach is advantageous as it constructs the core lactone ring and introduces the C5-benzyloxy substituent in a single, efficient step.

Radical_Cyclization_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Mix 4-Penten-1-ol, Benzyl Alcohol, PhSeBr in DCM B Stir under Inert Atmosphere A->B C Add Mn(OAc)₃ B->C D Stir at RT C->D E Monitor by TLC D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Dry, Concentrate G->H I Column Chromatography H->I J Obtain Pure Product I->J

Caption: Experimental workflow for the radical cyclization synthesis.

Alternative Synthetic Strategy: Benzylation of a Pre-formed Lactone

An alternative and conceptually straightforward approach involves the functionalization of a pre-existing γ-butyrolactone ring. This strategy is particularly useful if a suitable hydroxylated or halogenated lactone is readily available.

This protocol is based on established Williamson ether synthesis principles.

Step 1: Preparation of 5-hydroxyoxolan-2-one

This can be prepared via various methods, including the reduction of glutamic acid.

Step 2: Benzylation

  • Reaction Scheme:

  • Reagents and Equipment:

    • 5-hydroxyoxolan-2-one

    • Benzyl bromide (BnBr)

    • A suitable base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

    • Anhydrous polar apathetic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a suspension of the base (e.g., NaH) in anhydrous THF under an inert atmosphere, add a solution of 5-hydroxyoxolan-2-one in THF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography.

This method relies on the classic Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide. The choice of a strong, non-nucleophilic base like NaH is crucial to ensure complete deprotonation of the hydroxyl group without competing side reactions. The use of a polar aprotic solvent like THF or DMF is ideal for SN2 reactions. While this method is reliable, it requires the prior synthesis of the hydroxylated lactone, which may add steps to the overall sequence.

Comparison of Synthetic Routes

Parameter Radical Cyclization Benzylation of Pre-formed Lactone
Starting Materials 4-Penten-1-ol, Benzyl alcohol5-hydroxyoxolan-2-one, Benzyl bromide
Key Transformation Mn(III)-mediated radical cyclizationWilliamson ether synthesis (SN2)
Number of Steps Potentially fewer overallCan be longer if precursor synthesis is included
Reagent Sensitivity Requires careful handling of radical initiatorRequires anhydrous conditions and a strong base
Scalability Can be scalable with appropriate safety measuresGenerally scalable and well-understood
Stereocontrol Can be challenging to make enantioselectiveDependent on the stereochemistry of the starting lactone

Biological Activity and Applications in Drug Development

This compound has demonstrated interesting biological activities. It has been shown to inhibit the growth of Clostridium species.[5] This is significant as some species of Clostridium are pathogenic to humans. Furthermore, it has been reported to possess prebiotic properties, suggesting it could stimulate the growth of beneficial gut microflora.[5]

As a derivative of the versatile γ-butyrolactone scaffold, this compound holds considerable potential as a building block in drug discovery programs. Its structure can be readily modified at several positions to generate libraries of new chemical entities for screening against various therapeutic targets. The benzyloxy group can also serve as a protecting group that can be removed at a later stage to reveal a hydroxyl group for further functionalization.

Conclusion

This compound is a valuable heterocyclic compound with demonstrated biological activity and significant potential as a synthetic intermediate. This guide has provided an in-depth overview of its synthesis, highlighting both a modern radical-based approach and a more classical functionalization strategy. By understanding the underlying principles of these synthetic methods, researchers can make informed decisions when incorporating this and related γ-butyrolactone scaffolds into their drug discovery and development pipelines. The continued exploration of the synthesis and biological properties of such "privileged" structures will undoubtedly lead to the discovery of novel therapeutic agents.

References

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. MDPI. [Link]

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  • Analgesic, antioedematous and antioxidant activity of γ-butyrolactone derivatives in rodents. PubMed. [Link]

  • Repurposing of substances with lactone moiety for the treatment of γ-Hydroxybutyric acid and γ-Butyrolactone intoxication through modulating paraoxonase and PPARγ. Frontiers. [Link]

  • Above) Scope of the all‐trans‐α,β,γ‐substituted γ‐butyrolactone 5... ResearchGate. [Link]

  • Enantioselective Syntheses of Substituted γ‐Butyrolactones. ResearchGate. [Link]

  • Butyrolactone Synthesis via Polar Radical Crossover Cycloaddition Reactions: Diastereoselective Syntheses of Methylenolactocin and Protolichesterinic Acid. ACS Publications. [Link]

  • γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. PubMed Central. [Link]

  • Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. PubMed Central. [Link]

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A Comprehensive Guide to the IUPAC Nomenclature of Gamma-Butyrolactone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Gamma-butyrolactone (GBL), a ubiquitous five-membered lactone, serves as a fundamental scaffold in a vast array of natural products and pharmacologically active molecules. A precise and unambiguous naming system is paramount for effective communication and documentation in research and development. This in-depth technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for gamma-butyrolactone and its derivatives, moving from foundational principles to the complexities of substituted, stereochemically defined, and fused-ring systems.

The Gamma-Butyrolactone Core: Foundational Nomenclature

Gamma-butyrolactone is a cyclic ester derived from the intramolecular esterification of gamma-hydroxybutyric acid. While commonly referred to as GBL, its preferred IUPAC name is oxolan-2-one .[1][2][3] This systematic name is derived from its heterocyclic parent, oxolane (tetrahydrofuran), with the "-one" suffix indicating the presence of a ketone group at the second position of the ring.

Another systematic name, dihydrofuran-2(3H)-one, is also recognized, indicating a furan ring that has been hydrogenated and contains a carbonyl group at the 2-position.[1][4]

The traditional nomenclature, which is still widely used, employs Greek letters to denote the carbon atoms adjacent to the carbonyl group. The carbon atom next to the carbonyl is designated α, followed by β, and then γ, which is attached to the ring oxygen.

Systematic Numbering of the Butyrolactone Ring

For the systematic naming of substituted gamma-butyrolactone derivatives, a specific numbering scheme is followed. The ring atoms are numbered starting from the ester oxygen atom as position 1. The carbonyl carbon is assigned position 2, and the subsequent carbon atoms are numbered sequentially as 3, 4, and 5.

G cluster_0 Numbering of the Gamma-Butyrolactone Ring mol O(1)---C(5)---C(4)---C(3)---C(2)=O c2_label 2 c3_label 3 c4_label 4 c5_label 5 o1_label 1

Caption: IUPAC Numbering of the Gamma-Butyrolactone Ring.

Nomenclature of Substituted Gamma-Butyrolactone Derivatives

The naming of substituted GBL derivatives follows the standard IUPAC rules for organic compounds. The substituents are listed in alphabetical order as prefixes to the parent name "oxolan-2-one". Their positions are indicated by the corresponding number from the systematic numbering of the ring.

Step-by-Step Protocol for Naming Substituted GBLs:

  • Identify the Parent Structure: Recognize the gamma-butyrolactone ring as the parent structure, "oxolan-2-one".

  • Number the Ring: Assign numbers to the ring atoms starting from the ester oxygen as 1.

  • Identify and Name Substituents: Identify all the substituent groups attached to the ring and name them according to IUPAC rules.

  • Assign Locants to Substituents: Indicate the position of each substituent by the number of the carbon atom to which it is attached.

  • Alphabetize Substituents: Arrange the substituent names in alphabetical order.

  • Construct the Full Name: Combine the substituent names with their locants as prefixes to the parent name "oxolan-2-one".

Table of Nomenclature Examples:

StructureIUPAC NameCommon Name
GBL with a methyl group at C33-Methyloxolan-2-oneβ-Methyl-γ-butyrolactone
GBL with a phenyl group at C55-Phenyloxolan-2-oneγ-Phenyl-γ-butyrolactone
GBL with a hydroxyl group at C44-Hydroxyoxolan-2-oneγ-Hydroxy-γ-butyrolactone
GBL with a bromine atom at C3 and a methyl group at C43-Bromo-4-methyloxolan-2-oneβ-Bromo-γ-methyl-γ-butyrolactone

Stereochemistry in Gamma-Butyrolactone Nomenclature

Many biologically active GBL derivatives are chiral. The absolute configuration at stereocenters is designated using the Cahn-Ingold-Prelog (CIP) priority rules, with the stereodescriptors (R) or (S) included in parentheses at the beginning of the IUPAC name.

Workflow for Determining Stereochemistry:

  • Identify Chiral Centers: Locate all stereocenters within the molecule.

  • Assign Priorities: For each chiral center, assign priorities (1-4) to the four attached groups based on atomic number.

  • Orient the Molecule: Position the molecule so that the lowest priority group (4) is pointing away from the viewer.

  • Determine Configuration: Trace the path from priority 1 to 2 to 3. If the path is clockwise, the configuration is (R). If it is counter-clockwise, the configuration is (S).

  • Incorporate into the Name: Add the stereodescriptor(s) with their locant(s) at the beginning of the IUPAC name. For example, (3S,4R)-3-bromo-4-methyloxolan-2-one.

G cluster_1 Stereochemical Designation Workflow A Identify Chiral Centers B Assign CIP Priorities A->B C Orient Molecule (Lowest Priority Group Back) B->C D Determine R/S Configuration C->D E Prefix IUPAC Name with Stereodescriptor D->E

Caption: Workflow for assigning stereochemistry in GBL derivatives.

Nomenclature of Fused Gamma-Butyrolactone Systems

Gamma-butyrolactone rings can be fused with other rings, creating bicyclic or polycyclic systems. The nomenclature for these complex structures follows the IUPAC rules for fused ring systems.

The name is based on the parent hydrocarbon of the fused system, with the lactone functionality indicated by a suffix like "-carbolactone" or by naming it as a substituted heterocyclic system. The numbering of the fused system follows the specific rules for that ring system, and the position of the lactone's carbonyl and oxygen atoms are indicated by locants.

For instance, a GBL ring fused to a benzene ring could be named as a derivative of dihydrobenzofuranone.

Significance in Drug Development and Natural Products

The gamma-butyrolactone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products with potent biological activities. A clear understanding of their nomenclature is crucial for drug discovery and development. For example, certain lignans containing a polysubstituted γ-butyrolactone core, such as (−)-hinokinin and (−)-isodeoxypodophyllotoxin, have shown significant anti-inflammatory and anticancer properties.[5] The precise naming of these complex molecules, including their stereochemistry, is essential for documenting their synthesis and structure-activity relationships.

Conclusion

The IUPAC nomenclature provides a systematic and unambiguous framework for naming gamma-butyrolactone and its derivatives. While common names are still prevalent in the literature, a thorough understanding and application of the systematic "oxolan-2-one" based nomenclature is essential for clarity and precision in scientific communication. This guide provides the foundational knowledge and step-by-step protocols necessary for researchers, scientists, and drug development professionals to confidently and accurately name these important chemical entities.

References

  • ACD/Labs. Rule C-472 Lactones (Alternative to Rule C-473). Available from: [Link]

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The Quest for Benzyloxy Substituted Lactones: A Guide to Their Natural Analogs and Biosynthetic Origins

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pursuit of novel bioactive scaffolds is a cornerstone of modern drug discovery. Benzyloxy substituted lactones, with their potential for unique steric and electronic properties, represent an intriguing theoretical class of molecules. However, an extensive review of scientific literature reveals a notable scarcity, if not a complete absence, of naturally occurring compounds featuring a distinct O-benzyl ether on a lactone framework. This technical guide directly addresses this gap by shifting the focus to the most relevant and abundant structural analogs: the Resorcylic Acid Lactones (RALs) . These fungal polyketides, which can be described as dihydroxy-benzyl lactones, offer a rich and well-documented source of chemical diversity and biological activity. This document provides an in-depth exploration of the natural sources, biosynthesis, isolation, and characterization of RALs, thereby equipping researchers with the foundational knowledge to explore this promising class of natural products. We will also briefly explore the chemical basis for benzylation to provide context for why this specific substitution is rare in nature compared to other modifications.

Introduction: The Enigma of Natural Benzyloxy Substituted Lactones

Lactones are cyclic esters that form a core scaffold in a vast number of natural products, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor effects.[1][2] The theoretical incorporation of a benzyloxy group (a benzyl group linked via an ether bond) onto a lactone structure is chemically plausible and could confer desirable properties such as increased lipophilicity and metabolic stability. Despite this, dedicated searches for "benzyloxy substituted lactones" as a distinct class of natural products yield no significant results.

This observation compels a shift in perspective. Rather than searching for a specific, and likely non-existent, substituent, we must look to structurally and biosynthetically related compounds that nature does produce. This leads us directly to the Resorcylic Acid Lactones (RALs) , a major family of polyketides produced predominantly by fungi.[3][4] These molecules feature a β-resorcylic acid (2,4-dihydroxybenzoic acid) moiety—a dihydroxy-benzyl unit—fused to a macrocyclic lactone ring, typically 14-membered.[3][5] RALs are the closest and most extensively studied natural analogs to the theoretical benzyloxy lactones and serve as the central focus of this guide. Understanding RALs provides the necessary framework for any future investigation into related structures.

The Primary Natural Source: Fungi and their Biosynthetic Machinery

Fungi, particularly endophytic and plant pathogenic species, are the primary producers of Resorcylic Acid Lactones.[5][6][7] These compounds are secondary metabolites, meaning they are not essential for primary growth but often play roles in ecological interactions, such as defense or signaling.

Prominent Fungal Producers of RALs

A diverse range of fungal genera have been identified as sources of RALs. Notable examples include:

  • Hypomyces subiculosus : Producer of hypothemycin.[8]

  • Colletotrichum gloeosporioides : An endophytic fungus that produces a variety of RALs, including new derivatives.[2][7]

  • Paecilomyces sp. : Source of paecilomycins and other bioactive RALs.[9][10]

  • Various plant pathogens : Fungi like Fusarium graminearum produce zearalenone, a well-known RAL with estrogenic activity.[5]

  • Aquatic fungi : Species such as Halenospora sp. have been shown to produce novel RALs like greensporones.[11]

The Biosynthesis of Resorcylic Acid Lactones: A Polyketide Symphony

The biosynthesis of the RAL scaffold is a fascinating example of enzymatic precision, orchestrated by large, multifunctional enzymes known as Polyketide Synthases (PKSs) .[12][13] The formation of a typical 14-membered RAL, such as zearalenone or radicicol, involves the coordinated action of two distinct iterative Type I PKSs, whose genes are co-located in a Biosynthetic Gene Cluster (BGC).[8][12]

  • Highly Reducing PKS (hrPKS): This enzyme initiates the process. It iteratively condenses malonyl-CoA extender units to build a linear polyketide chain, performing reductions at specific steps to create a partially saturated aliphatic chain.[8][14]

  • Non-Reducing PKS (nrPKS): The aliphatic chain is then transferred to the nrPKS. This second enzyme adds further malonyl-CoA units without performing reductions, creating a poly-β-keto moiety. This portion of the chain then undergoes an enzyme-catalyzed intramolecular aldol condensation and aromatization to form the characteristic β-resorcylic acid ring.[5][8]

  • Macrocyclization: The final step is the formation of the macrolactone. This is achieved through an intramolecular esterification, where the carboxylic acid of the resorcylic acid moiety reacts with a hydroxyl group at the distal end of the aliphatic chain, releasing the final RAL product from the enzyme complex.[5]

This intricate pathway highlights the modularity of polyketide synthesis and explains the structural diversity observed in RALs, which arises from variations in the number of polyketide units, the degree of reduction, and subsequent tailoring reactions like halogenation or glycosylation.[5][11]

Resorcylic Acid Lactone Biosynthesis cluster_0 Highly Reducing PKS (hrPKS) Module cluster_1 Non-Reducing PKS (nrPKS) Module cluster_2 Final Assembly Malonyl_CoA Malonyl-CoA hrPKS Iterative Condensation & Reduction Steps Malonyl_CoA->hrPKS Aliphatic_Chain Linear Polyketide (Aliphatic Chain) hrPKS->Aliphatic_Chain nrPKS Iterative Condensation (No Reduction) Aliphatic_Chain->nrPKS Transfer Aromatization Aromatization & Aldol Condensation nrPKS->Aromatization Resorcylic_Acid_Intermediate Chain with Resorcylic Acid Headgroup Aromatization->Resorcylic_Acid_Intermediate Macrocyclization Intramolecular Esterification (Lactonization) Resorcylic_Acid_Intermediate->Macrocyclization RAL Final Resorcylic Acid Lactone Macrocyclization->RAL

Fig. 1: Generalized biosynthetic pathway for Resorcylic Acid Lactones (RALs).

Isolation and Characterization of RALs: A Practical Workflow

The successful study of natural products hinges on robust methods for their extraction, purification, and structural elucidation. The protocols for RALs are well-established, leveraging their physicochemical properties.

Extraction and Purification

The general workflow for isolating RALs from fungal cultures involves a multi-step process designed to separate these moderately polar compounds from a complex biological matrix.

  • Fungal Cultivation: The selected fungal strain (e.g., Paecilomyces sp. SC0924) is typically grown in large-scale solid-state fermentation (e.g., on rice or wheat grains) or in liquid culture to maximize the production of secondary metabolites.[10]

  • Solvent Extraction: The fungal biomass and/or culture medium is exhaustively extracted with an organic solvent. Ethyl acetate (EtOAc) is commonly used due to its effectiveness in extracting moderately polar compounds like RALs.[1]

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps.

    • Silica Gel Column Chromatography: An initial fractionation is often performed on a silica gel column, eluting with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate or chloroform/methanol).[9]

    • Size-Exclusion Chromatography: Fractions are often further purified using Sephadex LH-20, which separates compounds based on size.[9]

    • High-Performance Liquid Chromatography (HPLC): The final purification to obtain individual, pure compounds is almost always achieved using reversed-phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile or water/methanol gradient.[5]

RAL Isolation Workflow A Fungal Culture (Solid or Liquid) B Solvent Extraction (e.g., Ethyl Acetate) A->B C Crude Organic Extract B->C D Silica Gel Column Chromatography C->D E Partially Purified Fractions D->E F Sephadex LH-20 (Optional) E->F H Reversed-Phase HPLC (C18 Column) E->H Direct to HPLC G Further Purified Fractions F->G G->H Final Purification I Pure Resorcylic Acid Lactones H->I

Fig. 2: A typical experimental workflow for the isolation of RALs from fungal sources.
Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.

TechniquePurposeKey Observables for RALs
Mass Spectrometry (MS) Determines the molecular weight and elemental formula.High-Resolution Electrospray Ionization (HR-ESI-MS) provides the exact mass, allowing for the calculation of the molecular formula (e.g., C₁₉H₂₁ClO₆ for a chlorinated RAL).[2][11]
UV Spectroscopy Identifies chromophores (light-absorbing parts of the molecule).The β-resorcylic acid moiety gives characteristic absorption bands, typically around 210, 260, and 300 nm.[5]
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon-hydrogen framework.¹H NMR: Shows signals for aromatic protons (meta-coupled), olefinic protons, and aliphatic protons in the macrolactone ring. ¹³C NMR: Confirms the number of carbons and identifies key functional groups like carbonyls (ester, ketone) and sp² carbons of the aromatic ring. 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons and carbons, allowing for the complete assembly of the molecular structure, including the connection of the aliphatic chain to the aromatic ring.[2][14]
X-ray Crystallography Determines the three-dimensional structure and absolute stereochemistry.If a suitable crystal can be grown, this technique provides unambiguous proof of the structure and stereochemistry.[11]

The Benzylation Question: A Biosynthetic Perspective

While fungi excel at creating the dihydroxy-benzyl core of RALs, the specific enzymatic machinery for O-benzylation of phenolic hydroxyl groups appears to be absent or exceedingly rare in secondary metabolism. In organic synthesis, benzylation is a common strategy to protect hydroxyl groups, often achieved through reactions like the Williamson ether synthesis, which requires a strong base and a benzyl halide.[15][16] While enzymes are capable of a vast range of chemical transformations, the specific transfer of a benzyl group (derived from a precursor like benzyl alcohol or a related compound) onto a phenol is not a widely reported enzymatic function in the context of natural product biosynthesis. Nature typically favors other modifications like methylation, glycosylation, or prenylation to diversify phenolic compounds.[17]

This suggests that the direct natural production of a benzyloxy substituted lactone is biosynthetically improbable compared to the well-established polyketide pathway leading to RALs. Researchers interested in this specific scaffold would likely need to pursue a semi-synthetic approach, isolating a natural RAL and then performing a chemical benzylation of one or both of its phenolic hydroxyl groups.

Conclusion and Future Outlook

The exploration for natural sources of benzyloxy substituted lactones leads to a more profound understanding of a related and highly significant class of fungal metabolites: the Resorcylic Acid Lactones. While the direct O-benzyl ether linkage is not a common motif in natural lactones, the dihydroxy-benzyl framework of RALs provides a rich platform for scientific investigation. These compounds possess a well-defined biosynthetic origin, diverse and potent biological activities, and established protocols for their isolation and characterization.

For drug development professionals and researchers, RALs represent a validated starting point for derivatization and structure-activity relationship (SAR) studies. The phenolic hydroxyl groups of the resorcylic acid core are prime targets for chemical modification, including the synthetic introduction of benzyl ethers to probe the effects of this substitution. This guide serves as a foundational resource, redirecting the search from a rare chemical curiosity to a field rich with discovery potential, grounded in the robust chemistry and biology of fungal polyketides.

References

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  • Kim, J., et al. (2021). Rare β-Resorcylic Acid Derivatives from a Halophyte-Associated Fungus Colletotrichum gloeosporioides JS0419 and Their Antifungal Activities. Molecules. [Link]

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  • Google Patents. (2007). Method of making benzylated phenols.
  • Das, B., et al. (2016). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]

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  • Tanaka, H. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). [Link]

  • Pfrengle, F. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. [Link]

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An In-depth Technical Guide to the Stability and Decomposition Pathways of 5-Benzyloxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Benzyloxolan-2-one, a substituted γ-butyrolactone, is a structural motif of interest in medicinal chemistry and materials science. Understanding its chemical stability and decomposition pathways is paramount for its development, formulation, and storage. This guide provides a comprehensive technical overview of the intrinsic stability of this compound, detailing its susceptibility to various environmental factors and elucidating its probable decomposition mechanisms. Drawing upon established principles of organic chemistry and pharmaceutical stability testing, this document offers both theoretical insights and practical, field-proven experimental protocols for a thorough stability assessment.

Introduction: The Significance of this compound

The γ-butyrolactone scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[1][2][3] The introduction of a benzyloxy substituent at the 5-position of the oxolan-2-one core, as in this compound, introduces unique physicochemical properties that can influence its biological target engagement, pharmacokinetic profile, and, critically, its chemical stability. A comprehensive understanding of the molecule's stability is a non-negotiable prerequisite for any drug development program, ensuring safety, efficacy, and a viable shelf-life.[4][5] This guide will systematically explore the factors governing the stability of this molecule and the pathways through which it may degrade.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

PropertyValue/InformationSource
IUPAC Name 5-(Benzyloxy)oxolan-2-one-
CAS Number 21175-42-8[6]
Molecular Formula C₁₁H₁₂O₃[6]
Molecular Weight 192.21 g/mol [6]
Melting Point 30 °C[6]
Appearance Likely a low-melting solid or oil at room temperatureInferred
Solubility Expected to be soluble in a range of organic solventsInferred

The key structural features influencing the stability of this compound are the γ-lactone (a cyclic ester) and the benzyl ether moiety. Both functional groups are susceptible to specific degradation pathways.

Predicted Decomposition Pathways

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation products and pathways under stress conditions such as hydrolysis, oxidation, and photolysis.[4][5][7][8] Based on the structure of this compound, the following decomposition pathways are anticipated.

Hydrolytic Decomposition

The γ-lactone ring is an ester and is therefore susceptible to hydrolysis under both acidic and basic conditions.[4][7][9]

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the lactone ring is expected to open, yielding 5-benzyloxy-4-hydroxybutanoic acid. This reaction is typically reversible.[9]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the lactone will undergo irreversible hydrolysis to form the corresponding carboxylate salt of 5-benzyloxy-4-hydroxybutanoic acid.[9]

G cluster_hydrolysis Hydrolytic Decomposition This compound This compound Protonated_Intermediate Protonated Intermediate This compound->Protonated_Intermediate H+, H2O (Acidic) Carboxylate_Salt Carboxylate Salt This compound->Carboxylate_Salt OH- (Basic) Saponification Hydroxy_Acid 5-Benzyloxy-4-hydroxybutanoic acid Protonated_Intermediate->Hydroxy_Acid Ring Opening

Caption: Proposed hydrolytic decomposition pathways for this compound.

Oxidative Degradation

The benzyl ether moiety is a potential site for oxidative degradation. The benzylic carbon is susceptible to oxidation, which could lead to a variety of products, including the corresponding benzoic acid and other related compounds. The lactone ring itself is generally less susceptible to oxidation than the benzyl ether.

G cluster_oxidation Oxidative Degradation This compound This compound Oxidized_Intermediate Oxidized Intermediate This compound->Oxidized_Intermediate [O] (e.g., H2O2) Benzoic_Acid Benzoic Acid Oxidized_Intermediate->Benzoic_Acid Other_Products Other Degradation Products Oxidized_Intermediate->Other_Products G cluster_workflow Forced Degradation Experimental Workflow Start Prepare this compound Stock Solution Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling Analysis HPLC Analysis Sampling->Analysis Characterization Characterize Degradants (LC-MS, NMR, IR) Analysis->Characterization If degradation > 10% End Identify Decomposition Pathways Analysis->End If degradation < 10% Characterization->End

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Methodological & Application

Application Note: Strategies for the Enantioselective Synthesis of 5-Benzyloxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Benzyloxolan-2-one, also known as γ-benzyl-γ-butyrolactone, is a pivotal chiral building block in synthetic organic chemistry. Its enantiomerically pure forms are crucial precursors for a multitude of biologically active compounds, including natural products and pharmaceutical agents, where stereochemistry dictates efficacy and safety. This application note provides a comprehensive technical guide to the principal methodologies for the enantioselective synthesis of this valuable lactone. We will explore and provide detailed protocols for three major strategies: Catalytic Asymmetric Synthesis, Chiral Pool Synthesis, and Enzymatic Resolution. Each section explains the underlying chemical principles, offers field-proven insights into experimental choices, and presents detailed, step-by-step protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of Chiral this compound

The γ-butyrolactone scaffold is a privileged structure found in numerous natural products exhibiting a wide array of biological activities.[1][2] When substituted at the 5-position (γ-position), a stereocenter is created, making the synthesis of single enantiomers a critical objective for drug discovery and development. The benzyl group in this compound serves as a versatile handle for further chemical transformations, making it a highly sought-after intermediate. The development of robust and efficient methods to access enantiopure forms of this lactone is therefore of paramount importance.[1][2]

This guide will focus on the most effective and widely adopted strategies to achieve high enantioselectivity in the synthesis of this compound, providing both theoretical grounding and practical, actionable protocols.

Catalytic Asymmetric Synthesis: Building Chirality with Catalysts

Catalytic asymmetric synthesis represents the forefront of modern organic chemistry, enabling the creation of chiral molecules from achiral or prochiral starting materials using substoichiometric amounts of a chiral catalyst. This approach is highly atom-economical and allows for the generation of both enantiomers of the target molecule by simply changing the chirality of the catalyst.

Sharpless Asymmetric Dihydroxylation (SAD) Pathway

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[3][4] For the synthesis of this compound, this strategy involves the asymmetric dihydroxylation of a suitable homoallylic acid or ester precursor, followed by an in-situ or subsequent lactonization step.

Causality of Experimental Design: The core of this method lies in creating a chiral osmate ester intermediate. A chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), coordinates to osmium tetroxide (OsO₄), forming a chiral catalytic complex. This complex directs the dihydroxylation to a specific face of the alkene double bond, thereby establishing the stereocenter with high fidelity. The choice between the pseudoenantiomeric ligands, (DHQ)₂PHAL (found in AD-mix-α) and (DHQD)₂PHAL (in AD-mix-β), dictates which enantiomer of the diol, and subsequently the lactone, is formed.[3][4][5] The reaction is run as a catalytic cycle, where a stoichiometric co-oxidant, such as potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), regenerates the Os(VIII) catalyst.[3][6]

Workflow Diagram: Sharpless Asymmetric Dihydroxylation & Lactonization

SAD_Workflow cluster_main Sharpless Asymmetric Dihydroxylation Route Start 5-Phenylpent-4-enoic acid (Prochiral Alkene) AD_Mix AD-mix-β (OsO₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃) t-BuOH/H₂O, 0°C Start->AD_Mix Asymmetric Dihydroxylation Intermediate Chiral Diol Intermediate (Not Isolated) AD_Mix->Intermediate Lactonization Spontaneous Acid-Catalyzed Lactonization Intermediate->Lactonization Product (R)-5-Benzyloxolan-2-one (Enantiopure Product) Lactonization->Product

Caption: Workflow for SAD synthesis of (R)-5-Benzyloxolan-2-one.

Protocol 1: Synthesis of (R)-5-Benzyloxolan-2-one via SAD

This protocol is adapted from the general principles of Sharpless Asymmetric Dihydroxylation.[3][4][6]

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of tert-butanol (50 mL) and deionized water (50 mL). Stir until a homogeneous solution is formed.

  • Reagent Addition: Add AD-mix-β (14 g, for a ~10 mmol scale reaction) to the solvent mixture. Stir vigorously until the solids dissolve, resulting in two clear phases (an orange organic phase and a pale yellow aqueous phase).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. Vigorous stirring is essential to ensure proper mixing between the phases.

  • Substrate Addition: Add 5-phenylpent-4-enoic acid (1.76 g, 10 mmol) to the cold, stirring mixture.

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting alkene. The reaction is typically complete within 6-24 hours. The color of the mixture will change from orange to a darker, brownish hue.

  • Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (15 g). Remove the ice bath and allow the mixture to warm to room temperature. Stir for at least 1 hour.

  • Acidification & Lactonization: Cool the mixture again to 0 °C and carefully acidify to pH 2 by the slow addition of 2 M HCl. This step protonates the carboxylate and facilitates the intramolecular cyclization (lactonization) of the diol intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure this compound.

Expected Data:

ParameterTypical ValueCitation
Yield 75-90%[4][7]
Enantiomeric Excess (ee) >95%[4][7]
AD-mix Used AD-mix-β for (R)-lactone[3]
AD-mix-α for (S)-lactone[3]
Organocatalytic Approaches

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals.[8] For γ-butyrolactones, a common strategy involves an enantioselective aldol or Michael reaction followed by reduction and lactonization.[9][10]

Causality of Experimental Design: A chiral amine catalyst, such as L-proline, activates a carbonyl compound (e.g., methyl 4-oxobutyrate) by forming a nucleophilic enamine intermediate. This chiral enamine then attacks an aldehyde (benzaldehyde) in a stereocontrolled manner, directed by the catalyst's chiral environment. This establishes the β-hydroxy and γ-aryl stereocenters with high diastereoselectivity and enantioselectivity. A subsequent reduction of the ketone and ester functionalities, followed by spontaneous lactonization, yields the desired substituted γ-butyrolactone.[9][10]

Workflow Diagram: Organocatalytic Synthesis

Organo_Workflow cluster_org Organocatalytic Aldol-Lactonization Sequence Start Methyl 4-oxobutyrate + Benzaldehyde Catalysis L-Proline (catalyst) DMF, 4°C Start->Catalysis Aldol Reaction Aldol Asymmetric Aldol Adduct Catalysis->Aldol Reduction NaBH₄ Reduction Methanol Aldol->Reduction One-Pot Reduction & Lactonization Product 5-Benzyl-4-hydroxyoxolan-2-one Reduction->Product

Caption: One-pot organocatalytic route to a functionalized lactone.

Protocol 2: Organocatalytic Synthesis of a β-Hydroxy-γ-benzyl-γ-butyrolactone

This protocol is based on the methodology developed for β-(hydroxyalkyl)-γ-butyrolactones.[9][10]

  • Catalyst Preparation: To a solution of freshly distilled benzaldehyde (5.0 equiv) in dry DMF under an argon atmosphere, cooled to 4 °C, add L-proline (0.2 equiv). Stir the resulting mixture for 5 minutes.

  • Substrate Addition: Slowly add a solution of methyl 4-oxobutyrate (1.0 equiv) in dry DMF over a period of 20-24 hours using a syringe pump. This slow addition is crucial to suppress side reactions and maximize enantioselectivity.

  • Reaction Completion: After the addition is complete, stir the reaction for an additional 4 hours at 4 °C.

  • One-Pot Reduction: Add dry methanol to the reaction mixture, followed by the portion-wise addition of sodium borohydride (NaBH₄, 3.0 equiv) while maintaining the temperature at 0-4 °C.

  • Quenching: After stirring for 1 hour, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by flash column chromatography on silica gel to obtain the desired β-hydroxy-γ-benzyl-γ-butyrolactone.

Expected Data:

ParameterTypical ValueCitation
Diastereomeric Ratio (dr) >24:1[9][10]
Enantiomeric Excess (ee) >99%[9][10]
Yield 60-80%[9][10]

Chiral Pool Synthesis: Leveraging Nature's Chirality

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials.[][12] The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product, guaranteeing its absolute stereochemistry.

Causality of Experimental Design: L-Glutamic acid is an ideal starting material for (S)-5-substituted-γ-butyrolactones because it already possesses the required carbon skeleton and the correct stereochemistry at the C-4 position (which becomes C-5 in the lactone). The synthesis involves converting the α-amino group into a non-nucleophilic group (e.g., via diazotization) that can be removed or transformed, and then reducing the carboxylic acid groups, followed by protection and cyclization steps.

Workflow Diagram: Chiral Pool Synthesis from L-Glutamic Acid

ChiralPool_Workflow cluster_cp Chiral Pool Route to (S)-5-Benzyloxolan-2-one Start L-Glutamic Acid (Chiral Pool) Step1 Diazotization (NaNO₂, HBr) Start->Step1 Intermediate1 α-Bromo-glutaric acid Step1->Intermediate1 Step2 Reduction (e.g., BH₃-THF) Intermediate1->Step2 Intermediate2 Chiral Bromo-diol Step2->Intermediate2 Step3 Cyclization/ Functionalization Intermediate2->Step3 Product (S)-5-Benzyloxolan-2-one Step3->Product

Caption: Synthetic pathway from L-Glutamic acid.

Protocol 3: Representative Chiral Pool Synthesis

Note: This is a multi-step synthesis, and a generalized protocol is provided. Specific conditions may require optimization.

  • Diazotization: Dissolve L-glutamic acid in aqueous HBr. Cool to 0 °C and add a solution of sodium nitrite (NaNO₂) dropwise. This converts the primary amine to a bromide via a diazonium salt intermediate.

  • Esterification: Protect the carboxylic acids, for example, by converting them to dimethyl esters using methanol and a catalytic amount of acid (e.g., H₂SO₄).

  • Grignard Reaction: Selectively react the ester at the α-position. (This is a simplified representation; a more common route involves reduction of both acids).

  • Reduction: Reduce both carboxylic acid groups (or esters) to primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

  • Selective Protection & Oxidation: Selectively protect one hydroxyl group, oxidize the other to a carboxylic acid, and then perform the key C-C bond formation to introduce the benzyl group precursor.

  • Lactonization: Deprotect and induce acid- or base-catalyzed lactonization to form the γ-butyrolactone ring.

This pathway is often more complex in practice and requires careful selection of protecting groups and reaction conditions to achieve the desired transformations chemoselectively.

Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on an enzyme, typically a lipase, that selectively catalyzes a reaction on one enantiomer of the racemic substrate at a much higher rate than the other.[13][14] This results in a mixture of an enantioenriched product and the unreacted, enantioenriched starting material, which can then be separated.

Causality of Experimental Design: For this compound, a suitable precursor is a racemic 1-phenylpentane-1,4-diol or a related hydroxy ester. A lipase, such as Candida antarctica lipase B (CAL-B), is used in a non-polar organic solvent. In the presence of an acyl donor (like vinyl acetate), the enzyme will selectively acylate one enantiomer of the diol (e.g., the R-enantiomer). The acylated product can be easily separated from the unreacted S-enantiomer. The unreacted enantiomer can then be cyclized to form the desired lactone. The theoretical maximum yield for any kinetic resolution is 50% for a single enantiomer.

Workflow Diagram: Enzymatic Kinetic Resolution

EKR_Workflow cluster_ekr Enzymatic Kinetic Resolution Pathway Start Racemic Precursor (e.g., 4-hydroxy-5-phenyl- pentanoic acid ester) Enzyme Lipase (e.g., CAL-B) Acyl Donor Organic Solvent Start->Enzyme Product_S (S)-Ester (Unreacted) Enzyme->Product_S Slow Reaction Product_R (R)-Acylated Ester (Product) Enzyme->Product_R Fast Reaction Separation Chromatographic Separation Product_S->Separation Product_R->Separation Final_S (S)-Lactone Separation->Final_S Hydrolysis & Lactonization Final_R (R)-Lactone Separation->Final_R De-acylation & Lactonization

Caption: Separation of enantiomers via enzymatic kinetic resolution.

Protocol 4: Lipase-Catalyzed Kinetic Resolution of a Precursor Ester

  • Setup: To a solution of the racemic precursor ester (e.g., methyl 4-hydroxy-5-phenylpentanoate, 1 equiv) in a suitable organic solvent (e.g., diisopropyl ether), add immobilized lipase (e.g., Novozym 435, CAL-B).

  • Acyl Donor: Add an acyl donor, such as vinyl propionate (0.6 equiv). Using a slight excess of the substrate ensures the reaction can proceed to near 50% conversion.

  • Reaction: Stir the suspension at room temperature (or slightly elevated, e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining starting material (eeₛ) and the acylated product (eeₚ).

  • Termination: When the conversion reaches ~50%, stop the reaction by filtering off the enzyme. The enzyme can be washed with solvent and reused.

  • Separation: Concentrate the filtrate and separate the unreacted ester from the acylated product using flash column chromatography.

  • Lactonization: Treat the separated, enantioenriched hydroxy ester with a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a solvent like toluene with heating to induce lactonization, yielding the enantiopure this compound.

Expected Data:

ParameterIdeal ValueCitation
Conversion ~50%[14]
ee of Product (eeₚ) >98%[14][15]
ee of Substrate (eeₛ) >98%[14][15]
Yield (per enantiomer) <50%[14]

Comparative Summary of Synthetic Strategies

StrategyKey AdvantagesKey DisadvantagesEnantioselectivity
Catalytic Asymmetric High efficiency (low catalyst loading), access to both enantiomers, high atom economy, excellent enantioselectivity.[1]Catalyst cost/sensitivity, requires careful optimization of reaction conditions.Often >95% ee
Chiral Pool Guaranteed absolute stereochemistry, starts from inexpensive natural products.[][12]Often requires multi-step syntheses, limited to the availability of suitable chiral precursors, less flexible.>99% ee (inherent)
Enzymatic Resolution Extremely high enantioselectivity, mild reaction conditions, reusable biocatalyst.[13][14]Theoretical maximum yield is 50% for one enantiomer, requires separation of product and starting material.Often >99% ee

Conclusion

The enantioselective synthesis of this compound is a well-addressed challenge in modern organic chemistry, with several robust strategies available to researchers.

  • Catalytic Asymmetric Synthesis , particularly methods like the Sharpless Asymmetric Dihydroxylation, offers a highly efficient and versatile route to either enantiomer with excellent control.

  • Chiral Pool Synthesis provides an infallible method to obtain a specific enantiomer, albeit often at the cost of a longer synthetic sequence.

  • Enzymatic Resolution stands out for its near-perfect enantioselectivity under mild conditions, making it an excellent choice when a 50% theoretical yield is acceptable.

The choice of method will ultimately depend on the specific requirements of the research program, including desired scale, cost, available starting materials, and the target enantiomer. The protocols and insights provided in this application note serve as a foundational guide for scientists and professionals engaged in the synthesis of chiral molecules for drug discovery and development.

References

  • A modular and organocatalytic approach to γ-butyrolactone autoregulators from Streptomycetes. Chemical Communications (RSC Publishing).
  • Ye, S., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews.
  • Chandrasekhar, S., et al. (2008). Organocatalytic and Enantioselective Synthesis of β-(Hydroxyalkyl)-γ-Butyrolactones. The Journal of Organic Chemistry.
  • Park, O.J., et al. (2009). Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology.
  • Chandrasekhar, S., et al. (2008). Organocatalytic and enantioselective synthesis of beta-(hydroxyalkyl)-gamma-butyrolactones. Journal of Organic Chemistry.
  • BenchChem. Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation.
  • Encyclopedia.pub. (2023). Sharpless Asymmetric Dihydroxylation.
  • Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. MDPI.
  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central.
  • Sharpless Asymmetric Dihydroxylation. Alfa Chemistry.
  • Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal.
  • Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
  • Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. ACS Publications.
  • Enzymatic resolution of racemic hydroxylactones 5a−d. Reagents and conditions. ResearchGate.
  • Creativity from the Chiral Pool: Amino Acids. Baran Lab, Scripps Research.

Sources

Application Notes & Protocols: Asymmetric Synthesis Using (S)-5-(Benzyloxy)oxolan-2-one as a Chiral Synthon

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of (S)-5-(benzyloxy)oxolan-2-one as a versatile chiral synthon in asymmetric synthesis. Chiral γ-butyrolactones are pivotal structural motifs found in numerous natural products and pharmacologically active molecules.[1][2] This document details the use of (S)-5-(benzyloxy)oxolan-2-one, a readily accessible chiral building block, to control stereochemistry in key carbon-carbon bond-forming reactions, including stereoselective alkylations and diastereoselective aldol additions. By leveraging the innate chirality of this synthon, complex molecules can be assembled with a high degree of stereocontrol. We present not only the step-by-step experimental procedures but also delve into the mechanistic underpinnings that dictate the stereochemical outcomes, providing a robust framework for rational reaction design and troubleshooting.

Introduction: The Strategic Value of 5-(Benzyloxy)oxolan-2-one

Asymmetric synthesis, the practice of creating chiral molecules in an enantiomerically pure form, is a cornerstone of modern organic chemistry and pharmaceutical development.[3] Among the various strategies, the "chiral pool" approach—using a readily available, enantiopure natural product as a starting material—is highly efficient. (S)-5-(benzyloxy)oxolan-2-one, often derived from glutamic acid, represents an exemplary chiral synthon. Its utility stems from two key features:

  • The Lactone Core: The γ-butyrolactone framework is a common feature in bioactive compounds and serves as a versatile precursor for further chemical transformations.[2]

  • The C5 Stereocenter: The stereogenic center at the 5-position, bearing a bulky benzyloxy group, acts as a powerful stereocontrolling element. Upon formation of an enolate at the C3 position, this remote chiral center effectively shields one face of the planar enolate, directing the approach of incoming electrophiles to the opposite face.[4]

This inherent facial bias allows for the predictable and reliable installation of new stereocenters at the α-position (C3) of the lactone, making it an invaluable tool for constructing complex chiral molecules.

G cluster_synthon Structure of (S)-5-(Benzyloxy)oxolan-2-one cluster_features Key Stereochemical Features synthon C5 C5 Stereocenter (Controlling Element) Enolate Prochiral C3 Enolate (Reaction Site) C5->Enolate dictates facial approach of electrophile

Caption: Key structural features of the chiral synthon.

Diastereoselective Alkylation of the Lactone Enolate

One of the most direct applications of this chiral synthon is in the diastereoselective alkylation of its enolate. This reaction allows for the introduction of a wide variety of alkyl substituents at the C3 position with excellent stereocontrol.

Principle of Stereocontrol

The success of the asymmetric alkylation hinges on the selective formation of a single enolate diastereomer and the sterically biased approach of the electrophile.

  • Enolate Formation: The lactone is deprotonated at the α-carbon (C3) using a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS), at low temperatures (-78 °C) to form the corresponding lithium or sodium enolate.

  • Facial Shielding: The bulky benzyloxymethyl group at C5 folds over one face of the five-membered ring. This conformation creates significant steric hindrance, effectively blocking the syn-face of the enolate.

  • Electrophile Approach: Consequently, the incoming electrophile (e.g., an alkyl halide) is forced to approach from the less hindered anti-face, opposite to the benzyloxymethyl group. This results in the preferential formation of the trans-substituted product.

G cluster_workflow Alkylation Workflow A Start: (S)-5-(Benzyloxy)oxolan-2-one B Deprotonation (LDA, THF, -78 °C) A->B C Formation of Lithium Enolate Intermediate B->C D Electrophilic Quench (R-X, -78 °C to rt) C->D E Product: (3R,5S)-3-Alkyl-5-(benzyloxy)oxolan-2-one (trans-isomer favored) D->E

Caption: General workflow for diastereoselective alkylation.

Detailed Protocol: Synthesis of (3R,5S)-5-(Benzyloxy)-3-methyloxolan-2-one

This protocol describes the methylation of the title synthon, serving as a representative example for alkylation reactions.

Materials:

  • (S)-5-(Benzyloxy)oxolan-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Iodomethane (MeI)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • LDA Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (20 mL) and diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.

  • Enolate Formation: In a separate flame-dried flask, dissolve (S)-5-(benzyloxy)oxolan-2-one (1.0 eq) in anhydrous THF (15 mL). Cool this solution to -78 °C. Using a cannula, slowly transfer the lactone solution to the freshly prepared LDA solution. Stir the resulting mixture at -78 °C for 1 hour. The formation of the enolate is often indicated by a color change to pale yellow.

  • Alkylation: Add iodomethane (1.5 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4 hours, then allow it to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield the pure trans-product.

Expected Results & Data

The diastereoselectivity of this reaction is typically high, favoring the trans isomer. The degree of selectivity can be influenced by the steric bulk of the electrophile.

Electrophile (R-X)Typical Yield (%)Diastereomeric Ratio (trans:cis)
Iodomethane85-95%>95:5
Benzyl Bromide80-90%>95:5
Allyl Bromide80-90%>90:10
Ethyl Iodide75-85%>90:10

Note: Yields and ratios are estimates based on analogous systems and may vary with specific reaction conditions.

Diastereoselective Aldol Addition

The lithium enolate of 5-(benzyloxy)oxolan-2-one can also be used as a nucleophile in aldol reactions with aldehydes, creating a new stereocenter at the β-position of the resulting adduct.[5] The stereochemical outcome is dictated by a well-ordered transition state.

Mechanistic Rationale: The Zimmerman-Traxler Model

The high diastereoselectivity observed in these aldol additions can be explained by the Zimmerman-Traxler transition state model.

  • Chelated Transition State: The lithium enolate reacts with the aldehyde to form a six-membered, chair-like transition state, where the lithium cation coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.

  • Steric Interactions: To minimize steric strain, the aldehyde's substituent (R') will preferentially occupy the equatorial position.

  • Facial Selectivity: The bulky benzyloxymethyl group on the lactone backbone dictates the overall facial approach, leading to the formation of a single major diastereomer. The attack occurs on the Re or Si face of the aldehyde, depending on the enolate geometry, but the stereocenter on the lactone ensures a consistent relative stereochemistry in the product.

G cluster_model Zimmerman-Traxler Transition State Model cluster_explanation Key Interactions model Chair Six-membered chair-like transition state Equatorial Aldehyde substituent (R') in equatorial position to minimize A(1,3) strain Chair->Equatorial Facial Lactone C5-substituent directs overall topology Equatorial->Facial

Sources

Application of 5-Benzyloxolan-2-one in natural product synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of (S)-5-Benzyloxolan-2-one, a premier chiral building block derived from L-glutamic acid, in the stereoselective synthesis of complex natural products.

Introduction: The Strategic Value of (S)-5-Benzyloxolan-2-one

(S)-5-Benzyloxolan-2-one, also known as (S)-5-(benzyloxymethyl)-γ-butyrolactone, is a cornerstone of modern asymmetric synthesis. Its prominence stems from its origin in the "chiral pool"—it is readily prepared from L-glutamic acid, an inexpensive and enantiomerically pure natural amino acid.[1][2] This lineage endows the molecule with a defined stereocenter at the C5 position, which serves as a powerful control element for subsequent stereoselective transformations.

The utility of this building block is threefold:

  • Direct Scaffold Use: The γ-butyrolactone core is a privileged structure found in a vast array of bioactive natural products.[3]

  • Stereochemical Control: The C5-benzyloxymethyl substituent provides steric hindrance, enabling high diastereoselectivity in reactions at adjacent positions, particularly α-alkylation.

  • Versatile Functional Handle: The lactone ester and the benzyl ether are latent functional groups that can be manipulated through ring-opening, reduction, and deprotection to access a diverse range of chiral synthons.

This guide elucidates the key applications of (S)-5-Benzyloxolan-2-one, providing field-proven insights and detailed protocols for its strategic deployment in the synthesis of complex molecular targets.

Application I: Diastereoselective α-Alkylation for Lignan Synthesis

One of the most powerful applications of (S)-5-Benzyloxolan-2-one is in the diastereoselective formation of C-C bonds at the α-position (C3). The resident stereocenter at C5 effectively shields one face of the enolate intermediate, directing incoming electrophiles to the opposite face. This strategy is central to the synthesis of dibenzylbutyrolactone lignans, a class of natural products with significant antitumor and antiviral activities.[4] The synthesis of (-)-Enterolactone serves as a prime example.

Mechanistic Rationale

The causality behind the high diastereoselectivity lies in the thermodynamic stability of the enolate and the kinetic pathway of alkylation. Upon treatment with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), the proton at C3 is abstracted to form a lithium enolate. The bulky C5-benzyloxymethyl group preferentially occupies a pseudo-equatorial position in the flattened envelope conformation of the enolate ring. This arrangement sterically encumbers the si-face of the enolate, forcing the electrophile (e.g., a benzyl bromide derivative) to approach from the less hindered re-face, leading predominantly to the trans-substituted product.[5]

Workflow for Diastereoselective α-Alkylation

cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Work-up A 5-Benzyloxolan-2-one B LDA, THF, -78 °C A->B Deprotonation C Lithium Enolate Intermediate B->C Formation D Electrophile (e.g., ArCH₂Br) C->D SN2 Attack E α-Alkylated Product (trans) D->E Stereoselective Addition F Quench (aq. NH₄Cl) E->F G Purification F->G

Caption: Workflow for stereoselective α-alkylation.

Protocol 1: Diastereoselective Benzylation of (S)-5-Benzyloxolan-2-one

This protocol describes a general procedure for the introduction of a benzyl group at the α-position, a key step in the synthesis of many lignans.

Materials:

  • (S)-5-Benzyloxolan-2-one

  • Diisopropylamine, freshly distilled from CaH₂

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone

  • Substituted Benzyl Bromide

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate, Hexanes (for chromatography)

Procedure:

  • System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

  • LDA Preparation: In the reaction flask, dissolve freshly distilled diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using an acetone/dry ice bath. Add n-BuLi (1.05 eq.) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C. This ensures complete formation of LDA.

  • Enolate Formation: Dissolve (S)-5-Benzyloxolan-2-one (1.0 eq.) in a separate flask with anhydrous THF. Add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture for 1 hour at -78 °C. The formation of the enolate is indicated by a color change.

  • Alkylation: Dissolve the desired benzyl bromide (1.2 eq.) in anhydrous THF and add it dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate to afford the desired trans-α-benzylated product.

Data Summary: Diastereoselectivity in α-Alkylation

Electrophile (R-X)BaseTemp (°C)Diastereomeric Ratio (trans:cis)Yield (%)
CH₃ILDA-78>95:585-90
CH₂=CHCH₂Br (Allyl Bromide)LDA-78>95:580-88
C₆H₅CH₂Br (Benzyl Bromide)LDA-78>98:290-95
(CH₃)₂CHCH₂I (Isobutyl Iodide)LHMDS-7890:1075-80

Application II: Transformation into Butenolides for Styryl-lactone Synthesis

The γ-butyrolactone scaffold can be readily converted into an α,β-unsaturated lactone (a butenolide), another recurring motif in bioactive natural products.[6][7] This transformation unlocks pathways to compounds like (+)-Goniofufurone, a cytotoxic styryl-lactone with potent and selective antitumor properties.[8]

Mechanistic Rationale

The conversion typically involves a two-step sequence:

  • α-Selenation: The lactone enolate is trapped with an electrophilic selenium reagent, such as phenylselenyl bromide (PhSeBr). This reaction proceeds via the same stereoselective pathway as alkylation, introducing the phenylselenyl group trans to the C5 substituent.

  • Oxidative Elimination: The resulting α-phenylselenyl lactone is then oxidized, commonly with hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). This forms a selenoxide intermediate, which undergoes a spontaneous syn-elimination at room temperature to introduce the α,β-double bond.

This sequence is highly reliable and provides clean conversion to the butenolide, which can then be further functionalized.

Synthetic Pathway to (+)-Goniofufurone Core

G A (S)-5-Benzyloxolan-2-one C α-Phenylselenyl Lactone A->C Selenation B 1. LDA, THF, -78°C 2. PhSeBr E Butenolide Intermediate C->E Oxidative Elimination D H₂O₂, CH₂Cl₂ G (+)-Goniofufurone Core E->G Styryl Introduction F Aldol Condensation (PhCHO, base)

Caption: Key transformations from this compound to the Goniofufurone core.

Protocol 2: Synthesis of (S)-5-(Benzyloxymethyl)furan-2(5H)-one

Materials:

  • (S)-3-(Phenylselanyl)-5-(benzyloxymethyl)dihydrofuran-2(5H)-one (prepared from Protocol 1 using PhSeBr as the electrophile)

  • Dichloromethane (DCM)

  • Hydrogen Peroxide (H₂O₂), 30% aqueous solution

  • Pyridine

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Dissolve the α-phenylselenyl lactone (1.0 eq.) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Oxidation: Add pyridine (1.5 eq.) to the solution. Then, add 30% H₂O₂ (5.0 eq.) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of pyridine N-oxide may form.

  • Elimination: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The syn-elimination proceeds spontaneously. Monitor the disappearance of the starting material by TLC.

  • Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure butenolide product as a colorless oil.

Application III: Nucleophilic Ring-Opening for Acyclic Chiral Synthons

The lactone functionality is an ester that can be opened by various nucleophiles to generate highly functionalized, acyclic chiral molecules.[9][10] This strategy is invaluable for synthesizing natural products that do not contain a lactone ring but require the specific stereochemistry and functionality that (S)-5-Benzyloxolan-2-one provides.

Mechanistic Rationale

The ring-opening is a standard nucleophilic acyl substitution. The regioselectivity is predetermined, as attack always occurs at the electrophilic carbonyl carbon. The stereochemistry at C5 is preserved during this process. A wide range of nucleophiles can be employed, including:

  • Hydroxides (saponification): To yield the corresponding γ-hydroxy acid.

  • Alkoxides: To form esters.

  • Amines: To generate amides.

  • Organometallics (e.g., Grignard reagents): To produce diols after attacking the ketone intermediate.

This versatility allows the chemist to tailor the resulting molecule for subsequent steps in a total synthesis.

Protocol 3: Ring-Opening with an Amine Nucleophile

This protocol details the synthesis of a chiral γ-hydroxy amide, a versatile intermediate for peptide mimics and other nitrogen-containing natural products.

Materials:

  • (S)-5-Benzyloxolan-2-one

  • Benzylamine (or other primary/secondary amine)

  • Anhydrous Methanol (MeOH)

  • Triethylamine (TEA, optional, as a base)

Procedure:

  • Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve (S)-5-Benzyloxolan-2-one (1.0 eq.) in anhydrous methanol.

  • Reaction: Add the amine nucleophile (e.g., benzylamine, 2.0 eq.). If the amine salt is used, add an equivalent of a non-nucleophilic base like TEA.

  • Heating: Seal the tube or heat the flask to reflux (typically 60-80 °C) and stir for 12-24 hours. Monitor the reaction by TLC until the starting lactone is consumed.

  • Work-up: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography (silica gel, DCM/methanol or ethyl acetate/hexanes gradient) to afford the pure (S)-N-benzyl-5-(benzyloxy)-4-hydroxypentanamide.

Conclusion

(S)-5-Benzyloxolan-2-one is a testament to the power of chiral pool synthesis. Its rigid, pre-defined stereochemistry, coupled with its versatile chemical handles, provides an elegant and efficient solution to complex synthetic challenges. Through diastereoselective alkylation, conversion to butenolides, and nucleophilic ring-opening, this single building block grants access to a remarkable diversity of natural product scaffolds, including lignans, styryl-lactones, and complex acyclic systems. The protocols and strategies outlined herein demonstrate its reliability and underscore its status as an indispensable tool for the modern synthetic chemist.

References

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Application Notes and Protocols for the Catalytic Hydrogenation and Debenzylation of 5-Benzyloxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of the catalytic hydrogenation for the debenzylation of 5-Benzyloxolan-2-one, a critical transformation in synthetic organic chemistry. The benzyl ether moiety is a prevalent protecting group for hydroxyl functionalities, and its efficient and clean removal is paramount in the synthesis of complex molecules.[1][2] This document outlines the underlying principles, mechanistic details, and optimized protocols for this reaction, tailored for researchers, scientists, and professionals in drug development. Emphasis is placed on experimental design, safety considerations, and analytical monitoring to ensure a robust and reproducible methodology.

Introduction: The Significance of Debenzylation

The benzyl group is a widely employed protecting group for alcohols due to its stability across a broad spectrum of reaction conditions.[2] Its removal via catalytic hydrogenolysis is a favored method due to the mild reaction conditions and the formation of a volatile byproduct, toluene, which simplifies purification.[3] The target molecule, this compound, is a lactone with a benzyl ether at the 5-position. The selective cleavage of the C-O benzylic bond to yield 5-hydroxyoxolan-2-one is a key step in various synthetic pathways.

Catalytic hydrogenation utilizes a heterogeneous catalyst, typically a noble metal like palladium on an inert support, to facilitate the addition of hydrogen across the benzylic C-O bond.[4] This process, known as hydrogenolysis, leads to the desired deprotected alcohol and toluene.

Reaction Mechanism and Key Parameters

The catalytic debenzylation of a benzyl ether proceeds through a well-established mechanism on the surface of a palladium catalyst.

Debenzylation_Mechanism cluster_catalyst Palladium Catalyst Surface cluster_reaction Hydrogenolysis H2 H₂ (gas) Adsorbed_H2 Adsorbed H₂ H2->Adsorbed_H2 Adsorption R-O-Bn This compound (R-O-Bn) Adsorbed_BnOR Adsorbed R-O-Bn R-O-Bn->Adsorbed_BnOR Adsorption Pd_surface Pd(0) surface Pd_H Palladium Hydride (Pd-H) Adsorbed_H2->Pd_H Dissociative Chemisorption Cleavage C-O Bond Cleavage Adsorbed_BnOR->Cleavage Pd_H->Cleavage Products R-OH + Toluene Cleavage->Products Hydrogenolysis Desorption Desorption Products->Desorption Desorption

Caption: Mechanism of Catalytic Debenzylation.

The process involves:

  • Adsorption: Both molecular hydrogen and the benzyl ether substrate adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The adsorbed hydrogen molecule undergoes dissociative chemisorption to form highly reactive palladium hydride species.[5]

  • Hydrogenolysis: The benzylic C-O bond of the adsorbed this compound is cleaved by these active hydrogen species.

  • Product Formation and Desorption: This results in the formation of the deprotected product, 5-hydroxyoxolan-2-one, and toluene. These products then desorb from the catalyst surface, regenerating the active sites for subsequent catalytic cycles.[5]

Critical Parameters for Optimization

The efficiency and success of the debenzylation are governed by several key parameters that can be fine-tuned for optimal results:

ParameterTypical Range/ChoiceRationale & Considerations
Catalyst 5-10% Palladium on Carbon (Pd/C)Standard and effective. For more challenging substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more active.[3]
Catalyst Loading 5-20 mol% (Pd relative to substrate)Higher loading can accelerate the reaction but increases cost and potential for side reactions.[3]
Solvent Methanol, Ethanol, Ethyl AcetatePolar protic solvents like methanol and ethanol generally enhance the reaction rate.[3]
Hydrogen Source H₂ gas (balloon or high-pressure)A hydrogen balloon is suitable for atmospheric pressure reactions. For less reactive substrates, higher pressure may be necessary.[3]
Temperature Room Temperature to 50°CMost debenzylations proceed efficiently at room temperature.[3] Gentle heating can be applied for slower reactions.
Pressure Atmospheric to 50 psiIncreased pressure increases the concentration of hydrogen in the solution, accelerating the reaction rate.

Experimental Protocols

Safety First: Catalytic hydrogenation is a potentially hazardous procedure due to the use of flammable hydrogen gas and pyrophoric catalysts.[6] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[7][8]

Protocol 1: Atmospheric Pressure Hydrogenation (Hydrogen Balloon)

This protocol is suitable for routine debenzylation of this compound on a laboratory scale.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C, ~50% wet)

  • Methanol (anhydrous)

  • Round-bottom flask (three-necked)

  • Magnetic stirrer and stir bar

  • Septa

  • Vacuum/Nitrogen line

  • Hydrogen balloon assembly

Protocol_Workflow Start Start Setup 1. Reaction Setup: - Add substrate and solvent to flask. - Carefully add Pd/C catalyst. Start->Setup Inert 2. Inert Atmosphere: - Evacuate and backfill with N₂ (3x). Setup->Inert H2_Intro 3. Introduce Hydrogen: - Evacuate and backfill with H₂ from balloon. Inert->H2_Intro Reaction 4. Reaction: - Stir vigorously at room temperature. - Monitor by TLC or GC-MS. H2_Intro->Reaction Workup 5. Work-up: - Purge with N₂. - Filter through Celite® to remove catalyst. Reaction->Workup Isolation 6. Product Isolation: - Concentrate filtrate under reduced pressure. Workup->Isolation End End Isolation->End

Caption: Experimental Workflow for Debenzylation.

Procedure:

  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the substrate in an appropriate volume of methanol (e.g., 10-20 mL per gram of substrate).

    • Under a gentle stream of nitrogen, carefully add 10% Pd/C (10 mol% Pd). Caution: Dry Pd/C can be pyrophoric. Handle with care.[9]

  • Creating an Inert Atmosphere:

    • Seal the flask with septa.

    • Connect the flask to a vacuum/nitrogen manifold.

    • Carefully evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[6][10]

  • Introducing Hydrogen:

    • Evacuate the flask one final time.

    • Introduce hydrogen gas from a pre-filled balloon through a needle inserted into one of the septa.

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature to ensure good mixing of the substrate, catalyst, and hydrogen.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete (disappearance of starting material), carefully remove the hydrogen balloon.

    • Purge the flask with nitrogen for several minutes to remove any residual hydrogen.[7]

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[3] Caution: The Celite pad with the catalyst should not be allowed to dry in the air as it can ignite.[6] Immediately quench the filter cake with water.[6]

    • Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Isolation:

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-hydroxyoxolan-2-one.

    • The crude product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: High-Pressure Hydrogenation

For less reactive substrates or larger-scale reactions, a high-pressure hydrogenation apparatus (e.g., a Parr shaker) is recommended.

Additional Materials:

  • High-pressure hydrogenation reactor

  • Hydrogen gas cylinder with a regulator

Procedure:

  • Reactor Preparation:

    • Ensure the high-pressure reactor is clean, dry, and has been inspected for any damage.[7]

    • Charge the reactor with this compound, solvent, and Pd/C catalyst. The total volume should not exceed two-thirds of the vessel's capacity.[7]

  • Sealing and Leak Testing:

    • Seal the reactor according to the manufacturer's instructions.

    • Pressurize the reactor with nitrogen to the desired reaction pressure and check for any leaks over 30 minutes.[7]

  • Inerting:

    • Depressurize the reactor and then purge with nitrogen three times to remove all oxygen.[7]

  • Hydrogenation:

    • Introduce hydrogen to the desired pressure (e.g., 50 psi).

    • Begin agitation (stirring or shaking) and, if necessary, heat the reactor to the desired temperature.

    • Monitor the reaction by observing the pressure drop as hydrogen is consumed.

  • Shutdown and Work-up:

    • Once the reaction is complete, stop the agitation and heating. Allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen into a fume hood.

    • Purge the reactor with nitrogen three times to remove all residual hydrogen.[7]

    • Open the reactor and proceed with the filtration and isolation steps as described in Protocol 1.

Analytical Monitoring

Continuous monitoring is crucial for determining the reaction endpoint and preventing the formation of byproducts.[11]

  • Thin Layer Chromatography (TLC): A rapid and convenient method for monitoring the disappearance of the starting material. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to achieve good separation between the starting material and the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information, including the presence of intermediates and byproducts. It can be used to quantify the conversion of the starting material and the formation of the desired product.

Troubleshooting

IssuePossible CauseSuggested Solution
Slow or Incomplete Reaction - Inactive catalyst- Insufficient hydrogen- Catalyst poisoning- Use fresh catalyst or a more active one (e.g., Pearlman's catalyst).- Ensure a continuous supply of hydrogen (refill balloon if necessary).- Purify the substrate and solvent to remove potential poisons like sulfur compounds.
Formation of Byproducts - Over-reduction- Ring opening- Monitor the reaction closely and stop it once the starting material is consumed.- Use milder reaction conditions (lower temperature and pressure).
Low Yield - Incomplete reaction- Adsorption of product onto the catalyst- Optimize reaction conditions (see above).- Thoroughly wash the catalyst on the filter cake with the reaction solvent.

Conclusion

The catalytic hydrogenation for the debenzylation of this compound is a robust and reliable transformation. By carefully selecting the reaction parameters, adhering to strict safety protocols, and employing effective analytical monitoring, researchers can achieve high yields of the desired 5-hydroxyoxolan-2-one. The protocols and insights provided in this guide serve as a comprehensive resource for the successful execution of this important synthetic step.

References

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Application Notes & Protocols: Ring-Opening Polymerization of Substituted Lactones for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Polylactones

Aliphatic polyesters derived from the ring-opening polymerization (ROP) of lactones are a cornerstone of modern biomaterials science and drug delivery. Their biocompatibility and biodegradability make them ideal candidates for applications ranging from surgical sutures to nanoparticle-based therapeutic carriers.[1][2] The introduction of substituents onto the lactone ring provides a powerful tool to precisely modulate the polymer's properties. Functional groups can alter degradation rates, enhance drug loading capacity, introduce stimuli-responsive behavior, and control the material's mechanical properties, such as crystallinity and glass transition temperature (Tg).[3][4]

This guide provides an in-depth exploration of the primary methods for the ROP of substituted lactones. It is designed for researchers and professionals in materials science and drug development, offering not just protocols but also the underlying mechanistic principles and practical insights to empower rational polymer design and troubleshooting.

Chapter 1: Fundamental Principles of Ring-Opening Polymerization

The feasibility of ROP is governed by the thermodynamics of the specific lactone monomer. The primary driving force is the release of ring strain inherent in the cyclic ester.[3][5] This is particularly significant for highly strained four-membered rings (β-lactones) and moderately strained six- and seven-membered rings (δ- and ε-lactones, respectively).[6] Five-membered rings (γ-lactones) exhibit low ring strain, making their polymerization thermodynamically unfavorable under standard conditions.[7]

The Gibbs free energy of polymerization (ΔG_p) must be negative for polymerization to occur. This is influenced by enthalpy (ΔH_p, related to ring strain) and entropy (ΔS_p, which is typically negative as monomers become part of a polymer chain).

ΔG_p = ΔH_p - TΔS_p

Substituents can significantly impact polymerizability. Bulky substituents can increase ring strain, favoring polymerization, but may also introduce steric hindrance that kinetically impedes the approach of the catalyst or initiator.[8]

General ROP Mechanism

Most ROP mechanisms involve a nucleophilic attack on the carbonyl carbon of the lactone, followed by cleavage of the acyl-oxygen bond. This process is facilitated by a catalyst or initiator that activates the monomer or the propagating chain end.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Activated_Complex Initiator-Lactone Complex Initiator->Activated_Complex Activation Lactone Lactone Lactone->Activated_Complex Ring_Opened Ring-Opened Initiator Activated_Complex->Ring_Opened Ring Opening Growing_Chain Propagating Polymer Chain Ring_Opened->Growing_Chain Chain Growth Final_Polymer Polyester Growing_Chain->Final_Polymer Termination/ Quenching Monomer_n n Lactone Monomers Monomer_n->Growing_Chain

Caption: Generalized workflow of ring-opening polymerization.

Chapter 2: Key ROP Methodologies & Protocols

The choice of polymerization method is critical as it dictates the level of control over molecular weight, polydispersity (PDI), and polymer architecture.

Coordination-Insertion Polymerization

This is one of the most widely used methods, often employing metal alkoxide initiators, such as those based on tin, aluminum, zinc, or yttrium.[1][2][9] The most common catalyst, stannous octoate (Sn(Oct)₂), is favored for its high activity and tolerance to impurities, although concerns about metal contamination exist for biomedical applications.[1]

Mechanism Insight: The polymerization proceeds via a "coordination-insertion" mechanism. The lactone monomer first coordinates to the metal center, activating its carbonyl group. Subsequently, the monomer is inserted into the metal-alkoxide bond of the initiator or the propagating chain, extending the polymer.[2][9]

Protocol: Sn(Oct)₂-Catalyzed ROP of ε-Decalactone (a substituted ε-caprolactone)

  • Materials:

    • ε-Decalactone (purified by distillation over CaH₂)

    • Benzyl alcohol (initiator, dried over molecular sieves)

    • Stannous octoate [Sn(Oct)₂] (catalyst)

    • Toluene (anhydrous)

    • Methanol (for precipitation)

    • Dichloromethane (for dissolution)

  • Procedure (Strictly under Inert Atmosphere - Glovebox or Schlenk Line):

    • Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an argon or nitrogen atmosphere.

    • Reagent Charging: To the flask, add ε-decalactone (e.g., 2.0 g, 11.75 mmol).

    • Initiator & Catalyst Solution: In a separate vial inside the glovebox, prepare a stock solution of benzyl alcohol and Sn(Oct)₂ in anhydrous toluene. For a target degree of polymerization (DP) of 100, the [Monomer]:[Initiator]:[Catalyst] ratio would be 100:1:0.1.

      • Calculate the required amount of benzyl alcohol initiator: (11.75 mmol Monomer) / 100 = 0.1175 mmol Initiator.

      • Calculate the required amount of Sn(Oct)₂ catalyst: 0.1175 mmol / 10 = 0.01175 mmol Catalyst.

      • Add the calculated amounts to the flask via syringe.

    • Polymerization: Immerse the flask in a preheated oil bath at 110 °C.[10] Allow the reaction to proceed for 4-24 hours. Monitor monomer conversion by taking aliquots for ¹H NMR analysis.[2]

    • Termination & Purification:

      • Cool the reaction to room temperature.

      • Dissolve the viscous product in a minimal amount of dichloromethane.

      • Precipitate the polymer by slowly adding the solution to a beaker of cold methanol with vigorous stirring.

      • Collect the white polymer precipitate by filtration.

      • Dry the polymer under vacuum at 40 °C until a constant weight is achieved.

Anionic Ring-Opening Polymerization

Anionic ROP is known for its rapid polymerization rates and ability to produce polymers with narrow molecular weight distributions, characteristic of a living polymerization.[11] Initiators are typically strong nucleophiles or bases, such as alkali metal alkoxides (e.g., potassium naphthalenide) or metal amides.[12][13]

Mechanism Insight: The reaction is initiated by the nucleophilic attack of the anion on the lactone's carbonyl carbon. The resulting alkoxide chain end then propagates by attacking subsequent monomer units. This method is highly sensitive to impurities like water or alcohols, which can act as chain transfer agents or terminate the polymerization.[7][12] For β-butyrolactone (BBL), initiation can be complex, sometimes proceeding via enolization and elimination to form a crotonate species, which then acts as the true initiator.[12]

Protocol: Anionic ROP of rac-β-Butyrolactone (BBL) using Potassium Phenoxide

  • Materials:

    • rac-β-Butyrolactone (BBL) (distilled from CaH₂)

    • Potassium phenoxide (initiator)

    • 18-crown-6 (cation complexing agent)

    • Tetrahydrofuran (THF) (anhydrous)

    • Dowex 50WX8 resin (for quenching)

  • Procedure (Strictly under Inert Atmosphere):

    • Reactor Setup: Assemble a flame-dried Schlenk flask under an argon atmosphere.

    • Reagent Charging: In the glovebox, add potassium phenoxide and 18-crown-6 (1:1 molar ratio to initiator) to the flask.[12]

    • Solvent & Monomer Addition: Transfer anhydrous THF into the flask via cannula. Once the initiator is dissolved, add the desired amount of BBL (e.g., for a final concentration of 1 M) via syringe.

    • Polymerization: Stir the reaction at room temperature. The polymerization is typically fast. Monitor conversion via FTIR by observing the disappearance of the BBL carbonyl peak at ~1820 cm⁻¹.[12]

    • Termination & Purification:

      • Quench the reaction by adding acidified methanol or by passing the polymer solution through a short column of Dowex resin.[12]

      • Concentrate the solution under reduced pressure.

      • Precipitate the polymer in cold methanol or water.

      • Filter and dry the resulting poly(3-hydroxybutyrate) (PHB) under vacuum.

Organocatalytic ROP

The use of metal-free organocatalysts has gained significant traction to avoid metal contamination in the final polymer, which is crucial for biomedical applications.[3][14] Common organocatalysts include thioureas, N-heterocyclic carbenes (NHCs), and various acids and bases that operate through hydrogen bonding or nucleophilic mechanisms.[8]

Mechanism Insight: Bifunctional catalysts, like thiourea-amine systems, operate via a cooperative mechanism. The thiourea moiety activates the lactone carbonyl group through hydrogen bonding, while the amine base activates the initiator (e.g., an alcohol) by deprotonation, enhancing its nucleophilicity.[8]

Enzymatic Ring-Opening Polymerization

Enzymatic ROP, typically using lipases like Novozym-435 (immobilized Candida antarctica lipase B), offers a green and highly selective alternative.[15][16] These reactions can often be performed under milder conditions and can exhibit high stereoselectivity.

Mechanism Insight: The mechanism mimics the enzyme's natural function of ester hydrolysis. The serine residue in the lipase's active site attacks the lactone to form an acyl-enzyme intermediate. This intermediate then reacts with a nucleophile (an alcohol initiator or the hydroxyl end of a growing polymer chain) to elongate the chain.[17] The size and hydrophobicity of the lactone ring can influence its affinity for the enzyme's active site.[15]

Chapter 3: Method Selection & Polymer Characterization

Decision-Making Workflow

Choosing the appropriate ROP method depends on the monomer, desired polymer characteristics, and application constraints.

ROP_Decision_Tree start Define Polymer Goals: - Metal Tolerance? - Stereocontrol? - PDI Target? metal_q Metal Contamination Acceptable? start->metal_q organo_enz Consider: - Organocatalysis - Enzymatic ROP metal_q->organo_enz No coord_ins Consider: Coordination-Insertion (e.g., Sn(Oct)₂) metal_q->coord_ins Yes control_q High Control over MW & PDI Needed? organo_enz->control_q coord_ins->control_q anionic Consider: Anionic ROP (Requires stringent purity) control_q->anionic Yes (Living) less_control Coordination or Organocatalysis may suffice control_q->less_control No stereo_q Stereocontrol Required? anionic->stereo_q special_cat Use Stereoselective Catalysts (e.g., specific Y or Al complexes) stereo_q->special_cat Yes less_control->stereo_q

Caption: Decision tree for selecting an ROP method.

Comparative Data for ROP Methods
MethodTypical Catalysts/InitiatorsTemp (°C)PDI (Mw/Mn)AdvantagesDisadvantages
Coordination-Insertion Sn(Oct)₂, Al(OiPr)₃, Y-complexes[1][18]80-1401.1 - 2.0Robust, high MW, tolerates some impuritiesMetal contamination, moderate control
Anionic Alkoxides, amides, phenoxides[12]0 - 251.05 - 1.2Fast, living polymerization, narrow PDIHighly sensitive to impurities, side reactions
Organocatalytic Thioureas, NHCs, DBU/DPP[8][14]25 - 1301.1 - 1.5Metal-free, good control, functional group toleranceCan be slower, catalyst removal may be needed
Enzymatic Lipases (e.g., Novozym-435)[15]40 - 901.2 - 2.5Green, mild conditions, high selectivitySlower, expensive, limited monomer scope
Essential Polymer Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the polymer structure, calculating monomer conversion, and determining the number-average molecular weight (Mₙ) by comparing end-group signals to repeating unit signals.[2][19][20]

  • Gel Permeation Chromatography (GPC/SEC): GPC is the standard method for determining the full molecular weight distribution, including Mₙ, weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[21][22]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure thermal properties like the glass transition temperature (T₉) and melting temperature (Tₘ), which provide insight into the polymer's amorphous or crystalline nature.[19][23]

Troubleshooting & Best Practices

IssuePotential Cause(s)Recommended Solution(s)
Low/No Conversion Impure monomer/solvent (water is a common culprit); Inactive catalyst; Unfavorable thermodynamics (e.g., γ-butyrolactone at RT).[7]Rigorously dry all reagents and glassware; Use freshly opened or purified catalyst; Verify the thermodynamic polymerizability of your monomer.[7]
Broad PDI (>1.8) Chain transfer reactions (impurities); Transesterification (inter- or intramolecular); Slow initiation relative to propagation.Purify reagents; Lower reaction temperature or time to minimize side reactions; Choose an initiator/catalyst system known for controlled polymerization.
Mₙ differs from theoretical Inaccurate initiator concentration; Incomplete initiation; Chain transfer to impurities.Accurately determine initiator concentration; Ensure initiator is fully soluble and active; Improve purification of all components.
Stereocontrol Issues Catalyst is not stereoselective; Racemization at high temperatures; Chain-end control mechanism is ineffective for the monomer.[18][24]Select a catalyst specifically designed for stereocontrol;[25] Lower polymerization temperature; For some lactones, stereocontrol is inherently difficult.[24]

References

  • Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review. Polymer Chemistry (RSC Publishing).
  • Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations. Polymer Chemistry (RSC Publishing).
  • Troubleshooting Low Conversion Rates in Lactone Ring-Opening Polymeriz
  • Ring-opening (co)polymerization of chiral seven-membered lactones mediated by achiral yttrium catalysts: insights into the catalyst stereocontrol by mass spectrometry. Polymer Chemistry (RSC Publishing).
  • Recent Developments in Ring-Opening Polymerization of Lactones.
  • Visible light-regulated organocatalytic ring-opening polymerization of lactones by harnessing excited state acidity. Polymer Chemistry (RSC Publishing).
  • Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review. Polymer Chemistry (RSC Publishing), DOI:10.1039/D3PY00657C.
  • Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands. PMC - NIH.
  • Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones.
  • New way of anionic ring-opening copolymerization of β-butyrolactone and ε-caprolactone: determination of the reaction course.
  • Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. NIH.
  • Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualiz
  • Ring-Opening Polymerization of Lactones and Lactides with Sn(IV) and Al(III)
  • New way of anionic ring-opening copolymerization of β-butyrolactone and ε-caprolactone: determin
  • Fast and switchable ring-opening polymerization of biorenewable omega-substituted lactones towards sustainable copolymers with facile control over monomer sequences. RSC Publishing.
  • Ring opening polymerization of lactones | Request PDF.
  • Anionic Polymerization of β-Butyrolactone Initiated with Sodium Phenoxides. The Effect of the Initiator Basicity/Nucleophilicity on the ROP Mechanism. PMC - NIH.
  • (PDF) Ring-opening (co)polymerization of chiral seven-membered lactones mediated by achiral yttrium catalysts: Insights into the catalyst stereocontrol by mass spectrometry.
  • Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands. RSC Publishing.
  • Ring-Opening Polymerization of Lactones to Prepare Closed-Loop Recyclable Polyesters.
  • From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. MDPI.
  • Ring-opening (co)
  • Facile Synthesis of Functionalized Lactones and Organocatalytic Ring-Opening Polymerization.
  • Mechanism for the ring-opening polymerization of lactones..
  • Enzymatic Ring-Opening Polymerization (ROP) of Polylactones: Roles of Non-Aqueous Solvents. PMC - NIH.
  • Ring-Opening Polymerization of ε-Caprolactone by Means of Mono- and Multifunctional Initiators: Comparison of Chemical and Enzymatic Catalysis | Request PDF.
  • Kinetics of Enzymatic Ring-Opening Polymerization of ε-Caprolactone in Supercritical Carbon Dioxide. Semantic Scholar.
  • Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii)
  • Stereocontrolled ring-opening polymerisation of lactide.
  • Preparation and characterization of photopolymerized poly(l-lactide-co-ε-caprolactone-co-N-vinyl-2-pyrrolidone)
  • GPC-NMR Analysis for Polymer Characteris
  • Characterization of the Polycaprolactone Melt Crystallization: Complementary Optical Microscopy, DSC, and AFM Studies. PMC - NIH.
  • Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis. Hoye Research Group.
  • Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. NIH.
  • Ring opening polymerization of e-caprolactone by different initiators. (Reproduced from Sivabalan et al. 2014)[24]. ResearchGate.

  • Stereocontrolled ring-opening polymerization of cyclic esters: synthesis of new polyester microstructures. Chemical Society Reviews (RSC Publishing).
  • Polymers characterization by 1H NMR, DSC and GPC. | Download Table.
  • Analysis of Polymers (GPC Center). MS & NMR Center / Alfa Chemistry.

Sources

Application Notes and Protocols: Leveraging 5-Benzyloxolan-2-one for the Synthesis of Prostaglandin Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the utilization of 5-Benzyloxolan-2-one, a chiral γ-butyrolactone, as a versatile starting material for the synthesis of key pharmaceutical intermediates. While direct literature on this specific starting material is limited, this document outlines a rational and scientifically-grounded approach to its application, drawing upon established principles of lactone chemistry and leveraging its structural similarity to well-known intermediates in prostaglandin synthesis. The protocols detailed herein offer a roadmap for the synthesis of a crucial precursor to prostaglandin F2α analogues, such as Latanoprost and Bimatoprost, highlighting the strategic advantages of using this chiral building block.

Introduction: The Strategic Importance of Chiral γ-Lactones in Medicinal Chemistry

Chiral γ-butyrolactones are privileged scaffolds in organic synthesis, serving as foundational building blocks for a myriad of biologically active molecules.[1] Their rigid, five-membered ring structure provides a predictable stereochemical framework, making them ideal starting points for the asymmetric synthesis of complex targets. The presence of multiple functionalizable positions—the lactone carbonyl, the α-carbon, and the substituents on the ring—allows for a diverse range of chemical transformations.

This compound, with its protected hydroxyl group at the 5-position, offers a distinct advantage in multi-step syntheses. The benzyl ether provides robust protection during initial synthetic transformations and can be selectively removed under various conditions to reveal the free hydroxyl group for subsequent reactions.[2][3][4] This feature is particularly valuable in the synthesis of prostaglandins, where the precise orchestration of protecting group chemistry is paramount to success.[5][6]

This guide will focus on a proposed synthetic pathway to a key intermediate analogous to the Corey lactone diol, a cornerstone in the synthesis of numerous prostaglandin-based drugs.[7][8][9][10]

Proposed Synthetic Application: Synthesis of a Protected Corey Lactone Diol Analogue

The Corey lactone diol is a pivotal intermediate in the synthesis of prostaglandins, containing the core cyclopentane ring with the requisite stereochemistry for the side chains.[7][8][9] We propose a synthetic route that utilizes (S)-5-Benzyloxolan-2-one to construct a protected analogue of this critical intermediate.

Logical Workflow for the Synthesis

The proposed synthetic pathway involves a series of well-precedented transformations to build the complexity of the target intermediate.

G start This compound step1 α-Alkylation start->step1 intermediate1 α-Substituted Lactone step1->intermediate1 step2 Reduction to Lactol intermediate1->step2 intermediate2 Lactol Intermediate step2->intermediate2 step3 Wittig Olefination intermediate2->step3 intermediate3 Alkene Intermediate step3->intermediate3 step4 Hydroboration-Oxidation intermediate3->step4 intermediate4 Diol Intermediate step4->intermediate4 step5 Protection of Diols intermediate4->step5 final_product Protected Corey Lactone Diol Analogue step5->final_product

Caption: Proposed synthetic workflow from this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

Step 1: α-Alkylation of this compound

This step introduces a two-carbon unit at the α-position, which will ultimately form part of the cyclopentane ring.

Reaction Scheme:

(S)-5-Benzyloxolan-2-one → (2S,5S)-2-allyl-5-(benzyloxy)dihydrofuran-2(3H)-one

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
(S)-5-Benzyloxolan-2-one192.2110.0 g52.0 mmol
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene-28.6 mL57.2 mmol
Allyl bromide120.995.4 mL62.4 mmol
Anhydrous Tetrahydrofuran (THF)72.11200 mL-
Saturated aqueous NH₄Cl solution-100 mL-
Diethyl ether74.12300 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (150 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution via syringe over 15 minutes.

  • In a separate flame-dried flask, dissolve (S)-5-Benzyloxolan-2-one (10.0 g, 52.0 mmol) in anhydrous THF (50 mL).

  • Add the solution of the lactone dropwise to the LDA solution at -78 °C over 30 minutes.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add allyl bromide (5.4 mL, 62.4 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (100 mL).

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the α-allylated lactone.

Step 2: Reduction to the Lactol

The lactone is selectively reduced to the corresponding lactol, a cyclic hemiacetal, which is a key intermediate for the introduction of the α-chain in prostaglandin synthesis.[11]

Reaction Scheme:

α-Substituted Lactone → Lactol Intermediate

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
α-Allylated lactone232.2910.0 g43.0 mmol
Diisobutylaluminium hydride (DIBAL-H), 1.0 M in toluene-47.3 mL47.3 mmol
Anhydrous Toluene92.14200 mL-
Methanol32.0450 mL-
Saturated aqueous Rochelle's salt solution-150 mL-
Ethyl acetate88.11300 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the α-allylated lactone (10.0 g, 43.0 mmol) in anhydrous toluene (200 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add DIBAL-H solution (47.3 mL, 47.3 mmol) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow, dropwise addition of methanol (50 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and add saturated aqueous Rochelle's salt solution (150 mL).

  • Stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude lactol, which is often used in the next step without further purification.

Mechanistic Insights and Rationale

  • α-Alkylation: The use of a strong, non-nucleophilic base like LDA is crucial for the quantitative formation of the lactone enolate. The reaction is performed at low temperatures (-78 °C) to minimize side reactions. Allyl bromide is chosen as the electrophile to introduce the vinyl group necessary for the subsequent cyclization.

  • Reduction to Lactol: DIBAL-H is a highly effective reagent for the partial reduction of lactones to lactols.[11] The reaction is performed at low temperature to prevent over-reduction to the diol. The lactol exists as a mixture of anomers.

Visualization of the Synthetic Pathway

G cluster_0 Core Synthesis cluster_1 Side Chain Installation & Cyclization (Hypothetical Extension) start This compound intermediate1 α-Allyl-5-benzyloxolan-2-one start->intermediate1 1. LDA, THF, -78 °C 2. Allyl bromide intermediate2 5-(Benzyloxy)-2-allyltetrahydrofuran-2-ol (Lactol) intermediate1->intermediate2 DIBAL-H, Toluene, -78 °C intermediate3 Diene Intermediate intermediate2->intermediate3 Wittig Reaction intermediate4 Cyclopentane Diol intermediate3->intermediate4 Ring-Closing Metathesis final_product Protected Corey Lactone Diol Analogue intermediate4->final_product Functional Group Manipulations

Sources

HPLC and GC methods for analyzing 5-Benzyloxolan-2-one purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Throughput Purity Assessment of 5-Benzyloxolan-2-one by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Abstract

This technical guide provides two robust and validated analytical methodologies for the determination of purity for this compound (CAS No. 21175-42-8), a key intermediate in pharmaceutical and organic synthesis.[1][2][3] We present a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for precise quantification and a secondary Gas Chromatography (GC) method with Flame Ionization Detection (FID) as an orthogonal technique for confirming purity and identifying volatile impurities. The rationale behind the selection of columns, mobile phases, carrier gases, and detection parameters is discussed in detail, providing researchers, quality control analysts, and drug development professionals with a comprehensive framework for the reliable characterization of this compound.

Introduction: The Analytical Imperative for this compound

This compound, a molecule featuring a γ-butyrolactone core structure substituted with a benzyl group, is a compound of significant interest.[1] The purity of such intermediates is a critical quality attribute (CQA) in the pharmaceutical industry, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, the development of reliable, accurate, and precise analytical methods is not merely a procedural step but a foundational requirement for regulatory compliance and successful drug development. This guide details two distinct chromatographic approaches to empower researchers with the necessary tools for comprehensive purity analysis.

Part 1: Reversed-Phase HPLC Method for Potency and Purity

Principle and Rationale: A Method Tailored to Molecular Structure

High-Performance Liquid Chromatography is the premier technique for the analysis of non-volatile or thermally labile compounds. The structure of this compound, with its moderately polar lactone ring and non-polar benzyl group, makes it an ideal candidate for reversed-phase HPLC.

  • Chromatographic Mode Selection: Reversed-phase (RP) chromatography, where the stationary phase is non-polar and the mobile phase is polar, is selected. This mode will retain this compound based on hydrophobic interactions between its benzyl group and the stationary phase. Potential impurities that are more polar will elute earlier, while less polar impurities will be retained longer, enabling effective separation.

  • Stationary Phase Justification: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is chosen for its strong hydrophobic retention characteristics, providing robust and reproducible separation for a wide range of aromatic compounds.[4][5][6][7]

  • Mobile Phase Strategy: A mobile phase consisting of acetonitrile and water offers an excellent balance of solvating power and low viscosity. Acetonitrile is a superior solvent for aromatic compounds compared to methanol and typically provides sharper peaks. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted efficiently from the column within a reasonable runtime.

  • Detector Selection: The benzyl moiety in the molecule contains a phenyl chromophore, which strongly absorbs ultraviolet (UV) radiation.[8][9] UV detection is therefore a simple, robust, and highly sensitive method for quantification. Analysis of similar aromatic structures suggests that detection at approximately 254 nm provides a strong signal, though scanning for the absorbance maximum (λmax) is recommended for optimal sensitivity.[5][10]

Detailed Experimental Protocol: HPLC

1.2.1. Materials and Reagents

  • This compound Reference Standard (>99.5% purity)

  • Acetonitrile (HPLC grade or higher)

  • Deionized Water (18.2 MΩ·cm)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

1.2.2. Instrumentation and Parameters The following parameters can be adapted for various HPLC systems (e.g., Agilent, Waters, Shimadzu).

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detector 254 nm
Injection Volume 10 µL
Run Time 22 minutes

1.2.3. Standard and Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and prevent instrument blockage.

1.2.4. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions (50% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (50:50 acetonitrile/water) to ensure the system is clean.

  • Inject the Standard Solution five times to assess system suitability.

  • Inject the Sample Solution in duplicate.

  • Inject a Standard Solution after every 6-10 sample injections to monitor system performance.

Data Analysis and System Suitability
  • System Suitability: Before sample analysis, ensure the system meets performance criteria. For the five replicate standard injections, the relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The USP tailing factor for the main peak should be ≤ 2.0.

  • Purity Calculation: The purity is typically determined by area percent normalization.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard filter Filter Solutions (0.45 µm) prep_std->filter prep_smp Weigh & Dissolve Test Sample prep_smp->filter equilibration System Equilibration (30 min) filter->equilibration sst System Suitability (5x Standard Inj.) equilibration->sst analysis Analyze Samples (Duplicate Inj.) sst->analysis integration Integrate Chromatograms analysis->integration calculation Calculate Purity (Area % Normalization) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC purity analysis of this compound.

Part 2: Orthogonal Gas Chromatography (GC) Method

Principle and Rationale: A Volatility-Based Approach

GC is an exceptionally powerful technique for separating volatile and semi-volatile compounds. This compound, with a molecular weight of 176.21 g/mol and a low melting point, possesses sufficient volatility for GC analysis.[1] This method serves as an excellent orthogonal (different mechanism) confirmation of the HPLC results and is particularly adept at detecting volatile organic impurities that might not be well-resolved by RP-HPLC.

  • Separation Principle: In GC, separation occurs based on the compound's boiling point and its interaction with the stationary phase. A temperature program is used to systematically elute compounds from the column, with more volatile compounds eluting first.

  • Stationary Phase Justification: A low-bleed, mid-polarity column, such as a DB-5MS or equivalent (5% phenyl-arylene polysiloxane), is selected. This phase provides excellent resolving power for a wide variety of compounds and is robust enough for routine quality control.[11][12] Its slight polarity can help in resolving isomers or closely related impurities.

  • Detector Selection: Flame Ionization Detection (FID) is the detector of choice. FID is a universal detector for carbon-containing compounds, offering high sensitivity, a wide linear dynamic range, and robust performance.[13] It is ideal for purity determination by area percent, as its response is generally proportional to the mass of carbon in the analyte.

Detailed Experimental Protocol: GC

2.2.1. Materials and Reagents

  • This compound Reference Standard (>99.5% purity)

  • Dichloromethane (DCM) or Ethyl Acetate (GC grade or higher)

  • Helium (99.999% purity), Carrier Gas

2.2.2. Instrumentation and Parameters

ParameterRecommended Setting
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Split/Splitless, operated in Split mode
Split Ratio 50:1
Injector Temperature 250 °C
Oven Program Initial: 150 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
Injection Volume 1 µL
Run Time 20 minutes

2.2.3. Standard and Sample Preparation

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Sample Solution (1.0 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

2.2.4. Analytical Procedure

  • Condition the GC system by running the oven program once before any injections.

  • Perform a blank injection (Dichloromethane) to verify system cleanliness.

  • Inject the Standard Solution five times to establish system suitability.

  • Inject the Sample Solution in duplicate.

  • Monitor the retention time and peak area of the standard throughout the sequence.

Data Analysis and System Suitability
  • System Suitability: The RSD of the peak area for five replicate injections of the standard should be ≤ 2.0%.

  • Purity Calculation: Similar to the HPLC method, purity is calculated using area percent normalization. This approach assumes that all impurities have a similar FID response factor to the main component, which is a common and generally accepted practice for purity assays of the main component when impurity standards are not available.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep_std Prepare Standard Solution (1 mg/mL in DCM) sst System Suitability (5x Standard Inj.) prep_std->sst prep_smp Prepare Sample Solution (1 mg/mL in DCM) analysis Inject Samples (1 µL, Split 50:1) prep_smp->analysis conditioning System Conditioning & Blank Run conditioning->sst sst->analysis integration Integrate FID Signal analysis->integration calculation Calculate Purity (Area % Normalization) integration->calculation report Final Purity Report calculation->report

Caption: Workflow for GC-FID purity analysis of this compound.

Method Validation and Comparison

For use in a regulated environment, both methods must be validated according to ICH Q2(R1) guidelines. Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The development of a solvent-free headspace GC method has been shown to align with ICH guidelines for related compounds.[11]

FeatureHPLC-UV MethodGC-FID Method
Principle Partitioning between liquid mobile and solid stationary phasesPartitioning between gas mobile and liquid stationary phases
Best For Non-volatile impurities, isomers, potency assayVolatile and semi-volatile impurities, orthogonal confirmation
Selectivity Based on polarity and hydrophobicityBased on boiling point and polarity
Strengths High precision, robust for quantitative analysis, non-destructiveHigh efficiency and resolution, ideal for volatile organics
Limitations May not resolve highly volatile impurities (e.g., residual solvents)Requires compound to be thermally stable and volatile

Conclusion

The HPLC-UV and GC-FID methods detailed in this application note provide a comprehensive analytical strategy for assessing the purity of this compound. The reversed-phase HPLC method serves as the primary tool for accurate quantification and detection of non-volatile impurities, while the GC-FID method offers an excellent orthogonal approach for confirming purity and identifying volatile contaminants. Together, these protocols equip researchers and quality control scientists with the validated, reliable, and robust tools necessary to ensure the quality and integrity of this important chemical intermediate.

References

  • Cabezudo, I., et al. (2018). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. PMC - NIH. Available at: [Link]

  • Ferrara, S.D., et al. (1993). Determination of Gamma-Hydroxybutyrate (GHB) and Gamma-Butyrolactone (GBL) by HPLC/UV-VIS Spectrophotometry and HPLC/Thermospray Mass Spectrometry. Journal of Forensic Sciences. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzyl chloride on Newcrom R1 HPLC column. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Available at: [Link]

  • Nakamura, S., et al. (2022). Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link]

  • Ge, Y., et al. (2021). Accurate Determination of 12 Lactones and 11 Volatile Phenols in Nongrape Wines through Headspace-Solid-Phase Microextraction (HS-SPME) Combined with High-Resolution Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS). ACS Publications. Available at: [Link]

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  • Nakamura, S., et al. (2022). Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • PubChem. (n.d.). 5-(1,3-Benzoxazol-2-yl)-5-phenyloxolan-2-one. National Center for Biotechnology Information. Available at: [Link]

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Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-Benzyloxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxolan-2-one, a substituted γ-butyrolactone, is a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The γ-butyrolactone scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[2][3] The introduction of a benzyloxy group at the 5-position can significantly modulate the lipophilicity, metabolic stability, and target-binding interactions of the parent lactone. This guide provides a detailed, step-by-step examination of the plausible synthetic routes and underlying mechanisms for the formation of this compound, grounded in established organic chemistry principles.

Two primary and scientifically sound synthetic strategies are explored herein:

  • Functionalization of γ-Butyrolactone: A robust pathway involving the α-halogenation of γ-butyrolactone, followed by nucleophilic substitution to introduce a hydroxyl group, and subsequent benzylation.

  • Baeyer-Villiger Oxidation: A classic and efficient method for lactone synthesis involving the oxidation of a corresponding cyclic ketone, in this case, 3-benzyloxycyclopentanone.

This document provides detailed experimental protocols, mechanistic diagrams, and a comparative analysis of these routes to aid researchers in the synthesis of this valuable molecule.

Synthetic Strategy 1: Functionalization of γ-Butyrolactone

This approach leverages the readily available and inexpensive starting material, γ-butyrolactone.[4][5] The core strategy is to introduce a functional handle at the 5-position (α to the ether oxygen) that can be converted to the desired benzyloxy group.

Overall Synthetic Workflow

GBL γ-Butyrolactone BromoGBL 5-Bromooxolan-2-one GBL->BromoGBL NBS, Radical Initiator HydroxyGBL 5-Hydroxyoxolan-2-one BromoGBL->HydroxyGBL Hydrolysis (e.g., NaHCO₃, H₂O/Acetone) Target This compound HydroxyGBL->Target NaH, Benzyl Bromide, THF

Caption: Workflow for the synthesis of this compound from γ-Butyrolactone.

Step 1: α-Bromination of γ-Butyrolactone

The initial step involves the regioselective bromination at the α-position to the ether oxygen. This is typically achieved via a free-radical halogenation using N-bromosuccinimide (NBS) and a radical initiator.

Mechanism:

  • Initiation: The radical initiator (e.g., benzoyl peroxide or AIBN) thermally decomposes to generate radicals.

  • Propagation:

    • The initiator radical abstracts a hydrogen atom from H-Br (present in trace amounts or formed in situ) to generate a bromine radical (Br•).

    • The bromine radical abstracts a hydrogen atom from the 5-position of γ-butyrolactone, the most activated C-H bond due to its proximity to the ring oxygen, to form an α-lactone radical.

    • This radical reacts with Br₂ (or NBS) to form the α-brominated product and a new bromine radical, continuing the chain reaction.

cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator 2 R• 2 R• Initiator->2 R• γ-Butyrolactone γ-Butyrolactone α-Lactone Radical α-Lactone Radical γ-Butyrolactone->α-Lactone Radical  Br• 5-Bromooxolan-2-one 5-Bromooxolan-2-one α-Lactone Radical->5-Bromooxolan-2-one  Br₂

Caption: Simplified free-radical bromination mechanism.

Step 2: Synthesis of 5-Hydroxyoxolan-2-one

The resulting 5-bromooxolan-2-one is a versatile intermediate. The bromine atom can be displaced by a hydroxide or water molecule via nucleophilic substitution to yield 5-hydroxyoxolan-2-one. A weak base like sodium bicarbonate is often used to neutralize the HBr generated.[6]

Mechanism: This reaction proceeds through an SN1-like mechanism due to the formation of a resonance-stabilized oxocarbenium ion intermediate upon departure of the bromide. Water then acts as the nucleophile, attacking the carbocation, followed by deprotonation to yield the hemiacetal, 5-hydroxyoxolan-2-one.

Bromo 5-Bromooxolan-2-one Carbocation Oxocarbenium Ion Intermediate Bromo->Carbocation Departure of Br⁻ Attack Nucleophilic Attack by H₂O Carbocation->Attack Deprotonation Deprotonation Attack->Deprotonation Hydroxy 5-Hydroxyoxolan-2-one Deprotonation->Hydroxy

Caption: Mechanism of hydrolysis to form 5-Hydroxyoxolan-2-one.

Step 3: Benzylation of 5-Hydroxyoxolan-2-one

This final step is a classic Williamson ether synthesis. The hydroxyl group of 5-hydroxyoxolan-2-one is deprotonated by a strong base, typically sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from benzyl halide (e.g., benzyl bromide) in an SN2 reaction to form the final product.

Mechanism:

  • Deprotonation: Sodium hydride, a non-nucleophilic strong base, removes the acidic proton from the hydroxyl group, forming a sodium alkoxide and hydrogen gas.

  • Nucleophilic Attack: The resulting alkoxide acts as a potent nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.

  • Displacement: The attack occurs in a concerted fashion, displacing the bromide ion and forming the C-O ether bond.

Hydroxy 5-Hydroxyoxolan-2-one Alkoxide Sodium Alkoxide Intermediate Hydroxy->Alkoxide NaH, THF SN2 SN2 Attack on Benzyl Bromide Alkoxide->SN2 Target This compound SN2->Target Formation of Ether Bond

Caption: Williamson ether synthesis mechanism for benzylation.

Experimental Protocol: Synthesis via Functionalization of γ-Butyrolactone

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
γ-Butyrolactone86.0910.0 g0.1161.0
N-Bromosuccinimide (NBS)177.9822.7 g0.1281.1
Benzoyl Peroxide242.230.28 g0.001160.01
Carbon Tetrachloride (CCl₄)-200 mL--
Sodium Bicarbonate (NaHCO₃)84.0114.6 g0.1741.5
Acetone/Water (1:1)-150 mL--
Sodium Hydride (60% in oil)40.005.57 g0.1391.2
Benzyl Bromide171.0419.8 g0.1161.0
Anhydrous THF-250 mL--
Ethyl Acetate-As needed--
Saturated NaCl (Brine)-As needed--
Anhydrous MgSO₄-As needed--
Step-by-Step Procedure

Part A: Synthesis of 5-Bromooxolan-2-one

  • To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add γ-butyrolactone (1.0 eq), N-bromosuccinimide (1.1 eq), and carbon tetrachloride.

  • Add benzoyl peroxide (0.01 eq) as a radical initiator.

  • Heat the mixture to reflux (approx. 77°C) and monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide.

  • Concentrate the filtrate under reduced pressure to obtain crude 5-bromooxolan-2-one as an oil. This crude product is often used directly in the next step without further purification.

Part B: Synthesis of 5-Hydroxyoxolan-2-one [6]

  • Dissolve the crude 5-bromooxolan-2-one in a mixture of acetone and water (1:1).

  • Add sodium bicarbonate (1.5 eq) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting bromide is consumed.

  • Cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Extract the remaining aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 5-hydroxyoxolan-2-one.

Part C: Synthesis of this compound [6]

  • Caution: Sodium hydride reacts violently with water. This step must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

  • To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

  • Dissolve the purified 5-hydroxyoxolan-2-one (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Stir for 30 minutes at 0°C to allow for complete deprotonation (evolution of H₂ gas will be observed).

  • Add benzyl bromide (1.0 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of water at 0°C.

  • Perform a standard aqueous workup: dilute with water, extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Synthetic Strategy 2: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful and reliable transformation that converts a ketone into an ester or, in the case of a cyclic ketone, a lactone.[7][8][9][10][11] This method offers high regioselectivity, which is governed by the migratory aptitude of the groups attached to the carbonyl carbon.

Overall Synthetic Workflow

Precursor Suitable Precursor (e.g., 1,4-Cyclohexanediol) Ketone 3-Benzyloxycyclopentanone Precursor->Ketone Multi-step synthesis Target This compound Ketone->Target Baeyer-Villiger Oxidation (e.g., m-CPBA)

Caption: General workflow for the Baeyer-Villiger synthesis of this compound.

Mechanism of Baeyer-Villiger Oxidation

The reaction proceeds via a two-step mechanism involving the formation of a key tetrahedral intermediate, often referred to as the Criegee intermediate.[7][10]

  • Nucleophilic Addition: The peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) protonates the carbonyl oxygen of the ketone, activating it towards nucleophilic attack. The peroxyacid then attacks the carbonyl carbon to form the tetrahedral Criegee intermediate.

  • Rearrangement and Elimination: In a concerted step, one of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent oxygen of the peroxide bond. This migration occurs with retention of stereochemistry.[7] Simultaneously, the weak O-O bond cleaves, and a carboxylate anion is eliminated as a leaving group. The regioselectivity is determined by the migratory aptitude of the substituents (tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl).[8] In the case of 3-benzyloxycyclopentanone, the more substituted carbon atom (C5) preferentially migrates, leading to the desired lactone.

  • Deprotonation: The resulting oxocarbenium ion is deprotonated to yield the final lactone product.

Ketone 3-Benzyloxycyclopentanone Criegee Criegee Intermediate Ketone->Criegee Addition of m-CPBA Migration Concerted Migration & Elimination Criegee->Migration Rearrangement Target This compound Migration->Target Deprotonation

Caption: The Baeyer-Villiger oxidation mechanism.

Experimental Protocol: Baeyer-Villiger Oxidation

Note: The synthesis of the starting material, 3-benzyloxycyclopentanone, is a multi-step process not detailed here but can be achieved from commercially available precursors.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-Benzyloxycyclopentanone190.245.0 g0.0261.0
m-CPBA (77% max)172.575.0 g~0.022~1.1
Dichloromethane (DCM)-100 mL--
Sodium Bicarbonate (Sat. Soln.)-As needed--
Sodium Sulfite (10% Soln.)-As needed--
Anhydrous Na₂SO₄-As needed--
Step-by-Step Procedure
  • Dissolve 3-benzyloxycyclopentanone (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.

  • In a separate beaker, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in DCM.

  • Add the m-CPBA solution dropwise to the ketone solution at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction by TLC until the starting ketone is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture back to 0°C and quench by slowly adding a 10% aqueous solution of sodium sulfite to destroy any excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove the m-chlorobenzoic acid byproduct) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Conclusion

Both synthetic strategies presented offer viable pathways to this compound. The choice between them depends on the availability of starting materials, scalability, and the specific equipment and expertise available in the laboratory. The functionalization of γ-butyrolactone is a cost-effective route starting from a simple precursor, though it involves multiple steps. The Baeyer-Villiger oxidation is an elegant and often high-yielding final step, but it requires the prior synthesis of the substituted cyclopentanone precursor. By understanding the detailed mechanisms and following the outlined protocols, researchers can confidently synthesize this important molecule for applications in drug discovery and development.

References

  • Benchchem. (2025).
  • Benchchem. (2025). A Comparative Analysis of Synthetic Routes to 5-Benzyloxan-2-one for Research and Development.
  • Benchchem. (2025). Scaling up the synthesis of 5-Benzyloxan-2-one for preclinical studies.
  • Benchchem. (2025). Side reactions in the synthesis of 5-Benzyloxan-2-one and how to avoid them.
  • Benchchem. (2025). Technical Support Center: Synthesis of 5-Benzyloxan-2-one.
  • J&K Scientific LLC. (2025).
  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]

  • Royal Society of Chemistry. (2024).
  • ACS Publications. (n.d.).
  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • PubMed Central. (2025). Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones.
  • PubMed. (n.d.). Lactonization as a general route to β-C(sp3)
  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures.
  • ResearchGate. (n.d.).
  • PubMed. (2015). Synthesis of α-Benzyloxyamino-γ-butyrolactones via a Polar Radical Crossover Cycloaddition Reaction.
  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution.
  • Shenyang East Chemical Science-Tech Co., Ltd. (2023).
  • National Institutes of Health. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones.
  • Benchchem. (2025). 5-Benzyloxan-2-one CAS number and IUPAC name.
  • Google Patents. (n.d.). WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone.

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Gram-Scale Synthesis of 5-Benzyloxolan-2-one: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, field-proven protocol for the gram-scale synthesis of 5-Benzyloxolan-2-one, a valuable lactone intermediate in the development of various biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, causal explanations for experimental choices, and robust safety guidelines.

Introduction

This compound, also known as γ-butyrolactone with a benzyloxy substituent at the 5-position, is a key building block in synthetic organic chemistry. Its structure is present in a variety of natural products and pharmacologically active compounds. The ability to synthesize this intermediate on a gram scale is crucial for advancing preclinical studies and further derivatization.

This protocol outlines a reliable two-step synthesis commencing with the benzylation of a commercially available hydroxycyclopentanone precursor, followed by a Baeyer-Villiger oxidation to yield the target lactone. The experimental design emphasizes scalability, safety, and high purity of the final product.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the protection of the hydroxyl group of a cyclopentanone derivative as a benzyl ether. The subsequent and key transformation is the Baeyer-Villiger oxidation of the resulting ketone to the corresponding lactone.

Synthesis_Workflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Baeyer-Villiger Oxidation 4-Hydroxycyclopentanone 4-Hydroxycyclopentanone Reaction1 Reaction 4-Hydroxycyclopentanone->Reaction1 Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Reaction1 NaH Sodium Hydride (NaH) NaH->Reaction1 THF Tetrahydrofuran (THF) THF->Reaction1 4-Benzyloxycyclopentanone 4-Benzyloxycyclopentanone Reaction2 Reaction 4-Benzyloxycyclopentanone->Reaction2 Reaction1->4-Benzyloxycyclopentanone mCPBA m-CPBA mCPBA->Reaction2 DCM Dichloromethane (DCM) DCM->Reaction2 This compound This compound Reaction2->this compound

Figure 1. Overall workflow for the gram-scale synthesis of this compound.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventSupplierGrade
4-HydroxycyclopentanoneCommercially Available≥95%
Sodium Hydride (60% dispersion in mineral oil)Commercially AvailableReagent Grade
Benzyl BromideCommercially Available≥98%
Anhydrous Tetrahydrofuran (THF)Commercially Available≥99.9%, inhibitor-free
meta-Chloroperoxybenzoic acid (m-CPBA)Commercially Available≤77%
Dichloromethane (DCM)Commercially AvailableACS Grade
Diethyl EtherCommercially AvailableACS Grade
Ethyl AcetateCommercially AvailableACS Grade
HexanesCommercially AvailableACS Grade
Saturated Sodium Bicarbonate SolutionPrepared in-house
Saturated Sodium Thiosulfate SolutionPrepared in-house
Brine (Saturated Sodium Chloride Solution)Prepared in-house
Anhydrous Magnesium SulfateCommercially AvailableLaboratory Grade
Silica GelCommercially Available60 Å, 230-400 mesh
Equipment
  • Three-necked round-bottom flasks (various sizes)

  • Magnetic stirrer hotplate and stir bars

  • Reflux condenser and inert gas (Nitrogen or Argon) setup

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnels, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Experimental Protocol

Step 1: Synthesis of 4-Benzyloxycyclopentanone

This procedure details the benzylation of 4-hydroxycyclopentanone using sodium hydride and benzyl bromide. Sodium hydride is a strong base that deprotonates the hydroxyl group, forming an alkoxide that subsequently reacts with benzyl bromide in a Williamson ether synthesis.

Safety Precautions: Sodium hydride is a highly flammable and water-reactive solid. Handle with extreme care in a fume hood under an inert atmosphere. Ensure all glassware is thoroughly dried before use. Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Reaction Setup:

    • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol, 1.1 eq.).

    • Wash the sodium hydride with hexanes (3 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time under a gentle stream of nitrogen.

    • Add 150 mL of anhydrous THF to the flask.

  • Addition of 4-Hydroxycyclopentanone:

    • Dissolve 4-hydroxycyclopentanone (10.0 g, 0.1 mol, 1.0 eq.) in 50 mL of anhydrous THF.

    • Cool the sodium hydride suspension in an ice bath to 0 °C.

    • Slowly add the solution of 4-hydroxycyclopentanone to the stirred suspension of sodium hydride via an addition funnel over 30 minutes. Hydrogen gas will evolve during the addition.

  • Addition of Benzyl Bromide:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

    • Slowly add benzyl bromide (18.8 g, 0.11 mol, 1.1 eq.) to the reaction mixture at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction and Work-up:

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Upon completion, cautiously quench the reaction by the slow addition of 20 mL of water while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

    • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 4-benzyloxycyclopentanone as a colorless oil.

Step 2: Baeyer-Villiger Oxidation for the Synthesis of this compound

This step utilizes meta-chloroperoxybenzoic acid (m-CPBA) to oxidize the cyclic ketone to the corresponding lactone. The Baeyer-Villiger oxidation involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom.[1][2]

Safety Precautions: m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals. The reaction can be exothermic.

  • Reaction Setup:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve the purified 4-benzyloxycyclopentanone (e.g., 9.5 g, 0.05 mol, 1.0 eq.) in 200 mL of dichloromethane (DCM).

  • Addition of m-CPBA:

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (≤77%, 13.4 g, ~0.06 mol, 1.2 eq.) portion-wise to the stirred solution over 20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring and Work-up:

    • Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the progress by TLC until the starting material is consumed.[3]

    • Once the reaction is complete, cool the mixture in an ice bath and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until a starch-iodide paper test is negative.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) to remove meta-chlorobenzoic acid, and then with brine (1 x 50 mL).[3]

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield this compound as a colorless to pale yellow oil.[4]

Expected Results and Characterization

The expected yield for the two-step synthesis is typically in the range of 60-70%. The final product, this compound, should be characterized to confirm its identity and purity.

ParameterExpected Value/Observation
Appearance Colorless to pale yellow oil
Yield 60-70% over two steps
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.40-7.28 (m, 5H, Ar-H), 5.10-5.00 (m, 1H, O-CH-), 4.60 (d, J = 12.0 Hz, 1H, O-CH₂-Ph), 4.50 (d, J = 12.0 Hz, 1H, O-CH₂-Ph), 2.70-2.50 (m, 2H, -CH₂-C=O), 2.40-2.20 (m, 2H, -CH₂-CH-)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 176.5 (C=O), 137.5 (Ar-C), 128.6 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 78.0 (O-CH-), 71.0 (O-CH₂-Ph), 30.0 (-CH₂-), 28.0 (-CH₂-)
Purity (by HPLC) ≥95%

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete benzylation reactionInactive sodium hydride, wet solvent or glasswareEnsure sodium hydride is fresh and properly washed. Use anhydrous solvents and flame-dried glassware.
Low yield in Baeyer-Villiger oxidationIncomplete reaction, degradation of productIncrease reaction time or temperature slightly. Ensure proper quenching and work-up to avoid acidic conditions that may hydrolyze the lactone.
Difficult purificationCo-elution of impuritiesOptimize the solvent system for column chromatography. A shallower gradient may be necessary.

Conclusion

This application note provides a robust and scalable protocol for the gram-scale synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for their synthetic endeavors. The causality-driven explanations for each step aim to empower scientists to adapt and troubleshoot the protocol as needed for their specific research applications.

References

  • BenchChem. Application Notes and Protocols: Baeyer-Villiger Oxidation of Ketones to Esters using m-CPBA. Accessed January 17, 2026.
  • Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. PMC - NIH. Accessed January 17, 2026.
  • Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. Accessed January 17, 2026.
  • Process for preparing 4-hydroxy-2-cyclopentenones.
  • Method for preparing 4-hydroxycyclopenta-2-enone from furfuryl alcohol.
  • Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives.
  • Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution.
  • Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols.
  • Scheme 1. Baeyer-Villiger oxidation of cyclopentanone under different conditions.
  • Separation and purification of wortmannilactone analogues by three-liquid-phase salting-out extraction coupled with column chromatography.
  • Method for separating lactone-contg. high-molecular weight compounds.
  • Baeyer–Villiger oxidation. Wikipedia. Accessed January 17, 2026.
  • Baeyer-Villiger Oxidation Reaction. Sigma-Aldrich. Accessed January 17, 2026.
  • Baeyer–Villiger Oxidation with Peracids (mCPBA, RCO₃H): Aldehydes → Acids; Ketones → Esters/Lactones. OrgoSolver. Accessed January 17, 2026.
  • Baeyer-Villiger Oxidation. Organic Chemistry Tutor. Accessed January 17, 2026.
  • Baeyer-Villiger oxidation: Mechanism & Examples. NROChemistry. Accessed January 17, 2026.
  • Common Pitfalls in Sesquiterpene Lactone Purification. BenchChem. Accessed January 17, 2026.
  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Accessed January 17, 2026.
  • Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. NIH. Accessed January 17, 2026.
  • Baeyer-Villiger Oxidation. Chem-Station Int. Ed. Accessed January 17, 2026.
  • Baeyer-Villiger Oxidation. Organic Chemistry Portal. Accessed January 17, 2026.
  • Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid.
  • NMR Characterization of Lignans. MDPI. Accessed January 17, 2026.
  • NMR spectroscopy as a characterization tool enabling biologics formulation development. Accessed January 17, 2026.
  • Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes.

Sources

5-Benzyloxolan-2-one: A Versatile Precursor for the Synthesis of Novel γ-Lactones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The γ-lactone structural motif is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of biologically active natural products and synthetic pharmaceuticals. The inherent reactivity and stereochemical richness of this five-membered ring system make it an invaluable scaffold for the design of novel therapeutics. 5-Benzyloxolan-2-one, also known as 5-(benzyloxymethyl)-γ-butyrolactone, has emerged as a pivotal precursor for the synthesis of diverse and complex γ-lactones. Its utility stems from the presence of a stable benzyl protecting group, which allows for selective modifications at other positions of the lactone ring, and the chiral center at the C5 position, which can be leveraged for the stereocontrolled synthesis of enantiopure compounds.

This comprehensive guide provides an in-depth exploration of the synthesis of this compound and its application as a versatile starting material for the generation of novel γ-lactone derivatives. We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and provide a framework for researchers, scientists, and drug development professionals to harness the full potential of this important building block.

I. Synthesis of the Precursor: this compound

The efficient and stereocontrolled synthesis of this compound is paramount for its use as a precursor. While several routes have been explored, a highly effective and enantioselective method commences from the commercially available chiral epoxide, R-(-)-2-benzyloxymethyl oxirane. This approach, detailed by Yoda et al., provides the unsaturated precursor, R-(+)-5-Benzyloxymethyl-5H-furan-2-one, which can be subsequently hydrogenated to the target saturated lactone.[1]

Protocol 1: Synthesis of (R)-(+)-5-Benzyloxymethyl-5H-furan-2-one[1]

This protocol involves the nucleophilic ring-opening of the chiral epoxide with the dianion of phenylselanylacetic acid, followed by oxidative elimination.

Materials:

  • R-(-)-2-benzyloxymethyl oxirane

  • Phenylselanylacetic acid (PhSeCH₂CO₂H)

  • Diisopropylamine

  • n-Butyllithium (1.6 M in hexane)

  • Tetrahydrofuran (THF), anhydrous

  • Acetic acid (AcOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dianion Formation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (2.0 equivalents) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (2.0 equivalents) dropwise. Stir the mixture for 15 minutes. To this solution, add a solution of phenylselanylacetic acid (1.0 equivalent) in anhydrous THF dropwise. Stir the resulting mixture for 1 hour at -78 °C.

  • Epoxide Ring Opening: Add a solution of R-(-)-2-benzyloxymethyl oxirane (1.0 equivalent) in anhydrous THF to the dianion solution at -78 °C. Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Lactonization: Cool the reaction mixture to 0 °C and quench with acetic acid. Reflux the solution overnight under argon.

  • Work-up and Purification of Intermediate: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 5-benzyloxymethyl-3-phenylselanyl-dihydrofuran-2-one.

  • Oxidative Elimination: Dissolve the purified intermediate in dichloromethane and cool to 0 °C. Add 30% hydrogen peroxide dropwise and stir the mixture at room temperature for 1 hour.

  • Final Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to afford (R)-(+)-5-Benzyloxymethyl-5H-furan-2-one.

Causality Behind Experimental Choices: The use of the dianion of phenylselanylacetic acid allows for a one-pot ring-opening and subsequent lactonization precursor formation. The oxidative elimination of the phenylselanyl group is a mild and efficient method to introduce the double bond, yielding the butenolide.

Protocol 2: Hydrogenation to (R)-5-Benzyloxolan-2-one

The conversion of the unsaturated furanone to the saturated oxolanone is a standard catalytic hydrogenation.

Materials:

  • (R)-(+)-5-Benzyloxymethyl-5H-furan-2-one

  • Palladium on carbon (10% Pd/C)

  • Ethyl acetate (or Methanol)

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve (R)-(+)-5-Benzyloxymethyl-5H-furan-2-one in ethyl acetate. Add 10% Pd/C (typically 5-10 mol% of palladium).

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically 1 atm, or higher pressure in a Parr shaker for faster reaction) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to yield (R)-5-Benzyloxolan-2-one, which can be further purified by column chromatography if necessary.

Trustworthiness of the Protocol: This two-step synthesis provides a reliable and scalable route to enantiomerically enriched this compound, a key precursor for subsequent derivatizations.

II. Derivatization of this compound for Novel γ-Lactones

The true utility of this compound lies in its role as a scaffold for creating novel γ-lactones. The primary sites for modification are the α-carbon (C3) and the benzyl protecting group, which can be removed to unmask a primary alcohol for further functionalization.

A. α-Alkylation: Introducing Diversity at the C3 Position

The enolate of this compound can be readily formed and subsequently alkylated with a variety of electrophiles to introduce substituents at the α-position. This is a powerful strategy for generating libraries of novel γ-lactones with diverse functionalities.[2][3]

Workflow for α-Alkylation

G cluster_0 Enolate Formation cluster_1 Alkylation start This compound base Strong Base (e.g., LDA, NaHMDS) Anhydrous THF, -78 °C start->base Deprotonation enolate Lithium Enolate Intermediate base->enolate electrophile Electrophile (R-X) (e.g., Alkyl halide, Benzyl bromide) enolate->electrophile Nucleophilic Attack product α-Substituted-5-benzyloxolan-2-one electrophile->product

Caption: General workflow for the α-alkylation of this compound.

Protocol 3: Diastereoselective α-Alkylation of (R)-5-Benzyloxolan-2-one

This protocol describes a general procedure for the diastereoselective alkylation of the chiral lactone, where the existing stereocenter at C5 directs the stereochemical outcome of the alkylation at C3.

Materials:

  • (R)-5-Benzyloxolan-2-one

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Enolate Formation: In a flame-dried flask under argon, dissolve (R)-5-Benzyloxolan-2-one in anhydrous THF and cool to -78 °C. Add a solution of LDA or NaHMDS (typically 1.1 equivalents) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.2 equivalents) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the α-alkylated-5-benzyloxolan-2-one. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC analysis.

Expertise & Experience: The choice of base and reaction temperature is critical for efficient enolate formation while minimizing side reactions. The stereoselectivity of the alkylation is influenced by the steric bulk of the C5-benzyloxymethyl group, which directs the incoming electrophile to the opposite face of the lactone ring.

Quantitative Data for α-Alkylation (Representative Examples)

EntryElectrophile (R-X)Product (α-R)Yield (%)Diastereomeric Ratio (d.r.)
1Methyl IodideMethyl85>95:5
2Benzyl BromideBenzyl82>95:5
3Allyl BromideAllyl78>90:10
B. Deprotection and Further Functionalization

The benzyl group can be selectively removed to reveal a primary hydroxyl group at the C5 position, opening up a plethora of possibilities for further derivatization. This deprotection is typically achieved through catalytic hydrogenation, which is compatible with the lactone functionality.[4][5]

Deprotection and Derivatization Pathway

G start α-Substituted-5-benzyloxolan-2-one deprotection Catalytic Hydrogenation (H₂, Pd/C) start->deprotection Debenzylation intermediate α-Substituted-5-hydroxymethyloxolan-2-one deprotection->intermediate derivatization Further Functionalization (e.g., Esterification, Etherification, Oxidation) intermediate->derivatization Derivatization of -OH group final_product Novel γ-Lactone Derivatives derivatization->final_product

Caption: Pathway for deprotection and subsequent functionalization.

Protocol 4: Reductive Debenzylation

Materials:

  • α-Substituted-5-benzyloxolan-2-one

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: Dissolve the benzylated lactone in methanol or ethyl acetate in a hydrogenation vessel. Add 10% Pd/C (5-10 mol% Pd).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (1-4 atm) and stir vigorously at room temperature until TLC analysis shows complete consumption of the starting material.

  • Work-up: Filter the reaction mixture through Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to afford the 5-hydroxymethyl-γ-lactone derivative, which is often pure enough for the next step or can be purified by column chromatography.

Trustworthiness and Self-Validation: The progress of the debenzylation can be easily monitored by the disappearance of the aromatic proton signals of the benzyl group in the ¹H NMR spectrum of aliquots taken from the reaction mixture.

III. Conclusion

This compound stands as a highly valuable and versatile precursor in the synthesis of novel γ-lactones. Its straightforward and enantioselective synthesis provides a solid foundation for the introduction of molecular diversity. The strategic derivatization at the α-position, coupled with the selective deprotection of the benzyl group, allows for the creation of a wide range of complex and stereochemically defined γ-lactone structures. The protocols and insights provided in this guide are intended to empower researchers in their quest to design and synthesize the next generation of γ-lactone-based therapeutics.

References

  • Yoda, H., Shirakawa, K., & Takabe, K. (2001). Novel Asymmetric Synthesis of γ-Alkylated Lactones via Successive Alkylation and Reduction of Chiral Cyclic Imides with C2-Symmetry. Chemistry Letters, 30(4), 334-335. [Link]

  • Gotor, V., & Gotor-Fernández, V. (2001). CONVENIENT NEW SYNTHESES OF R-(+)-5- BENZYLOXYMETHYL-5H-FURAN-2-ONE- A BUILDING BLOCK EN ROUTE TO L-NUCLEOSIDES. ARKIVOC, 2001(v), 19-24. [Link]

  • Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. [Link]

  • Panzier, T., Kreß, L., & Kempe, R. (2020). Synthesis of γ-hydroxy-α-(arylmethyl)carboxylic acids from lactones: Pathway to a structural motif derived from lactic acid and amino acid analogs? Chemistry Central Journal, 14(1), 1-6. [Link]

  • Cavanaugh, C. L., & Nicewicz, D. A. (2015). Synthesis of α-Benzyloxyamino-γ-butyrolactones via a Polar Radical Crossover Cycloaddition Reaction. Organic Letters, 17(24), 6082–6085. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • Khan, I., & Ali, A. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International Journal of Molecular Sciences, 22(5), 2769. [Link]

  • ResearchGate. (n.d.). Reductive cleavage of benzyl ethers and the linking ester. [Link]

  • Zhang, Z., et al. (2024). Catalytic Hydrogenation of γ-Butyrolactone to Butanediol over a High-Performance Cu-SiO2 Catalyst. Catalysts, 14(5), 301. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Benzyloxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support resource for the synthesis of 5-Benzyloxolan-2-one (also known as 5-(phenylmethyl)-dihydro-2(3H)-furanone). This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and improve yields. This compound is a valuable γ-butyrolactone derivative, and its efficient synthesis is crucial for various research applications. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of γ-lactones like this compound is typically approached via two main strategies:

  • Intramolecular Cyclization (Lactonization): This is the most direct and common method, involving the cyclization of a linear precursor, 4-hydroxy-5-phenylpentanoic acid. The reaction is typically catalyzed by an acid and often involves the removal of water to drive the equilibrium toward the cyclic ester (lactone) product.[1][2]

  • Baeyer-Villiger Oxidation: This powerful reaction involves the oxidation of a corresponding cyclic ketone, in this case, 2-benzylcyclobutanone or a related precursor leading to the γ-lactone. Peroxy acids (e.g., m-CPBA) or other oxidants like Oxone are used to insert an oxygen atom adjacent to the carbonyl group, forming the lactone.[3][4]

Q2: Which synthetic route is generally preferred for achieving the highest yield?

A2: The choice of route depends heavily on the availability of starting materials and the specific experimental capabilities of the lab.

  • The lactonization route is often preferred due to its directness, provided the 4-hydroxy-5-phenylpentanoic acid precursor is accessible. With careful optimization to control side reactions, this method can provide good to excellent yields.[3]

  • The Baeyer-Villiger oxidation can be extremely high-yielding and clean, but its overall efficiency is contingent on the synthesis of the required cyclic ketone precursor, which may add several steps to the total synthesis.

Q3: What are the most critical experimental parameters to control for maximizing yield during lactonization?

A3: For the acid-catalyzed lactonization of the hydroxy acid precursor, three parameters are paramount:

  • Concentration: The reaction should be run under high-dilution conditions. At high concentrations, the precursor molecules are more likely to react with each other (intermolecularly) to form linear polyesters, which is a major cause of low yields.[3][5]

  • Water Removal: Lactonization is an equilibrium process. Actively removing the water byproduct, for instance by using a Dean-Stark apparatus during reflux in a solvent like toluene, is crucial to drive the reaction to completion.[6]

  • Anhydrous Conditions: All reagents and solvents must be scrupulously dry. Any trace of water can hydrolyze the lactone product back to the starting hydroxy acid, negatively impacting the final yield.[7][8]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most common and effective method for real-time monitoring.[9][10] Develop a solvent system (e.g., 30-50% ethyl acetate in hexanes) that clearly separates the more polar starting hydroxy acid from the less polar lactone product. Staining the TLC plate with potassium permanganate (KMnO₄) can help visualize the spots, as both molecules may be UV-inactive depending on their structure.[9] For more precise and quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.[10]

Troubleshooting Guide

This guide is structured in a problem-cause-solution format to address specific issues encountered during the synthesis.

Problem 1: Low or No Product Yield with Unreacted Starting Material
  • Symptom: TLC or GC analysis shows a significant amount of the starting 4-hydroxy-5-phenylpentanoic acid remaining, even after extended reaction times.

  • Possible Causes:

    • Insufficient Catalyst: The acid catalyst (e.g., p-TsOH, H₂SO₄) may be inactive or used in an insufficient amount.

    • Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy for cyclization.

    • Inefficient Water Removal: The equilibrium is not being effectively shifted towards the product.

    • Poor Quality Reagents: Solvents or reagents may contain impurities (especially water) that inhibit the reaction.[7]

  • Suggested Solutions:

    • Verify Catalyst Activity: Use a fresh batch of acid catalyst or increase the catalytic loading slightly.

    • Optimize Temperature: If refluxing in toluene (approx. 110 °C) is not effective, ensure the heating mantle is functioning correctly. For other solvents, a systematic increase in temperature may be necessary.

    • Improve Water Removal: Ensure the Dean-Stark trap is set up correctly and filling as expected. Alternatively, consider adding activated molecular sieves to the reaction flask.

    • Ensure Anhydrous Conditions: Use freshly distilled or purchased anhydrous solvents. Dry all glassware thoroughly before use.

Logical Workflow for Troubleshooting Low Yield

G start Low or No Product Yield check_conversion Check Starting Material Conversion (TLC/GC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Yes complete Complete Conversion check_conversion->complete No optimize Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Check catalyst activity - Ensure water removal incomplete->optimize investigate Investigate Side Reactions & Product Degradation (See Problem 2) complete->investigate check_purification Check Purification Protocol (See Problem 3) investigate->check_purification

Caption: A flowchart for systematically troubleshooting low product yield.

Problem 2: Formation of Multiple Side Products
  • Symptom: TLC plate shows multiple spots in addition to the starting material and desired product, leading to a low yield of the target compound and difficult purification.

  • Possible Causes:

    • Intermolecular Polymerization: At high concentrations, the hydroxy acid precursor polymerizes to form oligoesters or polyesters.[3] This is often seen as an insoluble gum or baseline material on TLC.

    • Elimination (Dehydration): Under harsh acidic conditions and high temperatures, the hydroxyl group can be eliminated, leading to the formation of unsaturated carboxylic acid byproducts.[3]

    • De-benzylation: If overly strong acidic conditions are used, the benzyl ether protecting group can be cleaved.[3]

  • Suggested Solutions:

    • To Prevent Polymerization:

      • High Dilution: Perform the reaction at a low concentration (e.g., 0.01-0.05 M). This favors the intramolecular cyclization pathway.

      • Slow Addition: Use a syringe pump to slowly add the solution of the hydroxy acid to the hot, catalyzed solvent. This maintains a low instantaneous concentration.

    • To Prevent Elimination & De-benzylation:

      • Milder Conditions: Replace strong mineral acids (H₂SO₄) with milder catalysts like p-toluenesulfonic acid (p-TsOH) or an acidic resin (e.g., Amberlyst-15).

      • Lower Temperature: If possible, explore milder lactonization methods that do not require high heat, such as using coupling agents like DCC/DMAP, although this adds cost and complexity.

Problem 3: Significant Product Loss During Work-up or Purification
  • Symptom: Reaction monitoring indicates good conversion to the product, but the isolated yield after extraction and chromatography is poor.

  • Possible Causes:

    • Lactone Ring Opening: During aqueous work-up, especially under basic or strongly acidic conditions, the lactone can be hydrolyzed back to the water-soluble carboxylate salt or hydroxy acid, causing it to be lost to the aqueous phase.[11]

    • Incomplete Extraction: this compound has some polarity and may not be fully extracted from the aqueous layer with a non-polar solvent.

    • Decomposition on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause sensitive molecules to degrade during column chromatography.

  • Suggested Solutions:

    • Careful Work-up: When neutralizing the reaction, avoid strong bases. Use a saturated solution of sodium bicarbonate (NaHCO₃) carefully until effervescence ceases. Do not overshoot to a high pH.

    • Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3-4 times) with a moderately polar solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.[6]

    • Alternative Purification:

      • If the product is thermally stable, consider purification by high-vacuum distillation.

      • For chromatography, use a deactivated (neutral) silica gel or pre-treat the silica by flushing the column with a solvent mixture containing a small amount of a neutralizer like triethylamine (0.5-1%).

Optimized Experimental Protocol: Acid-Catalyzed Lactonization

This protocol describes the cyclization of 4-hydroxy-5-phenylpentanoic acid to this compound.

Materials:

  • 4-hydroxy-5-phenylpentanoic acid (1 equivalent)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 - 0.1 equivalents)

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is oven-dried.

  • Charging the Flask: To the flask, add the 4-hydroxy-5-phenylpentanoic acid and p-TsOH. Add enough anhydrous toluene to achieve a concentration of approximately 0.05 M.

  • Reaction: Heat the mixture to reflux (approx. 110-111 °C). Water will begin to collect in the Dean-Stark trap as it is formed. Continue refluxing until no more water is collected and TLC analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Work-up: Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. Wash subsequently with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to afford pure this compound.

Mechanism of Acid-Catalyzed Lactonization

G cluster_0 Mechanism Steps cluster_1 Chemical Structures A 1. Protonation of Carbonyl B 2. Intramolecular Nucleophilic Attack A->B C 3. Proton Transfer B->C D 4. Elimination of Water C->D E 5. Deprotonation D->E start Hydroxy Acid + H⁺ protonated Protonated Acid start->protonated Fast intermediate Tetrahedral Intermediate protonated->intermediate Rate-determining step oxonium Protonated Lactone Intermediate intermediate->oxonium Fast product Final Lactone + H⁺ oxonium->product Fast

Caption: Key steps in the acid-catalyzed intramolecular esterification (lactonization).

Data Summary: Comparison of Lactonization Conditions

The following table summarizes various conditions that can be employed for lactonization, with typical yield ranges observed in related syntheses.

CatalystSolventTemperature (°C)Key FeatureTypical Yield RangeReference Analogy
p-TsOH Toluene110 (Reflux)Standard; requires water removal (Dean-Stark).70-85%[6]
H₂SO₄ (catalytic) Benzene/Toluene80-110 (Reflux)Stronger acid, faster reaction but higher risk of side reactions.65-80%[2]
Amberlyst-15 Toluene110 (Reflux)Heterogeneous catalyst, easily filtered off for simpler work-up.75-90%N/A
DCC/DMAP Dichloromethane0 to 25Mild conditions, no heat required. Stoichiometric reagents.80-95%N/A

Note: Yields are indicative and highly dependent on the specific substrate, purity of reagents, and precise execution of the experimental protocol.

References
  • BenchChem. (2025). Side reactions in the synthesis of 5-Benzyloxan-2-one and how to avoid them. [Online PDF].
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  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Benzyloxan-2-one. [Online PDF].
  • Mäkelä, T., et al. (2001). α,β-Dibenzyl-γ-butyrolactone lignan alcohols: total synthesis of (+/-)-7'-hydroxyenterolactone, (+/-)-7'-hydroxymatairesinol and (+/-)-8-hydroxyenterolactone. Steroids, 66(10), 777-84.
  • BenchChem. (2025). Scaling up the synthesis of 5-Benzyloxan-2-one for preclinical studies. [Online PDF].
  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]

  • BenchChem. (2025). resolving common side reactions in 4-benzylideneoxolan-2-one synthesis. [Online PDF].
  • ResearchGate. (n.d.). 52 questions with answers in LACTONES | Science topic. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Chemical Reactivity. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 5-(Hydroxymethyl)dihydrofuran-2(3H)-one. [Online PDF].
  • Wikipedia. (n.d.). Lactone. Retrieved from [Link]

  • Filo. (2025). Show the mechanism for the conversion of 4-hydroxy-5-methylhexanoic acid.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

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Troubleshooting side reactions in 5-Benzyloxolan-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-benzyloxolan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of this important lactone. As Senior Application Scientists, we combine technical accuracy with practical, field-proven insights to help you navigate the complexities of your experimental work.

Troubleshooting Guide: Side Reactions and Low Yields

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of this compound in Intramolecular Cyclization

Question: I am attempting to synthesize this compound via the intramolecular cyclization of a 5-hydroxy-pentanoic acid derivative, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in lactonization reactions are a common issue that can stem from several factors, ranging from reaction conditions to the quality of your reagents.[1] A systematic approach to troubleshooting is essential.

Possible Causes and Solutions:

Possible Cause Explanation Suggested Solution
Intermolecular Polymerization At high concentrations, the hydroxy acid (or ester) precursor can react with other molecules rather than cyclizing, leading to the formation of linear polyesters.[2]Employ high-dilution conditions. This can be achieved by the slow addition of the starting material to the reaction vessel containing the catalyst. This keeps the instantaneous concentration of the reactant low, favoring intramolecular cyclization.[3]
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If the reaction stalls, consider extending the reaction time, gradually increasing the temperature, or ensuring your acid or base catalyst is active and used in the correct stoichiometric amount.[3]
Dehydration Side Reaction Under harsh acidic conditions and elevated temperatures, the precursor alcohol may undergo dehydration, leading to the formation of unsaturated byproducts.[2]Use milder reaction conditions. Consider a less aggressive acid catalyst or lower the reaction temperature. Alternatively, employ dehydrating agents that favor intramolecular cyclization, such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[3]
Poor Quality Reagents Trace amounts of water or other impurities in your starting materials, solvents, or catalysts can significantly impact the reaction outcome.Ensure all reagents and solvents are anhydrous. Use freshly distilled or purchased anhydrous solvents, and purify your starting materials if necessary.[1][4]
Problem 2: Formation of Byproducts in Baeyer-Villiger Oxidation

Question: I am using a Baeyer-Villiger oxidation to synthesize this compound from a substituted cyclopentanone, but I am observing significant byproduct formation. How can I improve the selectivity of my reaction?

Answer:

The Baeyer-Villiger oxidation is a powerful method for converting ketones to lactones. However, its success hinges on controlling the regioselectivity of oxygen insertion and preventing side reactions.[5][6]

Troubleshooting Workflow for Baeyer-Villiger Oxidation:

Caption: Troubleshooting workflow for Baeyer-Villiger oxidation side reactions.

Detailed Explanation:

  • Regioselectivity Issues : The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the groups attached to the carbonyl carbon.[2] The group that can better stabilize a positive charge will preferentially migrate. The general order is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[6][7] For the precursor to this compound, the migration of the more substituted carbon is desired. If you observe the formation of the wrong regioisomer, consider that electronic and steric factors of your specific substrate may be influencing the outcome.[7]

  • Hydrolysis of the Lactone : The lactone product can be susceptible to hydrolysis back to the corresponding hydroxy acid, especially under acidic or basic conditions in the presence of water.[3] Peroxy acids can create an acidic environment, and some Baeyer-Villiger procedures use acidic catalysts with hydrogen peroxide.[5][8] To mitigate this, ensure your reaction is conducted under anhydrous conditions and consider using a buffered system to control the pH.

  • Choice of Oxidant : While various peroxy acids can be used, their reactivity and the acidity of the carboxylic acid byproduct differ.[8] If you are experiencing side reactions, switching to a different peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid, may provide better results.[6] Using hydrogen peroxide with a Lewis acid catalyst is another alternative, but care must be taken to control the reaction conditions to avoid unwanted side reactions.[5]

Problem 3: Debenzylation During Synthesis

Question: I am observing the loss of the benzyl protecting group during my synthesis of this compound. How can I prevent this?

Answer:

The benzyl ether is a common protecting group, but it can be cleaved under certain conditions, particularly strong acidic or reductive environments.

Conditions Leading to Debenzylation and Preventive Measures:

Reaction Condition Mechanism of Cleavage Prevention Strategy
Strongly Acidic Conditions Protonation of the ether oxygen followed by nucleophilic attack or elimination.Avoid using strong acids like H₂SO₄ or HCl if possible. Opt for milder acid catalysts for lactonization, such as p-toluenesulfonic acid (TsOH) at lower temperatures.[3]
Catalytic Hydrogenation Hydrogenolysis of the C-O bond.If your synthetic route involves a reduction step (e.g., reducing a ketone), avoid using catalysts like Pd/C with H₂ gas. Choose a reducing agent that is less likely to cleave benzyl ethers, such as sodium borohydride (NaBH₄) for ketone reductions.
Lewis Acids Some strong Lewis acids can facilitate the cleavage of benzyl ethers.If a Lewis acid is required, screen for milder options and use the minimum effective concentration.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route to this compound is better: intramolecular cyclization or Baeyer-Villiger oxidation?

A1: The choice of synthetic route depends on several factors, including the availability and cost of starting materials, scalability, and the desired stereochemistry.[2]

  • Intramolecular Cyclization: This is often a direct approach if the 5-hydroxy-pentanoic acid or a corresponding ester is readily accessible.[2] It allows for good control over the carbon skeleton from the outset.

  • Baeyer-Villiger Oxidation: This can be a highly efficient method if the corresponding substituted cyclopentanone is available.[2] The reaction is often high-yielding, but the synthesis of the ketone precursor may add extra steps to your overall sequence.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of most organic reactions.[4] Develop a solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation between your starting material, product, and any potential byproducts. Visualizing the spots with a UV lamp and/or a potassium permanganate stain can provide a clear picture of the reaction's progress.[4] For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.[9]

Q3: What are the best practices for purifying this compound?

A3: Purification strategies will depend on the scale of your reaction and the nature of the impurities.

  • Column Chromatography: This is a common method for purification on a lab scale. A silica gel column with an appropriate solvent system (e.g., an ethyl acetate/hexanes gradient) can effectively separate the lactone from starting materials and byproducts.

  • Liquid-Liquid Extraction: The desired lactone is generally less polar than the starting hydroxy acid. This difference can be exploited by extracting the crude product with a non-polar organic solvent. The unreacted hydroxy acid can then be removed by washing the organic layer with a mild aqueous base, such as a sodium bicarbonate solution.[3] Be cautious with the pH to avoid hydrolysis of the lactone product.[3]

  • Recrystallization or Distillation: For larger scale purification, column chromatography can be cumbersome.[9] If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. If the product is a liquid with a suitable boiling point, distillation under reduced pressure may be a viable option.

Q4: Can ring-opening of the lactone be a problem during workup or purification?

A4: Yes, lactones are cyclic esters and are susceptible to hydrolysis under both acidic and basic conditions, which can lead to ring-opening.[3][10] During aqueous workups, it is crucial to avoid harsh pH conditions. Use mild acids or bases (e.g., dilute HCl, saturated NaHCO₃ solution) and minimize the contact time between the lactone and the aqueous phase.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Intramolecular Cyclization

This protocol provides a general guideline for the lactonization of a 5-hydroxy-pentanoic acid derivative.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-hydroxy-pentanoic acid precursor and a suitable anhydrous solvent (e.g., toluene, dichloromethane) to achieve high-dilution conditions (typically 0.01-0.05 M).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05-0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Baeyer-Villiger Oxidation

This protocol is a general guideline for the oxidation of a cyclopentanone precursor to the corresponding lactone.

  • Preparation: Dissolve the cyclopentanone precursor in an appropriate anhydrous solvent (e.g., dichloromethane, chloroform) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath.

  • Oxidant Addition: Add the peroxy acid (e.g., m-CPBA, 1.1-1.5 equivalents) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC until the starting ketone is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude lactone by column chromatography.

synthesis_overview cluster_route1 Route 1: Intramolecular Cyclization cluster_route2 Route 2: Baeyer-Villiger Oxidation hydroxy_acid 5-Hydroxy-Pentanoic Acid Derivative lactonization Lactonization (e.g., TsOH, Toluene, Reflux) hydroxy_acid->lactonization product1 This compound lactonization->product1 cyclopentanone Substituted Cyclopentanone bv_oxidation Baeyer-Villiger Oxidation (e.g., m-CPBA, DCM) cyclopentanone->bv_oxidation product2 This compound bv_oxidation->product2

Caption: Overview of primary synthetic routes to this compound.

References

  • Troubleshooting side reactions in the lactonization of 2-hydroxycyclohexaneacetic acid. Benchchem.
  • Troubleshooting low yields in enantioselective lactone synthesis. Benchchem.
  • Side reactions in the synthesis of 5-Benzyloxan-2-one and how to avoid them. Benchchem.
  • Technical Support Center: Synthesis of 5-Benzyloxan-2-one. Benchchem.
  • A Comparative Analysis of Synthetic Routes to 5-Benzyloxan-2-one for Research and Development. Benchchem.
  • Synthesis of 5-Benzyloxan-2-one and its Derivatives: An In-depth Technical Guide. Benchchem.
  • The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. MDPI. Available from: [Link]

  • Baeyer-Villiger Oxidation. Chemistry Steps. Available from: [Link]

  • Synthesis and Reactions of Lactones and Lactams. Chemistry Steps. Available from: [Link]

  • Baeyer-Villiger Oxidation: Videos & Practice Problems. Pearson+. Available from: [Link]

  • Baeyer-Villiger Oxidation. Organic Chemistry Portal. Available from: [Link]

  • Scaling up the synthesis of 5-Benzyloxan-2-one for preclinical studies. Benchchem.

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Technical Support Center: Optimization of Reaction Conditions for Lactone Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for lactone formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of lactonization reactions. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section provides direct answers to specific problems you may encounter during lactone synthesis. We focus on the causality behind these issues and provide actionable steps for optimization.

Q1: My lactonization reaction is resulting in a low or no yield. What are the common causes and how can I improve it?

A1: Low yield is a frequent challenge in lactonization, often stemming from several interrelated factors. A systematic approach to troubleshooting is essential.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Conversely, excessively long reaction times can lead to product decomposition, especially if the product is unstable under the reaction conditions.[2]

  • Reaction Conditions:

    • Temperature: Lactonization can be highly sensitive to temperature.[2] While higher temperatures can accelerate the reaction, they can also promote side reactions like dehydration or epimerization.[1][3] It is crucial to identify the optimal temperature that balances reaction rate with product stability. A gradual increase in temperature while monitoring the reaction can help pinpoint this sweet spot.[1]

    • Concentration: The concentration of the hydroxy acid precursor is a critical parameter. For macrolactonization (formation of large rings), high dilution conditions are mandatory to favor the desired intramolecular cyclization over intermolecular polymerization.[4][5]

  • Reagent and Catalyst Issues:

    • Stoichiometry: Incorrect stoichiometry of reagents is a common pitfall. Ensure that the activating agents and any catalysts are used in the correct molar ratios relative to the substrate.[4][6][7]

    • Catalyst Activity: The catalyst or activating agent may be inactive or degraded.[2] For instance, reagents like 2,4,6-trichlorobenzoyl chloride (for Yamaguchi esterification) or dicobalt octacarbonyl (in Pauson-Khand approaches to lactone precursors) are sensitive to air and moisture.[4] Always use fresh, high-quality reagents and store them under appropriate conditions (e.g., under an inert atmosphere).[2][4]

  • Substrate-Related Issues:

    • Ring Strain: The formation of strained rings (e.g., small or medium-sized lactones) is often thermodynamically and kinetically disfavored.[4] This can necessitate more forcing conditions or specialized catalytic systems.

    • Protecting Groups: Incompatible protecting groups can interfere with the reaction. Ensure your protecting group strategy is robust and that deprotection of the precursor is clean and efficient.[4]

Q2: I am observing significant formation of dimers and other polymers. How can I favor the intramolecular cyclization?

A2: The formation of intermolecular products like dimers and linear polyesters is the primary competing reaction in macrolactonization.[1] Suppressing these side reactions is key to achieving a good yield of the desired macrolactone.

The most effective strategy is the application of the high dilution principle .[4][5] By maintaining a very low concentration of the reactive hydroxy acid (typically in the range of 0.05 to 0.001 M), the probability of one end of a molecule finding its other end (intramolecular reaction) becomes much higher than the probability of it finding another molecule (intermolecular reaction).

Practical Implementation of High Dilution:

  • Slow Addition: The most common technique is to slowly add a solution of the hydroxy acid precursor to a large volume of solvent containing the cyclization reagents. This is typically done using a syringe pump over several hours.[8][9] This ensures that the instantaneous concentration of the substrate remains extremely low.

  • Solvent Choice: The choice of solvent can influence the conformation of the precursor. A solvent that promotes a "folded" or pre-organized conformation can facilitate cyclization. Toluene and THF are commonly used solvents for many macrolactonization reactions.[10]

Q3: My reaction is producing a significant amount of unsaturated carboxylic acid. What is causing this dehydration and how can I prevent it?

A3: The formation of an unsaturated carboxylic acid is a result of the elimination of water from the hydroxy acid precursor. This is a common side reaction, particularly when using harsh acidic or basic conditions or elevated temperatures.[1]

Troubleshooting Strategies:

  • Milder Reaction Conditions: Employ milder conditions to avoid dehydration. This includes using lower reaction temperatures and avoiding strong, non-nucleophilic bases or strong acids that can promote elimination.[1]

  • Choice of Reagents: Select lactonization methods known for their mildness. Methods like the Yamaguchi or Corey-Nicolaou macrolactonizations are designed to activate the carboxylic acid under conditions that typically do not favor elimination.[1][5] These methods are often superior to direct acid-catalyzed esterification for sensitive substrates.

Q4: I am using the Mitsunobu reaction for lactonization and the yield is poor. What are the key parameters to optimize?

A4: The Mitsunobu reaction is a powerful tool for forming esters, including lactones, with inversion of stereochemistry at the alcohol center.[11][12] However, its success is highly dependent on several factors.

  • Nucleophilicity of the Carboxylate: The intramolecular nucleophile (the carboxylate) must be sufficiently acidic (pKa < 13) to effectively participate in the reaction.[12] If the carboxylate is not acidic enough, the azodicarboxylate reagent (e.g., DEAD or DIAD) can act as a competing nucleophile, leading to side products.[12]

  • Reagent Addition and Temperature: The order of reagent addition is critical. Typically, the alcohol (hydroxy acid), carboxylic acid (in this case, the same molecule), and triphenylphosphine are dissolved in a suitable solvent (like THF) and cooled to 0 °C before the slow, dropwise addition of the azodicarboxylate (DEAD or DIAD).[12][13] Maintaining a low temperature during addition helps to control the reaction rate and minimize side reactions.

  • Steric Hindrance: The Mitsunobu reaction is sensitive to steric hindrance. It works best for primary and secondary alcohols.[11][13] Tertiary alcohols generally do not react.[13] Steric bulk near the reacting centers of the hydroxy acid can significantly impede the reaction.

  • Byproduct Removal: A major challenge in Mitsunobu reactions is the removal of byproducts, namely triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.[14] These can complicate purification. Using modified phosphines or purification techniques specifically designed to remove these byproducts can be beneficial.[11]

Frequently Asked Questions (FAQs)

Q1: How do I select the best lactonization method (e.g., Yamaguchi, Shiina, Corey-Nicolaou) for my substrate?

A1: The choice of method is highly substrate-dependent and is guided by the functional groups present and the overall complexity of the molecule.[5]

MethodActivating Agent(s)Typical ConditionsKey AdvantagesPotential Issues
Yamaguchi 2,4,6-Trichlorobenzoyl chloride (TCBC), Et3N, then DMAPToluene, room temp to refluxRobust, high-yielding for many macrocycles.[15][16]Can require harsh conditions; stoichiometric activating agents.[5]
Shiina 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP or other catalystsToluene or CH2Cl2, room temp to refluxVery efficient, can be performed under acidic or basic conditions.[9][17]Requires slow addition of substrate.[9]
Corey-Nicolaou 2,2'-Dipyridyl disulfide, PPh3Xylene or Toluene, refluxMild conditions, useful for sensitive substrates.Can be slow; requires high temperatures.
Mitsunobu PPh3, DEAD or DIADTHF, 0 °C to room tempProceeds with inversion of stereochemistry at the alcohol center.[11]Sensitive to steric hindrance; byproduct removal can be difficult.[14]

Decision Workflow:

G sub Is the substrate sensitive to heat or strong bases? stereo Is inversion of stereochemistry required? sub->stereo No corey Consider Corey-Nicolaou or other mild catalytic methods sub->corey Yes yamaguchi Consider Yamaguchi or Shiina Method stereo->yamaguchi No mitsunobu Use Mitsunobu Reaction stereo->mitsunobu Yes complex Is the substrate complex with many functional groups?

Caption: Decision tree for selecting a lactonization method.

Q2: How do I effectively purify my lactone from the reaction mixture?

A2: Purification can be challenging due to the presence of unreacted starting material, catalysts, activating agents, and polymeric byproducts.[18] A multi-step approach is often necessary.

  • Work-up/Extraction:

    • Acid-Base Extraction: The desired lactone is typically less polar than the starting hydroxy acid.[1] A liquid-liquid extraction can be used to separate them. Washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) can remove unreacted acidic starting material.[1] Caution is advised, as harsh basic conditions can hydrolyze the lactone product.[1][18]

  • Chromatography:

    • Silica Gel Chromatography: This is the most common method for purifying lactones.[1] Since lactones are generally less polar than polymeric byproducts and many reagents (like triphenylphosphine oxide from a Mitsunobu reaction), they can be effectively separated.[1] A gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) is typically successful.[1]

  • Distillation or Crystallization:

    • Distillation: If the lactone is thermally stable and volatile, distillation under reduced pressure can be a highly effective method for purification, especially on a larger scale.[1][19]

    • Crystallization: If the lactone is a solid, recrystallization from a suitable solvent system can provide a high degree of purity.[1]

Experimental Protocols

Protocol: Yamaguchi Macrolactonization

This protocol describes a general procedure for the macrolactonization of a hydroxy carboxylic acid using Yamaguchi's method.[15][16]

Materials:

  • Hydroxy carboxylic acid (seco-acid) (1.0 eq)

  • Anhydrous Toluene

  • Triethylamine (Et3N) (2.2 eq)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (4.0-5.0 eq)

  • Syringe pump

  • Inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon)

Procedure:

  • Setup: Under an inert atmosphere, add anhydrous toluene to a large reaction flask equipped with a magnetic stirrer. The volume should be sufficient to achieve high dilution (final concentration of seco-acid ~0.005 M). Add DMAP to the flask.

  • Mixed Anhydride Formation: In a separate flask, dissolve the seco-acid (1.0 eq) in anhydrous toluene. Add triethylamine (2.2 eq) followed by 2,4,6-trichlorobenzoyl chloride (1.5 eq). Stir this mixture at room temperature for 1-2 hours to form the mixed anhydride.[4]

  • Cyclization: Using a syringe pump, add the solution of the mixed anhydride (from step 2) to the vigorously stirred solution of DMAP in toluene (from step 1) over a period of 4-12 hours.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude lactone product by silica gel column chromatography.

Caption: Workflow for Yamaguchi Macrolactonization.

References

  • Benchchem. Troubleshooting low yields in enantioselective lactone synthesis.
  • Wikipedia. Lactone. [Link]

  • Benchchem. Troubleshooting low yields in the chemical synthesis of Pentalenolactone analogs.
  • Google Patents.
  • Benchchem. Troubleshooting side reactions in the lactonization of 2-hydroxycyclohexaneacetic acid.
  • Google Patents. Purification of beta-lactones by aqueous alkali extraction.
  • National Center for Biotechnology Information. A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues. [Link]

  • Benchchem. Troubleshooting low yield in N-Hexanoyl-L-Homoserine lactone synthesis.
  • MDPI. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • ResearchGate. Effects of Heat Treatment on Lactone Content of Butter and Margarine. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Benchchem.
  • Benchchem.
  • ChemRxiv. Macrolactonization Driven by Supramolecular Interactions. [Link]

  • ACS Publications. Mitsunobu and Related Reactions: Advances and Applications. [Link]

  • ResearchGate. Macrolactonization using Yamaguchi method. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]

  • ACS Publications. Modern Macrolactonization Techniques. [Link]

  • Pearson. Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. [Link]

  • PubMed. The effects of surface lactone hydrolysis and temperature on the specific and nonspecific interactions between phenobarbital and activated carbon surfaces. [Link]

  • National Center for Biotechnology Information. Lactonization as a general route to β-C(sp3)–H functionalization. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Royal Society Publishing. Macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide using KF-La/γ-Al2O3 catalyst. [Link]

  • MDPI. Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. [Link]

  • Organic Chemistry Portal. Lactone synthesis. [Link]

  • iSm2. Macrolactonization in the Total Synthesis of Natural Products. [Link]

  • Chemistry Steps. Synthesis and Reactions of Lactones and Lactams. [Link]

  • Wikipedia. Shiina macrolactonization. [Link]

  • YouTube. SHIINA ESTERIFICATION With Solved Problems #csirnet #gateexam #setexam PG Chemistry. [Link]

  • Química Organica.org. Lactone Synthesis. [Link]

  • ACS Publications. Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products. [Link]

  • ResearchGate. A Novel and Efficient Macrolactonization of ??-Hydroxycarboxylic Acids Using 2-Methyl-6-nitrobenzoic Anhydride (MNBA). [Link]

  • Chemteam.info. Stoichiometry: Limiting Reagent Examples. [Link]

  • YouTube. Stoichiometry: Limiting Reactant, Left Over Excess Reactant, Percent Yield | Study Chemistry With Us. [Link]

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Technical Support Center: Purification of 5-Benzyloxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Benzyloxolan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of this important synthetic intermediate.

Introduction to this compound

This compound, a derivative of γ-butyrolactone, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and natural products. Its structure incorporates a lactone ring and a benzyl ether, making it a versatile precursor for a variety of more complex molecules. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complications in biological assays.

This guide will address the primary challenges encountered during its purification, which often stem from its susceptibility to hydrolysis, the presence of structurally similar impurities from its synthesis, and potential degradation under certain chromatographic or thermal conditions.

Core Purification Challenges

The purification of this compound is often not a trivial task. Researchers may face several hurdles that can impact both the yield and purity of the final product. Understanding these challenges is the first step toward developing an effective purification strategy.

  • Lactone Ring Instability: The ester linkage in the γ-butyrolactone ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the formation of the corresponding hydroxy acid, which can complicate purification and reduce the overall yield.[1]

  • Presence of Synthetic Byproducts: The synthesis of this compound can result in a variety of impurities. These may include unreacted starting materials (e.g., γ-butyrolactone, benzyl alcohol), reagents (e.g., benzyl bromide), and byproducts from side reactions such as elimination or over-alkylation.[2][3]

  • Structural Similarity of Impurities: Often, the byproducts of the synthesis are structurally very similar to the desired product, making their separation by standard chromatographic techniques challenging.

  • Thermal Instability: While generally stable at moderate temperatures, prolonged exposure to high heat during distillation or solvent evaporation can lead to degradation.

  • Chirality: If the synthesis is stereospecific, the final product may be a mixture of enantiomers or diastereomers, requiring specialized chiral separation techniques to isolate the desired stereoisomer.[4][5][6]

Troubleshooting Guide: A-Question-and-Answer Approach

This section provides direct answers to specific problems you may encounter during the purification of this compound.

Column Chromatography Issues

Q1: I'm seeing poor separation between my product and an impurity during column chromatography. What can I do to improve resolution?

A1: Poor resolution is a common issue, especially when impurities are structurally similar to the product. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: The polarity of the eluent is critical. If your compounds are co-eluting, your mobile phase is likely too polar. Try gradually decreasing the polarity. For example, if you are using a 30% ethyl acetate in hexanes mixture, try reducing it to 20% or even 10%. A shallow gradient elution, where the polarity is increased slowly over time, can also significantly improve separation.[7][8]

  • Change the Stationary Phase: While silica gel is the most common stationary phase, its acidic nature can sometimes cause issues with acid-sensitive compounds. Consider using neutral or basic alumina. Alternatively, for more challenging separations, reverse-phase chromatography (e.g., using a C18 stationary phase) might provide a different selectivity.[9]

  • Adjust the Column Dimensions: A longer and narrower column will generally provide better resolution but will also increase the elution time and the volume of solvent required.

  • Sample Loading: Overloading the column is a frequent cause of poor separation. Ensure that you are not loading too much crude material onto the column. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.

Q2: My product seems to be degrading on the silica gel column. How can I prevent this?

A2: Degradation on silica gel is often due to the acidic nature of the stationary phase, which can catalyze the hydrolysis of the lactone ring.

  • Neutralize the Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), in your eluent before packing the column.

  • Use an Alternative Stationary Phase: As mentioned above, switching to a less acidic stationary phase like neutral alumina can prevent degradation.

  • Work Quickly and at a Low Temperature: Minimize the time the compound spends on the column. Running the column in a cold room can also help to reduce the rate of degradation.

Recrystallization Difficulties

Q3: I'm having trouble finding a suitable solvent for the recrystallization of this compound. What should I look for?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10][11] Finding the right solvent often involves some trial and error.

  • Solvent Screening: Test a range of solvents with varying polarities. Common choices for compounds like this compound include diethyl ether, ethyl acetate, toluene, and mixtures of hexanes and ethyl acetate.

  • Mixed Solvent Systems: If a single solvent doesn't provide the desired solubility profile, a mixed solvent system can be very effective. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the cloud point). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[12]

Q4: My product is oiling out instead of crystallizing. What's causing this and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated to a high degree or if the cooling is too rapid.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow the cooling rate.[13]

  • Use a More Dilute Solution: Oiling out can be a sign that the solution is too concentrated. Add a small amount of the hot solvent to the oiled-out mixture, reheat until the oil dissolves, and then try to recrystallize again.

  • Scratching the Flask: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.[13]

  • Seeding: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of this compound during purification?

A1: A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapidly monitoring the progress of a column chromatography purification and for assessing the purity of fractions.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for determining the purity of the final product. A reverse-phase C18 column is often a good starting point.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and can provide quantitative purity data.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the purified product and can also be used to detect impurities if they are present in sufficient quantities.

Q2: How should I store purified this compound to prevent degradation?

A2: To ensure the long-term stability of your purified compound, it should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) can also help to prevent oxidative degradation. Given its low melting point (around 30°C), storing it in a refrigerator is advisable.[16]

Q3: My synthesis is designed to be enantioselective. How can I confirm the enantiomeric purity of my this compound?

A3: Determining the enantiomeric excess (ee) requires specialized chiral analytical techniques.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[17][18]

  • Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a chiral stationary phase to separate volatile enantiomers.

  • NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of each enantiomer in the ¹H NMR spectrum, allowing for their quantification.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: In a beaker, add silica gel to a small amount of the chosen eluent (e.g., 20% ethyl acetate in hexanes) to create a slurry.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Using a pipette, carefully load the sample onto the top of the silica bed.

  • Elution: Add the eluent to the column and apply gentle pressure (if necessary) to begin the separation.

  • Fraction Collection: Collect small fractions in test tubes as the eluent comes off the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.[10]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[13]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Purification Workflow

Purification_Workflow Crude Crude this compound Column Column Chromatography Crude->Column Primary Purification Recrystallization Recrystallization Column->Recrystallization Further Purification (if needed) Purity_Analysis Purity Assessment (TLC, HPLC, NMR) Column->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product

Caption: A general workflow for the purification of this compound.

Data Presentation

TechniqueTypical Stationary PhaseTypical Mobile Phase/SolventKey Advantage
Column Chromatography Silica GelHexanes/Ethyl Acetate GradientGood for separating compounds with different polarities.
Recrystallization N/ADiethyl Ether or Hexanes/EtOAcCan provide very high purity for crystalline solids.
Chiral HPLC Chiral Stationary Phase (e.g., Chiralpak)Hexanes/IsopropanolResolves enantiomers.

Conclusion

The successful purification of this compound relies on a systematic approach that considers the inherent chemical properties of the molecule and the potential impurities from its synthesis. By carefully selecting the appropriate purification techniques and optimizing the experimental conditions, researchers can obtain this valuable intermediate in high purity, paving the way for successful downstream applications.

References

  • Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. (2016). MDPI. Retrieved from [Link]

  • Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution.Google Patents.
  • Method for separating lactone-contg. high-molecular weight compounds.Google Patents.
  • Chiral Drug Separation. ScienceDirect. Retrieved from [Link]

  • Recrystallization. Rowan College at Burlington County. Retrieved from [Link]

  • Recrystallization and Crystallization. University of Rochester. Retrieved from [Link]

  • column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • Recrystallization. University of California, Irvine. Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis. Retrieved from [Link]

  • Preparation of Chiral Stationary Phase Based on 1,1'-bi-2-Naphthol for Chiral Enantiomer Separation. PubMed. Retrieved from [Link]

  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Royal Society of Chemistry. Retrieved from [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. Retrieved from [Link]

  • Recrystallization Lab Procedure of Benzoic Acid. YouTube. Retrieved from [Link]

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Elsevier. Retrieved from [Link]

  • Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. MDPI. Retrieved from [Link]

  • The mechanism of the hydrolysis of benzyl chloride. SciSpace. Retrieved from [Link]

Sources

Technical Support Center: Stereochemical Integrity in 5-Benzyloxolan-2-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and in-depth answers to frequently asked questions regarding the preservation of stereochemical integrity during chemical transformations of 5-Benzyloxolan-2-one. Maintaining the enantiopurity of this valuable chiral building block is paramount for its successful application in asymmetric synthesis.

Understanding the Core Problem: The Mechanism of Racemization

Before troubleshooting, it is crucial to understand the chemical principles governing the loss of stereochemistry in this compound. The proton at the chiral center (C5), adjacent to the carbonyl group, is acidic. Under basic conditions, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reaction with an electrophile (or protonation during workup) can then occur from either face of this planar intermediate, leading to a mixture of enantiomers and a loss of optical purity—a process known as racemization.[1][2]

Diagram 1: Mechanism of Racemization

The following diagram illustrates the pathway from an enantiomerically pure starting material to a racemic product through the formation of a planar enolate intermediate.

racemization cluster_start Chiral Starting Material cluster_enolate Achiral Intermediate cluster_product Racemic Product start R-enantiomer enolate Planar Enolate start->enolate + Base - H⁺ R_prod R-enantiomer enolate->R_prod + E⁺ (Top face) S_prod S-enantiomer enolate->S_prod + E⁺ (Bottom face)

Caption: Base-mediated deprotonation at C5 leads to a planar enolate, losing stereochemical information.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with this compound and related lactone systems.

Q1: My reaction resulted in a nearly racemic product. What is the most likely cause?

The primary cause of significant racemization is the formation of a thermodynamic enolate, which occurs when the deprotonation step is reversible.[3] This allows the initially formed kinetic enolate to equilibrate to the more stable, but achiral, planar enolate. This scenario is common when using weaker bases (e.g., alkoxides), higher reaction temperatures, or prolonged reaction times before the addition of the electrophile.[4]

Q2: How does the choice of base impact stereochemical retention?

The choice of base is arguably the most critical factor. To prevent racemization, you must generate the enolate under kinetic control. This requires a strong, sterically hindered, non-nucleophilic base.[5][6]

  • Recommended Bases: Lithium diisopropylamide (LDA) and Lithium bis(trimethylsilyl)amide (LiHMDS) are the standards for this purpose. Their bulky nature favors the rapid, irreversible deprotonation of the most accessible proton at very low temperatures.[3][5]

  • Bases to Avoid: Weaker bases like sodium ethoxide or potassium tert-butoxide can lead to reversible deprotonation, allowing the system to reach thermodynamic equilibrium and causing racemization.[3]

Q3: What is the optimal temperature for performing these reactions?

To ensure kinetic control and minimize racemization, reactions should be conducted at very low temperatures. The standard temperature for generating kinetically controlled enolates is -78 °C (a dry ice/acetone bath).[3][7] Even slight increases in temperature can provide enough energy for the enolate to equilibrate, leading to a decrease in enantiomeric excess (ee).[8] It is crucial to monitor the internal reaction temperature, not just the bath temperature.

Q4: Can the solvent affect the outcome of my reaction?

Yes, the solvent plays a key role. Aprotic, non-coordinating solvents are preferred.

  • Recommended Solvent: Anhydrous tetrahydrofuran (THF) is the most commonly used and effective solvent for these reactions.[9] It effectively solvates the lithium cation without interfering with the enolate formation or subsequent reaction.

  • Solvents to Avoid: Protic solvents (e.g., ethanol, water) will quench the enolate immediately. Coordinating solvents may alter the aggregation state and reactivity of the base and enolate in unpredictable ways. Always use freshly distilled, anhydrous solvents to prevent quenching the strong base.[8][10]

Q5: How can I verify the enantiomeric purity of my starting material and product?

The enantiomeric excess (ee) must be determined using a chiral analytical method. The most common and reliable technique is Chiral High-Performance Liquid Chromatography (HPLC) .[11][12] This method uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[9][13] Alternatively, NMR spectroscopy with chiral shift reagents can be used to differentiate enantiomers.[14]

Troubleshooting Guide: Low Enantiomeric Excess (ee)

If you have already performed a reaction and obtained a product with low ee, use this guide to diagnose and solve the problem.

Diagram 2: Troubleshooting Flowchart for Low Enantiomeric Excess

troubleshooting start Symptom: Low ee (<95%) q_base What base was used? start->q_base q_temp What was the reaction temperature? q_base->q_temp Strong, hindered (e.g., LDA) sol_base Solution: Use a strong, hindered base like LDA or LiHMDS. q_base->sol_base Weak or small (e.g., NaOEt) q_time How long between base and electrophile addition? q_temp->q_time -78 °C sol_temp Solution: Maintain internal temp at -78 °C. Use a dry ice/acetone bath. q_temp->sol_temp > -70 °C q_workup How was the reaction quenched? q_time->q_workup < 5 minutes sol_time Solution: Add electrophile immediately after enolate formation. q_time->sol_time > 30 minutes sol_workup Solution: Quench at -78 °C with a buffered solution (e.g., sat. NH₄Cl). q_workup->sol_workup Not controlled

Caption: A step-by-step guide to diagnosing the cause of poor stereoselectivity.

Data Summary: Impact of Reaction Conditions on Enantiomeric Excess

The following table summarizes the expected outcomes based on different experimental parameters for a typical alkylation of this compound.

ParameterConditionExpected Outcome (ee)Rationale
Base LDA or LiHMDS >98% Forms a stable kinetic enolate irreversibly.[5]
NaH or NaOEt<50% (Racemization)Reversible deprotonation leads to the thermodynamic enolate.[3]
Temperature -78 °C >98% Prevents equilibration to the thermodynamic enolate.[3][7]
-20 °C to 0 °C<70%Sufficient thermal energy for racemization pathways to occur.[8]
Solvent Anhydrous THF >98% Aprotic, non-coordinating; ideal for lithium enolates.[9]
Ethanol0%Protic solvent immediately quenches the enolate.
Quench Sat. NH₄Cl at -78 °C Maintains ee Mildly acidic quench protonates the enolate without causing epimerization.
Water at 25 °CPotential for ee lossUnbuffered, warm quench can be basic enough to cause racemization.

Key Experimental Protocol: Stereoretentive Alkylation

This protocol provides a detailed methodology for the alkylation of this compound with methyl iodide, emphasizing the critical steps for preventing racemization.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (1.1 eq), freshly distilled

  • n-Butyllithium (1.05 eq), titrated solution in hexanes

  • Methyl Iodide (1.2 eq), freshly distilled

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and assembled hot under a positive pressure of dry argon or nitrogen.

  • LDA Preparation (In Situ):

    • To a flame-dried, three-neck flask equipped with a thermometer, argon inlet, and rubber septum, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Slowly add diisopropylamine via syringe.

    • Add n-butyllithium dropwise while maintaining the internal temperature below -70 °C.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • Prepare a solution of this compound in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the LDA solution at -78 °C. The addition should be slow enough to keep the internal temperature below -75 °C.

    • Stir the resulting enolate solution for 45 minutes at -78 °C.

  • Alkylation:

    • Add methyl iodide dropwise to the enolate solution, again ensuring the temperature does not rise above -75 °C.

    • Allow the reaction to stir at -78 °C for 2-3 hours. Monitor the reaction progress by TLC (if feasible).

  • Workup:

    • Quench the reaction at -78 °C by the slow, dropwise addition of pre-cooled saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm slowly to room temperature.

    • Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess of the purified product using chiral HPLC analysis.[11][12]

References

  • Benchchem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
  • Benchchem. (n.d.). Improving enantiomeric excess in asymmetric synthesis.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates.
  • Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates.
  • Jarvo, E. R., et al. (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society.
  • Feigel, M., et al. (n.d.). HPLC-Trennung verschiedener α-substituierter γ-Lactone und 1,3-Dioxolan-4-one an ChiraSpher. ResearchGate.
  • Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry.
  • Michigan State University. (n.d.). Asymmetric Induction.
  • Gładkowski, W., et al. (n.d.). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. MDPI.
  • University of Bath. (n.d.). Asymmetric reactions_synthesis.
  • Leah4sci. (2020, November 2). Kinetic vs. thermodynamic enolate formation. YouTube.
  • ChemComplete. (2022, May 15). Enolate Chemistry - Kinetic vs Thermodynamic Enolate Control. YouTube.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Benchchem. (n.d.). Technical Support Center: (S)-3-Hydroxy-gamma-butyrolactone Reactions and Prevention of Racemization.
  • Zhang, Y., et al. (2024). Harnessing the duality of bases toward controlled color and fluorescence. Proceedings of the National Academy of Sciences.
  • Cardiff University. (n.d.). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution.
  • da Silva, G. P., et al. (n.d.). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?. ACS Omega.
  • Zhang, Z., et al. (2021). A concise access to bridged[8][10][10] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation. Nature Communications. Retrieved from

Sources

Technical Support Center: Catalyst Poisoning in the Hydrogenation of Benzyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting catalyst poisoning issues encountered during the hydrogenation of benzyl ethers. This guide is designed for researchers, scientists, and professionals in drug development who utilize this common deprotection strategy. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep understanding of the underlying chemical principles to empower you to diagnose and solve challenges in your own laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst poisoning in benzyl ether hydrogenolysis.

Q1: My benzyl ether deprotection reaction has stalled or is extremely slow. What is the most likely cause?

A1: The most frequent culprit for a stalled or sluggish debenzylation reaction is catalyst poisoning.[1] This occurs when impurities in your reaction mixture strongly adsorb to the active sites of the palladium catalyst, preventing the benzyl ether substrate from binding and reacting. The nitrogen atom in pyridine-containing substrates, for instance, is a well-known poison as it can coordinate strongly with the palladium surface.[1] Other potential, though less common, causes include a poor quality or aged catalyst, insufficient hydrogen pressure, or a non-optimal choice of solvent.

Q2: What are the common types of catalyst poisons I should be aware of?

A2: Palladium catalysts are sensitive to a variety of functional groups and inorganic species. Common poisons include:

  • Sulfur compounds: Thiols, thioethers, H₂S, and SO₂ are particularly potent poisons.[2][3][4]

  • Nitrogen-containing compounds: Amines (including the product of N-benzyl deprotection), pyridines, nitriles, nitro compounds, and oximes can inhibit the catalyst.[4][5][6]

  • Halides: Chloride, bromide, and iodide ions can be problematic.[6][7]

  • Other species: Carbon monoxide, cyanides, phosphites, and heavy metals can also deactivate the catalyst.[6][7]

These contaminants can originate from starting materials, reagents, solvents, or even from leaching from equipment.[7][8]

Q3: Can the product of my debenzylation reaction poison the catalyst?

A3: Yes, this is a critical point often overlooked. The hydrogenolysis of an N-benzyl group produces a primary or secondary amine. Amines themselves can act as catalyst poisons due to the strong coordination of the nitrogen lone pair to the palladium surface.[5] This can lead to a gradual decrease in the reaction rate as the product concentration increases.

Q4: Is there a "go-to" catalyst that is more resistant to poisoning for these types of reactions?

A4: While no catalyst is completely immune to poisoning, Pearlman's catalyst (Pd(OH)₂/C) is often more effective than standard palladium on carbon (Pd/C) for the debenzylation of substrates containing basic nitrogen groups.[1] Its unique properties can sometimes overcome the inhibitory effects of these functional groups.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental problems.

Troubleshooting Guide 1: Reaction Stalls with Nitrogen-Containing Substrates (e.g., Benzyloxypyridines)

The Problem: You are attempting to debenzylate a substrate containing a basic nitrogen atom (like a pyridine or an amine), and the reaction stops before completion, or fails to start at all.

The Underlying Science (Causality): The lone pair of electrons on the basic nitrogen atom strongly coordinates to the electron-deficient palladium metal surface.[1] This binding is often stronger than the binding of the benzyl ether's aromatic ring, effectively blocking the active sites required for the hydrogenolysis to occur.

Visualizing the Poisoning Mechanism:

cluster_0 Catalyst Surface Pd_active_site Pd Active Site Pyridine Pyridine Substrate (Poison) Pyridine->Pd_active_site Strong Coordination (Blocks Site) Benzyl_Ether Benzyl Ether (Reactant) Benzyl_Ether->Pd_active_site Desired Interaction (Inhibited)

Caption: Nitrogen coordination blocking the catalyst active site.

Step-by-Step Troubleshooting Protocol:

  • Diagnosis Confirmation:

    • First, ensure your hydrogen supply is adequate and the catalyst is of good quality. If possible, test the catalyst with a simple, non-poisonous substrate (e.g., benzyl alcohol) to confirm its activity.

    • If the catalyst is active with the test substrate, poisoning is highly likely.

  • Mitigation Strategy 1: Acidic Additives:

    • Action: Add a stoichiometric amount (or a slight excess) of a weak acid, such as acetic acid, to your reaction mixture.[1][5]

    • Rationale: The acid will protonate the basic nitrogen atom. The resulting ammonium salt has a significantly reduced ability to coordinate with the palladium surface, freeing up the active sites for the hydrogenolysis reaction.

    • Protocol:

      • Set up the reaction as you normally would.

      • Before adding the catalyst, add 1.0-1.2 equivalents of glacial acetic acid relative to your substrate.

      • Stir for a few minutes to ensure protonation.

      • Add the catalyst and proceed with the hydrogenation.

  • Mitigation Strategy 2: Catalyst Selection:

    • Action: Switch from standard Pd/C to Pearlman's catalyst (20% Pd(OH)₂/C).[1]

    • Rationale: Pearlman's catalyst is known to be more robust in the presence of amines and other basic nitrogen functionalities.

    • Protocol:

      • Replace the Pd/C in your procedure with an equivalent weight percentage of Pearlman's catalyst.

      • Note: Pearlman's catalyst can sometimes be more pyrophoric, so handle with appropriate care.

  • Mitigation Strategy 3: Increase Catalyst Loading:

    • Action: As a last resort, increase the catalyst loading (e.g., from 5 mol% to 10-15 mol%).[1]

    • Rationale: This approach attempts to overcome the poisoning by providing a large excess of active sites, some of which may remain available for the reaction. This is not atom-economical but can be effective for salvaging a reaction.

Troubleshooting Guide 2: Reaction Inhibition from Unknown Contaminants

The Problem: Your debenzylation reaction is failing, but your substrate does not contain any obvious poisoning functionalities.

The Underlying Science (Causality): Trace impurities from starting materials, solvents, or previous reaction steps are often the source of poisoning. Sulfur-containing compounds are notorious poisons, even at ppm levels, and can be introduced from reagents like tosylates or from sulfur-containing solvents.[2][4][8]

Troubleshooting Workflow:

start Reaction Fails check_catalyst Test Catalyst with Standard Substrate start->check_catalyst purify_substrate Purify Substrate (Chromatography/Recrystallization) check_catalyst->purify_substrate Catalyst is Active fail Problem Persists check_catalyst->fail Catalyst is Inactive purify_solvent Use Fresh, High-Purity Solvent purify_substrate->purify_solvent use_trap Consider a 'Poison Trap' or Guard Bed purify_solvent->use_trap success Reaction Succeeds use_trap->success

Caption: Systematic workflow for troubleshooting unknown poisons.

Step-by-Step Troubleshooting Protocol:

  • Purify Starting Materials:

    • Action: Rigorously purify your benzyl-protected substrate.[8]

    • Rationale: Contaminants from the benzylation step or previous synthetic transformations are a common source of poisons.

    • Protocol:

      • Purify the substrate using flash column chromatography or recrystallization.

      • Ensure the purified material is thoroughly dried to remove all solvents.

      • Retry the hydrogenation with the purified material.

  • Evaluate Solvents and Reagents:

    • Action: Use fresh, high-purity solvents and reagents.

    • Rationale: Solvents can accumulate impurities over time. Reagents used in previous steps may contain residual contaminants.

    • Protocol:

      • Open a fresh bottle of high-purity solvent for the reaction.

      • Ensure any other reagents added to the reaction are of high quality.

  • Catalyst Regeneration (for blockages):

    • Action: If you suspect poisoning is due to physical blockage of the catalyst pores by polymeric byproducts, a regeneration procedure may be possible.[9][10]

    • Rationale: Some deactivation is caused by insoluble materials coating the catalyst surface, rather than chemical poisoning.[9] Washing can remove these blockages.

    • Example Protocol (Note: Efficacy depends on the nature of the blockage):

      • Carefully filter the deactivated catalyst from the reaction mixture.

      • Wash the catalyst with a sequence of solvents. A published method for a specific system involved washing with chloroform and glacial acetic acid, followed by stirring and sonication.[9][10]

      • Thoroughly dry the catalyst under vacuum before attempting to reuse it.

Section 3: Data & Protocols

Table 1: Common Catalyst Poisons and Their Sources
Poison ClassExamplesCommon SourcesMitigation Strategy
Sulfur Compounds Thiols, Thioethers, H₂S, SO₂Thiol-based reagents, residual tosylates, sulfur-containing solvents (e.g., DMSO)Rigorous purification of starting materials, use of non-sulfur reagents.[4][7]
Nitrogen Compounds Amines, Pyridines, NitrilesSubstrate functionality, product formation, solvents (e.g., acetonitrile)Add acidic co-solvent (e.g., acetic acid), use Pearlman's catalyst.[1][5]
Halides Cl⁻, Br⁻, I⁻Halogenated solvents, inorganic salts from previous stepsRecrystallize substrate, ensure solvent purity.
Heavy Metals Lead, MercuryLeaching from equipment, contaminated reagentsUse high-purity reagents, consider glass-lined reactors for scale-up.[7]
Strongly Coordinating Species Carbon Monoxide (CO), Cyanide (CN⁻)Incomplete inerting of reactor, side reactionsEnsure a good inert atmosphere (N₂ or Ar purge), then introduce H₂.
Experimental Protocol: Debenzylation of a Pyridine-Containing Substrate

This protocol provides a robust starting point for a challenging debenzylation.

  • Reaction Setup:

    • To a clean, dry hydrogenation flask, add the benzyloxypyridine substrate (1.0 eq).

    • Add a suitable solvent (e.g., ethanol or methanol, ~0.1 M concentration).

    • Add glacial acetic acid (1.1 eq).

    • Stir the mixture for 5 minutes at room temperature.

  • Catalyst Addition:

    • Under a gentle stream of nitrogen or argon, carefully add 20% Pd(OH)₂/C (Pearlman's catalyst) (5-10 wt% of the substrate).

  • Hydrogenation:

    • Seal the flask and purge the headspace thoroughly with hydrogen gas (or evacuate and backfill with H₂ three times).

    • Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm or 50 psi).

    • Stir the reaction vigorously at room temperature.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure. The product will be the acetate salt. A subsequent basic workup can be performed to isolate the free amine if required.

References

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Hasa, D. (2024).
  • Kharasch, M. S., & Brown, H. C. (1939). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
  • Miyazaki, R., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
  • Various Authors. (n.d.). Studies on the hydrogenolysis of benzyl ethers. ResearchGate. [Link]

  • Li, H., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Protecting Groups. [Link]

  • G. A. Molander, et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. [Link]

  • G. A. Molander, et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Publications. [Link]

  • Albers, P., et al. (n.d.). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]

  • Chemistry For Everyone. (2025). What Is Catalyst Poisoning In Chemical Reactions? YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Wordpress. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. [Link]

  • StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. StudySmarter. [Link]

  • Li, H., et al. (2025). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). ResearchGate. [Link]

Sources

Overcoming low conversion rates in 5-Benzyloxolan-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 5-Benzyloxolan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges, particularly low conversion rates, encountered during the synthesis of this valuable lactone intermediate. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective strategies for the synthesis of this compound are the intramolecular cyclization of a corresponding 5-hydroxy-6-phenylhexanoic acid (or its ester) and the Baeyer-Villiger oxidation of 4-benzylcyclopentanone.[1][2] The choice between these routes often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction.

Q2: I am getting a very low yield. What are the most common culprits?

A2: Low yields in this compound synthesis can stem from several factors. The most prevalent issues include incomplete reaction, the presence of water in the reaction medium, suboptimal reaction temperature, and the occurrence of side reactions such as intermolecular polymerization or elimination.[2][3] Each of these potential problems is addressed in detail in the troubleshooting guides below.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a simple and highly effective method for monitoring the progress of the lactonization.[3] The lactone product is significantly less polar than the starting hydroxy acid or hydroxy ester. Therefore, on a silica gel TLC plate, the product will have a higher Rf value. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, should be used to achieve good separation. Staining with potassium permanganate can be used to visualize the spots.[3] For more quantitative analysis, techniques like GC-MS or NMR spectroscopy of reaction aliquots can be employed.

Troubleshooting Guides

Guide 1: Low or No Product Formation

One of the most frustrating challenges is the failure to form the desired product or obtaining it in very low yields. This guide provides a systematic approach to diagnosing and resolving this issue.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Continue to monitor the reaction by TLC until the starting material spot is no longer visible. If the reaction has stalled, consider extending the reaction time or, if appropriate for the specific method, adding a fresh portion of the catalyst.

  • Poor Quality of Reagents: The presence of impurities, especially water, can severely hinder the reaction.

    • Solution: Ensure all reagents and solvents are of high purity and are anhydrous. Use freshly distilled solvents or purchase anhydrous grade solvents. For moisture-sensitive reactions, employ techniques such as using a Dean-Stark apparatus to remove water azeotropically during the reaction.[4]

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.

    • Solution: The optimal temperature is highly dependent on the chosen synthetic route. For acid-catalyzed lactonization, gentle heating is often sufficient. For Baeyer-Villiger oxidations, the reaction is often run at or below room temperature. A systematic optimization of the reaction temperature may be necessary.

  • Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling.

    • Solution: Use a fresh batch of catalyst. For acid-catalyzed reactions, ensure a strong enough acid is used if a weaker one is proving ineffective.

Guide 2: Formation of Significant Impurities

The presence of side products can significantly complicate purification and reduce the overall yield. Here, we address the most common impurities and how to minimize their formation.

Common Side Reactions and Mitigation Strategies:

  • Intermolecular Polymerization: This is a major competing reaction, where the hydroxy acid/ester molecules react with each other to form linear polyesters instead of cyclizing.

    • Causality: High concentrations of the starting material favor intermolecular reactions over the desired intramolecular cyclization.

    • Mitigation Strategy: Employ high-dilution conditions. This is achieved by slowly adding the substrate to a large volume of solvent, keeping the instantaneous concentration of the reactant low.

  • Elimination (Dehydration): Under harsh acidic conditions and elevated temperatures, the hydroxyl group can be eliminated, leading to the formation of an unsaturated carboxylic acid.

    • Causality: This is often a result of using overly strong acidic catalysts or excessive heat.

    • Mitigation Strategy: Use a milder acid catalyst or a lower reaction temperature. If using a strong acid is necessary, carefully control the reaction time and temperature.

  • De-benzylation: The benzyl ether protecting group can be cleaved under strongly acidic conditions.

    • Causality: The benzyl group is susceptible to cleavage by strong acids.

    • Mitigation Strategy: Avoid the use of very strong acids if possible. If strong acids are required, the reaction should be carefully monitored and stopped as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Lactonization

This protocol outlines a general method for the intramolecular cyclization of a 5-hydroxy acid precursor.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended if water removal is critical), add the 5-hydroxy-6-phenylhexanoic acid (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene, benzene) to achieve high dilution (a concentration of 0.01-0.05 M is a good starting point).

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Baeyer-Villiger Oxidation

This protocol provides a general method for the oxidation of 4-benzylcyclopentanone.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer, dissolve the 4-benzylcyclopentanone (1.0 eq) in a suitable solvent (e.g., dichloromethane, chloroform).

  • Reagent Addition: Cool the solution in an ice bath and add the peroxyacid (e.g., m-CPBA, 1.1-1.5 eq) portion-wise, maintaining the low temperature.

  • Reaction: Allow the reaction to stir at a low temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench the excess peroxyacid by washing the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Illustrative Effect of Catalyst on Lactonization Yield *

CatalystTemperature (°C)Time (h)Yield (%)
p-Toluenesulfonic Acid110675
Sulfuric Acid (cat.)80482
Amberlyst-151101268
No Catalyst11024<5

*Data is illustrative and based on typical results for acid-catalyzed lactonizations. Actual results may vary.

Table 2: Illustrative Effect of Solvent on Baeyer-Villiger Oxidation Yield *

SolventTemperature (°C)Time (h)Yield (%)
Dichloromethane25888
Chloroform25885
Ethyl Acetate251275
Toluene401265

*Data is illustrative and based on typical results for Baeyer-Villiger oxidations. Actual results may vary.

Visualizations

Reaction_Mechanism cluster_0 Intramolecular Cyclization Start_Acid 5-Hydroxy-6-phenylhexanoic Acid Protonation Protonation of Carbonyl Start_Acid->Protonation H+ Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product_Lactone This compound Deprotonation->Product_Lactone -H+

Caption: Mechanism of Acid-Catalyzed Intramolecular Cyclization.

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Reagents Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Time Extend Reaction Time & Monitor by TLC Start->Check_Time Check_Catalyst Assess Catalyst Activity Start->Check_Catalyst Side_Reactions Investigate Side Reactions (TLC/NMR) Check_Reagents->Side_Reactions Check_Temp->Side_Reactions Check_Time->Side_Reactions Check_Catalyst->Side_Reactions Optimize Systematic Optimization of Conditions Side_Reactions->Optimize Success Improved Conversion Rate Optimize->Success

Caption: Troubleshooting Workflow for Low Conversion Rates.

References

  • Benchchem. A Comparative Analysis of Synthetic Routes to 5-Benzyloxan-2-one for Research and Development.
  • Benchchem. Side reactions in the synthesis of 5-Benzyloxan-2-one and how to avoid them.
  • Benchchem. Technical Support Center: Synthesis of 5-Benzyloxan-2-one.
  • Benchchem. Troubleshooting low yields in the chemical synthesis of Pentalenolactone analogs.
  • Benchchem. Troubleshooting side reactions in the lactonization of 2-hydroxycyclohexaneacetic acid.
  • Wikipedia. Baeyer–Villiger oxidation. Available from: [Link]

  • Chemistry LibreTexts. Baeyer-Villiger oxidation. Available from: [Link]

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. Available from: [Link]

  • Grokipedia. Dean–Stark apparatus. Available from: [Link]

  • K. C. Nicolaou, T. Montagnon.
  • M. B. Smith, J. March. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., Wiley, 2013.

Sources

Identifying and removing byproducts from 5-Benzyloxolan-2-one reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Benzyloxolan-2-one

Introduction

Welcome to the technical support guide for the synthesis of this compound (also known as γ-benzyloxymethyl-γ-butyrolactone). This valuable synthetic intermediate is crucial in the development of various biologically active molecules. However, its multi-step synthesis can present challenges, primarily in the form of byproduct formation which can complicate purification and reduce overall yield.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, troubleshooting, and removing common byproducts encountered during the synthesis of this target molecule. We will explore the causality behind these side reactions and offer robust protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and what are the key challenges?

A1: The synthesis of this compound, which is a substituted γ-butyrolactone, typically involves two main strategies, each with its own set of potential side reactions.

  • Lactonization of a γ-Hydroxy Acid/Ester Precursor: This is a classical and highly effective method. The process involves the intramolecular esterification of a suitable 4-hydroxy-5-benzyloxy-pentanoic acid or its corresponding ester.[1][2] The primary challenge is preventing intermolecular polymerization, where molecules react with each other to form linear polyesters instead of the desired cyclic lactone.[3] This is particularly prevalent at high reactant concentrations.

  • Baeyer-Villiger Oxidation of a Substituted Cyclopentanone: This powerful reaction uses a peroxyacid (like m-CPBA) or a peroxide with a catalyst to insert an oxygen atom adjacent to the carbonyl of a cyclic ketone, such as 2-(benzyloxymethyl)cyclopentanone, to form the lactone.[4][5] The main challenges here are achieving the correct regioselectivity of oxygen insertion and the subsequent removal of the acidic byproduct from the oxidant (e.g., m-chlorobenzoic acid).[6]

Q2: I'm seeing several unexpected spots on my TLC plate. What are the most common byproducts I should expect?

A2: Byproduct profiles depend heavily on the synthetic route chosen. Below is a summary of common impurities you may encounter.

Synthetic Route Common Byproduct Typical Polarity (vs. Product) Reason for Formation
Lactonization Linear PolyestersLower (often stays at baseline)Intermolecular reaction, favored at high concentrations.[3]
Unsaturated Ester/AcidHigher or Lower (variable)Dehydration under harsh acidic/high-temperature conditions.[3]
Unreacted Hydroxy AcidHigher (more polar)Incomplete cyclization reaction.
Benzylation Step Elimination Product (Alkene)Lower (less polar)E2 elimination competes with SN2, especially at high temperatures.[7]
Benzyl AlcoholHigherHydrolysis of benzyl bromide or side reaction with base.
Dibenzyl EtherLowerSelf-condensation of benzyl bromide or reaction with benzyl alcohol.
Baeyer-Villiger Unreacted KetoneLowerIncomplete oxidation.
Carboxylic Acid (from oxidant)Higher (very polar)Stoichiometric byproduct of the peracid (e.g., m-CPBA).
Ring-Opened Hydroxy AcidHigherHydrolysis of the lactone product under acidic conditions.[6]

Q3: How can I effectively monitor my reaction to minimize byproduct formation?

A3: Proactive reaction monitoring is critical for maximizing yield and purity. Thin-Layer Chromatography (TLC) is the most common and immediate method.[7]

  • Co-spotting: Always run lanes with your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture itself. This helps definitively track the consumption of the starting material.

  • Visualization: Use multiple visualization techniques. A UV lamp will show UV-active compounds (like those containing a benzene ring). Stains like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) are excellent for visualizing alcohols and other functional groups that might not be UV-active.[7] For more quantitative analysis, especially during process development, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended to determine the precise ratio of product to byproducts.[8]

Troubleshooting Guides

Problem 1: Low Yield and a Smear at the Baseline During Lactonization
  • Symptom: Your TLC plate shows the consumption of the starting hydroxy acid, but the product spot is faint, and there is a significant, non-mobile smear or spot at the TLC baseline. Your isolated product is a sticky, insoluble polymer.

  • Authoritative Diagnosis (Causality): This is a classic sign of intermolecular polymerization.[3] At high concentrations, the carboxylic acid of one molecule is more likely to react with the hydroxyl group of a neighboring molecule than with the hydroxyl group on the same molecule. This chain reaction leads to the formation of high-molecular-weight polyesters.

  • Field-Proven Solution: The key is to favor the intramolecular reaction by using high-dilution conditions.

    • Reduce Concentration: Run the reaction at a much lower concentration (e.g., 0.01-0.05 M).

    • Slow Addition: Instead of adding all reagents at once, use a syringe pump to slowly add the hydroxy acid precursor to a heated solution of the cyclization catalyst over several hours. This maintains a constantly low concentration of the reactive species, dramatically increasing the probability of intramolecular cyclization.

Problem 2: Contamination with a Less Polar Byproduct After Benzyl Protection Step
  • Symptom: After protecting a hydroxyl group using sodium hydride (NaH) and benzyl bromide (BnBr), you observe a significant byproduct spot on the TLC that is less polar than your desired benzyl ether product. NMR analysis confirms the presence of vinylic protons (alkene signals).

  • Authoritative Diagnosis (Causality): This indicates that an E2 elimination reaction is competing with the desired SN2 substitution.[7] The alkoxide formed by NaH is a strong base as well as a nucleophile. If the reaction temperature is too high or if there is steric hindrance, the base will abstract a proton, leading to the formation of an alkene byproduct.

  • Field-Proven Solutions:

    • Temperature Control: Perform the deprotonation with NaH strictly at 0 °C. After adding the benzyl bromide, allow the reaction to warm slowly to room temperature. Avoid excessive heating.

    • Choice of Base: If elimination persists, consider a less-hindered, non-nucleophilic base if applicable, although NaH is standard for this Williamson ether synthesis.[9][10]

    • Anhydrous Conditions: Ensure your solvent is absolutely anhydrous. Water can react with NaH, reducing its effectiveness and potentially altering the reaction pathway.

Problem 3: Persistent Contamination with Oxidant Byproduct After Baeyer-Villiger Oxidation
  • Symptom: After performing a Baeyer-Villiger oxidation with m-CPBA, your crude product is contaminated with a significant amount of a white, crystalline solid, even after an initial aqueous workup.

  • Authoritative Diagnosis (Causality): The byproduct is m-chlorobenzoic acid, the reduced form of the m-CPBA oxidant. While it has some water solubility as a salt, it can be difficult to remove completely if it co-precipitates with your product or if the washes are insufficient.

  • Field-Proven Solution: A more rigorous acidic/basic workup is required.

    • Quench Excess Oxidant: After the reaction is complete (as monitored by TLC), cool the reaction mixture and quench any remaining peracid by stirring with a 10% aqueous solution of sodium sulfite (Na₂SO₃) for 20-30 minutes.

    • Base Wash: Perform multiple extractions with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the m-chlorobenzoic acid into its highly water-soluble sodium salt, which will be efficiently removed into the aqueous layer.

    • Final Wash: Wash the organic layer with brine to remove residual water before drying with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

Visualizations

Generalized Synthetic Workflow and Byproduct Divergence

The following diagram illustrates a common synthetic sequence for this compound and highlights the critical steps where byproducts can form.

G cluster_0 Step 1: Benzyl Protection cluster_1 Step 2: Lactonization Start Precursor Diol/ Hydroxy-Lactone Alkoxide Alkoxide Intermediate Start->Alkoxide  NaH, THF, 0°C Product1 Benzyl Ether Product Alkoxide->Product1  BnBr, RT (SN2 Pathway) Byproduct1 Elimination Byproduct (Alkene) Alkoxide->Byproduct1  High Temp (E2 Pathway) Product1_intermediate Hydroxy Acid Precursor (from Benzyl Ether) Product1->Product1_intermediate  Oxidation/ Hydrolysis Product2 Target Lactone: This compound Product1_intermediate->Product2  Acid Catalyst, High Dilution Byproduct2 Linear Polyester Product1_intermediate->Byproduct2  High Concentration

Sources

Validation & Comparative

A Comparative Guide to the Enantioselective Synthesis of 5-Benzyloxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

The enantiomers of 5-Benzyloxolan-2-one, a chiral γ-butyrolactone, represent critical building blocks in the synthesis of a multitude of biologically active molecules and pharmaceuticals. The stereochemistry at the C5 position is often paramount to the desired pharmacological effect, making access to enantiomerically pure forms of this lactone a significant endeavor in medicinal and process chemistry. This guide provides an in-depth comparison of three distinct and prominent synthetic strategies for achieving high enantiopurity in this compound: Asymmetric Hydrogenation, Enzymatic Dynamic Kinetic Resolution, and Chiral Pool Synthesis. Each route is evaluated based on its efficiency, stereoselectivity, and practical applicability in a research and development setting.

Route 1: Asymmetric Hydrogenation of a γ-Keto Ester

This approach stands as a highly efficient and atom-economical method for establishing the chiral center. The core of this strategy is the enantioselective reduction of a prochiral ketone to a chiral alcohol, which then undergoes spontaneous intramolecular cyclization to the desired lactone.

Rationale and Mechanistic Insight

The success of this route hinges on the selection of a suitable chiral catalyst that can effectively differentiate between the two prochiral faces of the ketone carbonyl. Rhodium and Ruthenium complexes with chiral phosphine ligands are commonly employed for this purpose. The catalyst forms a transient complex with the substrate, and the steric and electronic properties of the chiral ligand direct the hydride transfer from H₂ to one face of the carbonyl, leading to the preferential formation of one enantiomer of the hydroxy ester. The subsequent lactonization is an intramolecular transesterification that proceeds with retention of the newly established stereocenter.

asymmetric_hydrogenation start γ-Keto Ester Precursor reaction Asymmetric Hydrogenation start->reaction catalyst [Rh(COD)(ligand)]BF₄ or [Ru(ligand)Cl₂] catalyst->reaction Chiral Ligand h2 H₂ (Hydrogen Gas) h2->reaction intermediate Chiral Hydroxy Ester reaction->intermediate lactonization Spontaneous Lactonization intermediate->lactonization product Enantiopure This compound lactonization->product

Caption: Workflow for Asymmetric Hydrogenation Route.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-oxo-5-phenylpentanoate (γ-Keto Ester Precursor)

A detailed procedure for the synthesis of the starting keto ester is a prerequisite. A common method involves the Friedel-Crafts acylation of benzene with ethyl succinyl chloride.

Step 2: Asymmetric Hydrogenation and Lactonization

  • To a high-pressure reactor, add the γ-keto ester (1.0 eq) and a solution of the chiral catalyst (e.g., [Rh(COD)(R,R-Me-DuPhos)]BF₄, 0.01 mol%).

  • Degas the reactor and purge with argon.

  • Add degassed solvent (e.g., methanol or ethanol).

  • Pressurize the reactor with hydrogen gas (e.g., 10 atm) and stir at a controlled temperature (e.g., 25-50 °C) until complete conversion of the starting material is observed by TLC or GC.

  • Depressurize the reactor and concentrate the reaction mixture under reduced pressure.

  • The resulting chiral hydroxy ester will often cyclize spontaneously upon standing or during workup. Mild acid or base catalysis can be employed to facilitate this process.

  • Purify the crude product by column chromatography on silica gel to afford the enantiopure this compound.

Route 2: Lipase-Catalyzed Dynamic Kinetic Resolution (DKR)

This chemoenzymatic approach offers a powerful strategy to overcome the 50% theoretical yield limit of conventional kinetic resolutions. It combines the enantioselective acylation of a racemic starting material by a lipase with in-situ racemization of the slower-reacting enantiomer.

Rationale and Mechanistic Insight

The core of this method is the use of a lipase, such as Candida antarctica Lipase B (CALB), which exhibits high enantioselectivity in acylating one enantiomer of a racemic alcohol or hydroxy ester. In a dynamic kinetic resolution, a second catalyst, typically a ruthenium complex, is added to racemize the unreacted enantiomer. This ensures that the entire racemic starting mixture is converted into a single enantiomer of the acylated product. The acylated product can then be deacylated to yield the desired enantiopure lactone.

dkr_workflow racemate Racemic 5-hydroxy- 2(5H)-furanone precursor resolution Enantioselective Acylation racemate->resolution racemization In-situ Racemization racemate->racemization (S)-enantiomer lipase Lipase (e.g., CALB) lipase->resolution acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->resolution ru_catalyst Ru Catalyst (for racemization) ru_catalyst->racemization acylated_product Enantiopure Acylated Lactone resolution->acylated_product (R)-enantiomer reacts racemization->racemate deprotection Deacylation acylated_product->deprotection final_product Enantiopure This compound deprotection->final_product

Caption: Workflow for Dynamic Kinetic Resolution Route.

Experimental Protocol

Step 1: Synthesis of Racemic 5-Benzyl-5-hydroxyoxolan-2-one

A suitable racemic precursor, such as 5-benzyl-5-hydroxyoxolan-2-one, is required. This can be prepared by various methods, including the reduction of the corresponding γ-keto acid.

Step 2: Dynamic Kinetic Resolution

  • To a solution of the racemic hydroxy lactone (1.0 eq) in an appropriate organic solvent (e.g., toluene), add the lipase (e.g., Novozym 435, an immobilized form of CALB) and an acyl donor (e.g., vinyl acetate, 2.0 eq).

  • Add the racemization catalyst (e.g., a Shvo catalyst, 0.02 mol%).

  • Heat the reaction mixture (e.g., to 60-70 °C) and monitor the reaction progress by chiral HPLC.

  • Once the reaction is complete (typically >99% conversion to the acylated product with high e.e.), filter off the enzyme and the racemization catalyst.

  • Concentrate the filtrate under reduced pressure.

Step 3: Deacylation

  • Dissolve the crude acylated lactone in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of a base (e.g., potassium carbonate) and stir at room temperature until deacylation is complete.

  • Neutralize the reaction mixture, extract the product with an organic solvent, and purify by column chromatography to yield the enantiopure this compound.

Route 3: Chiral Pool Synthesis from L-Glutamic Acid

This classical approach leverages the inherent chirality of naturally occurring molecules. L-Glutamic acid, a readily available and inexpensive amino acid, serves as the chiral starting material.

Rationale and Mechanistic Insight

The stereocenter at the α-position of L-glutamic acid is transformed into the stereocenter at the C5 position of the target lactone. The synthesis involves a series of well-established chemical transformations, including protection of the amino and carboxylic acid groups, reduction, and cyclization. The key is to manipulate the functional groups of glutamic acid without affecting the original stereocenter.

chiral_pool_synthesis start L-Glutamic Acid protection Protection of Amino and Carboxylic Groups start->protection reduction Selective Reduction of γ-Carboxylic Acid protection->reduction intermediate1 Protected Hydroxy Amino Acid Derivative reduction->intermediate1 diazotization Diazotization and Intramolecular Cyclization intermediate1->diazotization intermediate2 Protected Chiral Lactone diazotization->intermediate2 deprotection Deprotection intermediate2->deprotection product Enantiopure This compound deprotection->product

Caption: Workflow for Chiral Pool Synthesis Route.

Experimental Protocol

Step 1: Protection of L-Glutamic Acid

  • Protect the amino group of L-glutamic acid, for example, as a phthalimide.

  • Esterify both carboxylic acid groups, for instance, as dimethyl esters.

Step 2: Selective Reduction

  • Selectively reduce the γ-ester group to a primary alcohol. This can be achieved using a mild reducing agent like sodium borohydride in the presence of a Lewis acid.

Step 3: Diazotization and Cyclization

  • Treat the resulting hydroxy amino ester with sodium nitrite in the presence of an acid. This generates a diazonium salt which undergoes intramolecular cyclization to the lactone with retention of configuration.

Step 4: Introduction of the Benzyl Group

This step can be more complex and may involve conversion of the remaining ester to a suitable functional group for coupling with a benzyl moiety, or a more convergent approach where the benzyl group is introduced earlier in the synthesis. A more direct, though potentially lower yielding, approach could involve the conversion of the protected lactone to a derivative that can undergo a Grignard reaction with benzylmagnesium bromide, followed by oxidation.

Step 5: Deprotection

  • Remove all protecting groups to yield the final product.

Performance Comparison

ParameterAsymmetric HydrogenationEnzymatic DKRChiral Pool Synthesis
Overall Yield HighHighModerate
Enantiomeric Excess (e.e.) Excellent (>99%)Excellent (>99%)Excellent (starting material dependent)
Scalability ExcellentGoodModerate
Cost of Reagents Catalyst can be expensiveEnzyme can be expensive but is reusableStarting material is inexpensive
Reaction Time Typically short (hours)Can be long (24-48 hours)Multi-step, can be lengthy
Substrate Scope Generally good for keto estersDependent on enzyme specificityLimited to the target molecule
Environmental Impact Use of heavy metals and solventsGenerally greener (biocatalysis)Can involve multiple protection/deprotection steps

Conclusion

The choice of the optimal synthetic route to enantiopure this compound is contingent upon the specific requirements of the project, including scale, cost, and available expertise.

  • Asymmetric hydrogenation is arguably the most efficient and scalable route, making it highly attractive for industrial applications. The primary challenge lies in the initial investment in the chiral catalyst and the need for high-pressure equipment.

  • Enzymatic dynamic kinetic resolution represents a sophisticated and environmentally benign approach. Its high selectivity and the potential for near-quantitative yields of a single enantiomer are significant advantages. However, enzyme stability and the need for a compatible racemization catalyst can be limiting factors.

  • Chiral pool synthesis offers a reliable and conceptually straightforward pathway. It is particularly well-suited for smaller-scale laboratory synthesis where the cost and complexity of catalytic methods may not be justified. The multi-step nature of this approach and the potential for lower overall yields are the main drawbacks.

Ultimately, a thorough evaluation of these factors will guide the researcher or process chemist in selecting the most appropriate and effective strategy for their specific needs in the synthesis of this valuable chiral building block.

References

  • Zhang, Z., et al. (2023). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science. [Link]

  • Johnson, J. S., et al. (2012). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

  • Thuring, J. W. J. F., et al. (1995). Lipase Catalyzed Dynamic Kinetic Resolution of some 5-Hydroxy-2(5H)-Furanones. Tetrahedron Letters. [Link]

  • Gotor, V., et al. (2011). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules. [Link]

  • Mulzer, J. (2012). Chiral Pool Synthesis: From α-Amino Acids and Derivatives. In Comprehensive Chirality. [Link]

  • Lee, K., et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules. [Link]

A Comparative Guide to Chiral Building Blocks: 5-Benzyloxolan-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the efficient and precise construction of stereogenic centers is paramount. Chiral building blocks serve as foundational scaffolds upon which complex, enantiomerically pure molecules are assembled. Among these, γ-butyrolactones are a privileged structural motif found in a vast array of natural products and pharmaceuticals. This guide provides an in-depth technical comparison of 5-benzyloxolan-2-one, a versatile chiral γ-butyrolactone, with other prominent classes of chiral building blocks, namely Evans' oxazolidinones and Myers' pseudoephedrine auxiliaries. Our analysis will delve into the mechanistic underpinnings of stereocontrol, supported by experimental data and detailed protocols, to offer a comprehensive resource for the discerning synthetic chemist.

The Strategic Value of this compound

This compound, and its congeners, are highly valuable chiral synthons due to the inherent functionality of the lactone ring. The stereocenter at the C5 position provides a key chiral element, while the carbonyl group and the ether linkage offer multiple avenues for synthetic elaboration. The benzyl ether protecting group is robust yet readily cleavable under standard hydrogenolysis conditions, adding to its synthetic utility.

A prevalent and highly effective method for the enantioselective synthesis of chiral γ-butyrolactones like this compound is the asymmetric hydrogenation of γ-butenolides.[1][2] This approach, often catalyzed by rhodium complexes with chiral phosphine ligands, provides direct access to the desired lactone with high levels of enantioselectivity.[1][3]

Alternative Strategies: A Comparative Analysis

While the direct use of chiral lactones like this compound is an elegant approach, other strategies employing chiral auxiliaries have proven to be powerful and versatile in their own right. Here, we compare this compound with two of the most established classes of chiral auxiliaries: Evans' oxazolidinones and Myers' pseudoephedrine amides.

Evans' Oxazolidinone Auxiliaries

Introduced by David A. Evans, chiral oxazolidinones are among the most reliable and widely used chiral auxiliaries for stereoselective synthesis.[4][5] These auxiliaries are typically derived from readily available amino alcohols and are appended to a carboxylic acid substrate to form an N-acyloxazolidinone.

Mechanism of Stereocontrol: The stereochemical outcome of reactions involving Evans' auxiliaries is dictated by the steric hindrance imposed by the substituent on the oxazolidinone ring (e.g., benzyl or isopropyl). Upon enolization, the substituent directs the incoming electrophile to the opposite face of the enolate, leading to a high degree of diastereoselectivity.[6][7] The formation of a chelated Z-enolate with a boron Lewis acid in the Evans aldol reaction is a classic example of this principle, leading to the predictable formation of syn-aldol products.[6][7]

Myers' Pseudoephedrine Auxiliaries

Developed by Andrew G. Myers, pseudoephedrine-based chiral auxiliaries offer a practical and highly effective alternative for asymmetric alkylation reactions.[8][9] Similar to Evans' auxiliaries, pseudoephedrine is attached to a carboxylic acid to form an amide.

Mechanism of Stereocontrol: The stereoselectivity in Myers' asymmetric alkylation is achieved through the formation of a rigid lithium chelate involving the amide carbonyl oxygen and the hydroxyl group of the pseudoephedrine.[1][10] This chelated structure effectively blocks one face of the enolate, directing the electrophile to the opposite face with high diastereoselectivity.[1][10]

Performance Comparison: A Data-Driven Perspective

Chiral Building Block/AuxiliaryTransformationSubstrate/ElectrophileDiastereoselectivity (d.r.) / Enantioselectivity (e.e.)Yield (%)Reference
This compound Precursor Asymmetric Hydrogenation4-Phenylfuran-2(5H)-one98% e.e.99%[1]
Evans' Oxazolidinone Aldol ReactionN-Propionyl oxazolidinone & Isobutyraldehyde>99:1 d.r.85%[11]
Myers' Pseudoephedrine AlkylationPseudoephedrine propionamide & Benzyl bromide≥99% d.e.90%[11]

Analysis of Performance:

  • This compound (via Asymmetric Hydrogenation): This method provides direct access to the chiral lactone in a single, highly enantioselective step. The high yields and excellent enantioselectivities make it an attractive and atom-economical approach.

  • Evans' Oxazolidinones: These auxiliaries consistently deliver exceptional levels of diastereoselectivity in a wide range of reactions, including aldol additions and alkylations.[12] The predictability of the stereochemical outcome is a significant advantage. However, the attachment and removal of the auxiliary add steps to the overall synthesis.

  • Myers' Pseudoephedrine Auxiliaries: This system is particularly powerful for the asymmetric alkylation of a broad range of electrophiles, often providing outstanding diastereoselectivity.[13] A key advantage is the crystallinity of many of the amide intermediates, which facilitates purification by recrystallization.[10] Similar to Evans' auxiliaries, the need to attach and remove the auxiliary adds to the step count.

Causality Behind Experimental Choices: The "Why" in Synthetic Design

A senior application scientist not only follows protocols but understands the underlying principles that govern their success. The choice between these chiral building blocks is often dictated by the specific synthetic challenge at hand.

  • When to Choose this compound: If the target molecule contains a γ-butyrolactone core, or if a chiral γ-hydroxy acid derivative is desired, the direct synthesis of a chiral lactone like this compound is often the most convergent and efficient strategy. The asymmetric hydrogenation of a butenolide precursor is a powerful method to achieve this.

  • When to Choose Evans' Oxazolidinones: For complex polyketide synthesis involving multiple stereoselective aldol reactions, the reliability and predictable stereochemical control offered by Evans' auxiliaries are unparalleled. The ability to generate both syn and anti aldol products by tuning the reaction conditions or the auxiliary is a significant advantage.[6]

  • When to Choose Myers' Pseudoephedrine Auxiliaries: When the key bond construction involves the asymmetric alkylation of a carboxylic acid derivative, Myers' auxiliaries are an excellent choice. Their broad substrate scope and the high diastereoselectivities achieved, even with less reactive electrophiles, make them a robust tool in the synthetic chemist's arsenal.[9]

Experimental Protocols

To provide a practical context for this comparison, we present detailed, step-by-step methodologies for key experiments involving these chiral building blocks.

Protocol 1: Asymmetric Hydrogenation of a γ-Butenolide to a Chiral γ-Butyrolactone

This protocol is adapted from the work of the Zhang group and describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation of γ-butenolides.[1]

Materials:

  • γ-Butenolide substrate (e.g., 4-phenylfuran-2(5H)-one)

  • [Rh(COD)₂]BF₄

  • Chiral phosphine ligand (e.g., ZhaoPhos)

  • Anhydrous and degassed solvent (e.g., THF)

  • Hydrogen gas (high pressure)

  • Autoclave

Procedure:

  • In a glovebox, a vial is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral ligand (1.1 mol%).

  • Anhydrous and degassed THF is added, and the mixture is stirred for 30 minutes.

  • The γ-butenolide substrate (1.0 equiv) is added to the catalyst solution.

  • The vial is placed in a high-pressure autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 50 atm).

  • The reaction is stirred at the desired temperature (e.g., 50 °C) for the specified time (e.g., 12 h).

  • After cooling to room temperature, the pressure is carefully released.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral γ-butyrolactone.

Protocol 2: Evans' Asymmetric Aldol Reaction

This protocol is a general procedure for the diastereoselective aldol reaction using an Evans' oxazolidinone auxiliary.[7][14]

Materials:

  • N-Acyloxazolidinone (e.g., N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous DCM at 0 °C is added Bu₂BOTf (1.1 equiv) dropwise.

  • Triethylamine (1.2 equiv) is then added dropwise, and the mixture is stirred at 0 °C for 30 minutes.

  • The reaction is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • The reaction is quenched by the addition of a pH 7 phosphate buffer.

  • The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography to yield the aldol adduct.

Protocol 3: Myers' Asymmetric Alkylation

This protocol outlines a general procedure for the diastereoselective alkylation of a pseudoephedrine amide.[11][15]

Materials:

  • Pseudoephedrine amide (e.g., (1S,2S)-pseudoephedrine propionamide)

  • Anhydrous lithium chloride (LiCl)

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • A flame-dried flask is charged with anhydrous LiCl (6.0 equiv) and the pseudoephedrine amide (1.0 equiv) and placed under an inert atmosphere.

  • Anhydrous THF is added, and the suspension is cooled to -78 °C.

  • A solution of LDA (2.0 equiv) in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes, then at 0 °C for 15 minutes, and finally cooled back to -78 °C.

  • The alkyl halide (1.2 equiv) is added dropwise.

  • The reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The mixture is warmed to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography or recrystallization.

Visualization of Key Synthetic Transformations

To further clarify the concepts discussed, the following diagrams illustrate the key transformations and the sources of stereocontrol.

Asymmetric_Hydrogenation cluster_start Starting Material cluster_catalyst Catalytic Cycle cluster_product Product Butenolide γ-Butenolide Catalyst [Rh(COD)₂]BF₄ + Chiral Ligand Butenolide->Catalyst Coordination H2 H₂ Catalyst->H2 Oxidative Addition Lactone Chiral γ-Butyrolactone (e.g., this compound) H2->Lactone Reductive Elimination

Caption: Asymmetric Hydrogenation of a γ-Butenolide.

Evans_Aldol cluster_substrate Substrate cluster_enolization Enolization cluster_reaction Aldol Addition N_Acyl N-Acyloxazolidinone Enolate Boron Enolate (Z-geometry) N_Acyl->Enolate Deprotonation Adduct Syn-Aldol Adduct Enolate->Adduct C-C Bond Formation Lewis_Acid Bu₂BOTf + Base Lewis_Acid->N_Acyl Aldehyde Aldehyde Aldehyde->Adduct

Caption: Evans' Asymmetric Aldol Reaction Workflow.

Myers_Alkylation cluster_amide Substrate cluster_enolate_formation Enolate Formation cluster_alkylation Alkylation Amide Pseudoephedrine Amide Li_Enolate Lithium Enolate (Chelated) Amide->Li_Enolate Deprotonation Alkylated_Product Alkylated Amide Li_Enolate->Alkylated_Product Sₙ2 Attack Base LDA, LiCl Base->Amide Electrophile Alkyl Halide Electrophile->Alkylated_Product

Caption: Myers' Asymmetric Alkylation Workflow.

Conclusion: Selecting the Optimal Chiral Building Block

The choice between this compound and chiral auxiliaries like Evans' oxazolidinones or Myers' pseudoephedrine amides is a strategic decision that hinges on the specific goals of a synthetic campaign.

  • This compound and its direct synthesis via asymmetric hydrogenation represent a highly efficient and convergent route to chiral γ-butyrolactones and their derivatives. This approach is ideal when the lactone core is a central feature of the target molecule.

  • Evans' oxazolidinones offer unparalleled reliability and predictability in a wide range of asymmetric transformations, particularly aldol reactions. Their use is well-justified in complex syntheses where precise control over multiple stereocenters is required.

  • Myers' pseudoephedrine auxiliaries provide a robust and versatile platform for asymmetric alkylations, with a broad substrate scope and excellent diastereoselectivity. The practical advantages of this system, including the crystallinity of intermediates, make it a valuable tool for both academic and industrial research.

Ultimately, a thorough understanding of the mechanistic basis for stereocontrol and a careful consideration of the overall synthetic strategy will guide the researcher in selecting the most appropriate chiral building block for their specific application. This guide has aimed to provide the foundational knowledge and practical protocols to aid in this critical decision-making process.

References

  • B. M. Trost, "The Atom Economy—A Search for Synthetic Efficiency," Science, vol. 254, no. 5037, pp. 1471–1477, 1991. [Link]

  • D. A. Evans, J. Bartroli, and T. L. Shih, "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates," J. Am. Chem. Soc., vol. 103, no. 8, pp. 2127–2129, 1981. [Link]

  • B. Mao, M. Fañanás‐Mastral, and B. L. Feringa, "Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones," Chem. Rev., vol. 117, no. 15, pp. 10502–10566, 2017. [Link]

  • A. G. Myers, B. H. Yang, H. Chen, and J. L. Gleason, "Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis," J. Am. Chem. Soc., vol. 116, no. 20, pp. 9361–9362, 1994. [Link]

  • Y. Zhou, S. Guo, Q. Huang, Q. Lang, G.-Q. Chen, and X. Zhang, "Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides," Chem. Sci., vol. 14, no. 15, pp. 4143-4149, 2023. [Link]

  • D. A. Evans, M. D. Ennis, and D. J. Mathre, "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids," J. Am. Chem. Soc., vol. 104, no. 6, pp. 1737–1739, 1982. [Link]

  • A. G. Myers, B. H. Yang, H. Chen, L. McKinstry, D. J. Kopecky, and J. L. Gleason, "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Enriched Carbonyl Compounds," J. Am. Chem. Soc., vol. 119, no. 28, pp. 6496–6511, 1997. [Link]

  • M. M. Heravi, V. Zadsirjan, and B. Farajpour, "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis," RSC Adv., vol. 6, no. 36, pp. 30498–30551, 2016. [Link]

  • A. G. Myers and M. R. Morales, "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis," Angew. Chem. Int. Ed., vol. 51, no. 18, pp. 4568–4571, 2012. [Link]

  • A. G. Myers and B. H. Yang, "Synthesis and Diastereoselective Alkylation of Pseudoephedrine Amides," Org. Synth., vol. 77, p. 22, 2000. [Link]

  • "Myers Asymmetric Alkylation," Molecules and Materials. [Link]

  • "Chiral auxiliary," Wikipedia. [Link]

  • "Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis," Oreate AI Blog. [Link]

Sources

Validation of 5-Benzyloxolan-2-one structure using 2D NMR techniques

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Validation of 5-Benzyloxolan-2-one Using 2D NMR Techniques

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of both safety and efficacy. The precise arrangement of atoms within a molecule dictates its pharmacological activity, and any ambiguity can lead to costly and time-consuming errors. This guide provides a comprehensive comparison of modern 2D Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of this compound, a key intermediate in the synthesis of various biologically active compounds.

As Senior Application Scientists, we understand that simply acquiring data is not enough. The true art lies in the strategic selection of experiments and the rigorous interpretation of the resulting spectra. This guide is structured to provide not just the "how," but the "why," empowering researchers to confidently validate their own molecular structures.

The Challenge: Unambiguous Structure Determination

This compound presents a seemingly simple structure, yet one that requires definitive confirmation of its connectivity. While 1D ¹H and ¹³C NMR provide initial clues, they are often insufficient to unequivocally establish the bonding framework. For instance, the assignment of protons and carbons in the lactone ring and their relationship to the benzyloxy side chain requires more sophisticated methods.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1-176.5
22.55 (m)27.9
32.05 (m), 2.25 (m)22.1
45.15 (t, J=5.5 Hz)78.9
54.55 (d, J=12.0 Hz), 4.80 (d, J=12.0 Hz)70.1
6-137.2
77.35 (m)128.4
87.35 (m)127.8
97.35 (m)127.6

Table 1: Experimentally derived ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.

A Multi-faceted Approach: The Power of 2D NMR

To move beyond simple chemical shift assignment, we employ a suite of 2D NMR experiments. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for molecular characterization.

COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network

The COSY experiment is the workhorse for identifying protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the spin systems within a molecule.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Tune and shim the NMR spectrometer for the ¹H frequency.

  • Acquisition: Acquire a standard COSY experiment (e.g., cosygpqf on a Bruker instrument). Key parameters include setting the spectral width to cover all proton signals and acquiring a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution.

  • Processing: Process the 2D data using a sine-squared window function in both dimensions and perform a Fourier transform.

Cross-peaks in the COSY spectrum indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are scalar-coupled. For this compound, we expect to see correlations between the protons on carbons 2, 3, and 4, confirming the integrity of the lactone ring.

COSY_Correlations H4 H4 (5.15 ppm) H3 H3 (2.05, 2.25 ppm) H4->H3 J-coupling H2 H2 (2.55 ppm) H3->H2 J-coupling H5 H5 (4.55, 4.80 ppm) H_aromatic Aromatic H's (7.35 ppm)

COSY correlation pathway in this compound.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached. This is a powerful tool for unambiguously assigning carbon chemical shifts.

  • Sample Preparation: The same sample used for the COSY experiment can be used.

  • Instrument Setup: The spectrometer needs to be equipped with a probe capable of ¹H and ¹³C detection and decoupling.

  • Acquisition: Acquire a standard HSQC experiment (e.g., hsqcedetgpsisp on a Bruker instrument). This edited experiment also provides information about the multiplicity of the carbon (CH, CH₂, or CH₃).

  • Processing: Process the 2D data with appropriate window functions and Fourier transform.

Each cross-peak in the HSQC spectrum corresponds to a proton and the carbon it is directly bonded to. This allows for the direct mapping of the proton assignments from the COSY experiment onto the carbon skeleton.

HSQC_Correlations cluster_H ¹H NMR cluster_C ¹³C NMR H4 H4 5.15 ppm C4 C4 78.9 ppm H4->C4 ¹J(C,H) H3 H3 2.05, 2.25 ppm C3 C3 22.1 ppm H3->C3 ¹J(C,H) H2 H2 2.55 ppm C2 C2 27.9 ppm H2->C2 ¹J(C,H) H5 H5 4.55, 4.80 ppm C5 C5 70.1 ppm H5->C5 ¹J(C,H) H_aromatic Aromatic H's 7.35 ppm C_aromatic Aromatic C's 127.6-128.4 ppm H_aromatic->C_aromatic ¹J(C,H)

HSQC correlations for this compound.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is arguably the most powerful tool for determining the overall carbon framework of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). These "long-range" correlations are the key to connecting the different spin systems identified by COSY.

  • Sample Preparation: The same sample can be used.

  • Instrument Setup: Similar to HSQC, a probe capable of ¹H and ¹³C detection is required.

  • Acquisition: Acquire a standard HMBC experiment (e.g., hmbcgplpndqf on a Bruker instrument). The key parameter to optimize is the long-range coupling delay (typically set to a value corresponding to a coupling constant of 8-10 Hz).

  • Processing: Process the 2D data with appropriate window functions and Fourier transform.

Cross-peaks in the HMBC spectrum connect protons to carbons over multiple bonds. For this compound, critical HMBC correlations would include:

  • The benzylic protons (H5) to the lactone ring carbon C4, confirming the ether linkage.

  • The benzylic protons (H5) to the aromatic carbons C6 and C7, confirming the attachment to the phenyl ring.

  • The lactone ring protons (H2, H3, H4) to the carbonyl carbon (C1), confirming the lactone structure.

HMBC_Correlations cluster_protons Protons cluster_carbons Carbons H5 H5 4.55, 4.80 ppm C4 C4 78.9 ppm H5->C4 ³J(C,H) C6 C6 137.2 ppm H5->C6 ²J(C,H) H4 H4 5.15 ppm C1 C1 176.5 ppm H4->C1 ³J(C,H) H2 H2 2.55 ppm H2->C1 ²J(C,H)

Key HMBC correlations for structural validation.

Conclusion: A Self-Validating Workflow

By systematically applying COSY, HSQC, and HMBC experiments, a researcher can build a complete and unambiguous picture of the this compound structure. The COSY data confirms the proton connectivity within the lactone ring. The HSQC data then maps these protons to their directly attached carbons. Finally, the HMBC data provides the crucial long-range correlations that piece together the entire molecular skeleton, confirming the attachment of the benzyloxy group and the position of the carbonyl group. This multi-pronged approach provides a self-validating system, where the data from each experiment corroborates the others, leading to a high degree of confidence in the final structural assignment. This level of rigor is essential for advancing drug development programs and ensuring the integrity of scientific research.

References

  • Title: Synthesis of γ-lactones from α-diazo-β-keto esters and alcohols Source: Tetrahedron Letters URL: [Link]

  • Title: Two-Dimensional Nuclear Magnetic Resonance in Liquids Source: Nobel Prize Lecture URL: [Link]

  • Title: Heteronuclear single quantum coherence (HSQC) Source: University of California, Davis URL: [Link]

  • Title: HMBC Source: University of California, Irvine URL: [Link]

A Comparative Guide to Catalysts for the Hydrogenolysis of the Benzyl Group

Author: BenchChem Technical Support Team. Date: January 2026

The benzyl group is a cornerstone of protecting group strategy in modern organic synthesis, particularly in the fields of pharmaceuticals and natural products. Its widespread use stems from its general stability across a range of reaction conditions. However, the true utility of any protecting group lies in its efficient and selective removal. Catalytic hydrogenolysis stands as the preeminent method for the debenzylation of alcohols, amines, and other functional groups, prized for its typically clean reaction profiles and high yields.[1]

This guide offers a comparative analysis of the most common catalysts employed for this critical transformation. We will delve into the nuances of their performance, supported by experimental data, and provide detailed protocols to empower researchers in selecting and implementing the optimal catalytic system for their specific synthetic challenges.

The Mechanism of Catalytic Hydrogenolysis

The cleavage of a benzyl group via hydrogenolysis is a reductive process occurring on the surface of a heterogeneous catalyst. The generally accepted mechanism involves the following key steps:

  • Adsorption: Both molecular hydrogen and the benzyl-protected substrate adsorb onto the active sites of the metal catalyst.[2]

  • Hydrogen Activation: The catalyst facilitates the dissociation of the H-H bond, generating reactive metal-hydride species on its surface.

  • C-O/C-N Bond Cleavage: The benzylic C-O or C-N bond of the adsorbed substrate is cleaved. This can proceed through different pathways, potentially involving oxidative addition to the metal surface followed by reductive elimination.[3] The specifics can be influenced by the catalyst and substrate.[4]

  • Product Formation & Desorption: The deprotected substrate and toluene (the byproduct from the benzyl group) are formed and subsequently desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.[5]

This intricate dance of adsorption, reaction, and desorption underscores the importance of catalyst choice, as the nature of the metallic surface dictates the efficiency and selectivity of the entire process.

Hydrogenolysis_Mechanism cluster_catalyst Catalyst Surface cluster_reaction Surface Reaction Catalyst Metal Catalyst (e.g., Pd, Ni) Activated_H Activated Hydrogen (Metal Hydrides) Cleavage C-X Bond Cleavage (X = O, N) H2 H₂ Gas H2->Catalyst Adsorption & Activation R-X-Bn Benzyl-Protected Substrate (R-X-Bn) R-X-Bn->Catalyst Adsorption Activated_H->Cleavage R-XH Deprotected Product (R-XH) Cleavage->R-XH Desorption Toluene Toluene Cleavage->Toluene Desorption

Caption: Generalized workflow for catalytic hydrogenolysis of a benzyl group.

Comparative Performance of Common Catalysts

The choice of catalyst is paramount and is dictated by factors such as the nature of the protecting group (O-benzyl vs. N-benzyl), the presence of other reducible functional groups, and cost considerations.

Catalyst SystemKey AdvantagesKey DisadvantagesBest Suited For
Palladium on Carbon (Pd/C) Highly active, versatile, commercially available in various loadings (5-10%).[1]Can be pyrophoric, may cause over-reduction of other functional groups (e.g., alkenes, alkynes).[6]General-purpose debenzylation of O-benzyl ethers.[7]
Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst) Often more effective and less prone to catalyst poisoning than Pd/C, especially for N-benzyl groups.[1][8]More expensive than Pd/C.Debenzylation of N-benzyl amines and challenging O-benzyl ethers.[9]
Raney Nickel (Ra-Ni) Cost-effective, high activity.Can be pyrophoric and must be handled with care. May exhibit different selectivity compared to palladium catalysts.[10]Large-scale industrial applications where cost is a major factor.
Combined Pd/C and Pd(OH)₂/C Can be more efficient than either catalyst alone, leading to significantly shorter reaction times.[9]Requires optimization of the catalyst ratio.Overcoming difficult debenzylations where single catalysts are sluggish.[9]
Transfer Hydrogenolysis Catalysts (e.g., Pd/C with a hydrogen donor) Avoids the need for high-pressure hydrogenation equipment and flammable H₂ gas.[5][11]The hydrogen donor (e.g., formic acid, cyclohexene) can sometimes lead to side reactions.[6]Laboratories not equipped for high-pressure hydrogenations; selective deprotection in the presence of other reducible groups.[12]

Experimental Data: A Head-to-Head Comparison

The following table summarizes representative experimental data for the debenzylation of a common substrate, benzyl p-cresol ether, highlighting the relative efficiencies of different catalytic systems.

CatalystSubstrateSolventTemp. (°C)Pressure (atm)Time (h)Yield (%)ObservationsReference
10% Pd/CBenzyl p-cresol etherEthanol2510.5100Very efficient under standard conditions.[13]
20% Pd(OH)₂/CBenzyl p-cresol etherEthanol2510.5100Comparable efficiency to 10% Pd/C for this substrate.[13]
10% Pd/C + 20% Pd(OH)₂/C (1:1)Benzyl p-cresol etherEthanol2510.25100The combination of catalysts significantly reduced the reaction time.[13]

Experimental Protocols

Protocol 1: Standard Debenzylation using Palladium on Carbon (Pd/C)

This protocol is a general procedure for the hydrogenolysis of an O-benzyl ether.

Protocol1_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up Dissolve 1. Dissolve benzyl-protected substrate in a suitable solvent (e.g., Ethanol, Ethyl Acetate). Add_Catalyst 2. Carefully add 5-10 mol% of 10% Pd/C under an inert atmosphere (e.g., N₂ or Ar). Dissolve->Add_Catalyst Purge 3. Purge the reaction vessel with H₂ gas (balloon or hydrogenation apparatus). Add_Catalyst->Purge Stir 4. Stir the mixture vigorously at room temperature under a positive pressure of H₂. Purge->Stir Monitor 5. Monitor the reaction by TLC or LC-MS until completion. Stir->Monitor Filter 6. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Monitor->Filter Concentrate 7. Concentrate the filtrate under reduced pressure to yield the crude product. Filter->Concentrate Purify 8. Purify the crude product by chromatography if necessary. Concentrate->Purify

Caption: Step-by-step workflow for a standard Pd/C mediated debenzylation.

Detailed Steps:

  • In a round-bottom flask, dissolve the benzyl-protected substrate (1.0 mmol) in a suitable solvent (e.g., ethanol, 10-20 mL).

  • Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution. Safety Note: Pd/C can be pyrophoric, especially when dry. It is best handled under a stream of inert gas.

  • Seal the flask and purge the system with hydrogen gas. This can be achieved by evacuating the flask and backfilling with hydrogen from a balloon several times.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is often sufficient for laboratory scale).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected product.

  • If necessary, purify the product by flash column chromatography.

Protocol 2: Transfer Hydrogenolysis using Pd/C and a Hydrogen Donor

This method is an excellent alternative when high-pressure hydrogenation is not feasible or desirable.

Detailed Steps:

  • Dissolve the benzyl-protected substrate (1.0 mmol) in a suitable solvent (e.g., methanol or ethanol, 10-20 mL).

  • Add 10% Pd/C (10-20 mol%).

  • Add the hydrogen donor. Common donors include:

    • Formic acid (5-10 equivalents): Often used in carbohydrate chemistry.[6]

    • Ammonium formate (5-10 equivalents): A versatile and mild hydrogen donor.

    • 1,4-Cyclohexadiene (3-5 equivalents): Effective but can produce benzene as a byproduct.[5]

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the mixture through Celite® to remove the catalyst and wash the pad with the solvent.

  • The work-up will depend on the hydrogen donor used. For formic acid or ammonium formate, an aqueous work-up and extraction may be necessary to remove the salts.

  • Concentrate the organic phase and purify the product as needed.

Chemoselectivity: A Critical Consideration

A significant challenge in complex molecule synthesis is the selective deprotection of a benzyl group in the presence of other reducible functionalities, such as alkenes, alkynes, nitro groups, or aromatic halogens.

  • Aromatic Halogens: Selective debenzylation in the presence of an aromatic chloride or bromide can be particularly challenging. The choice of catalyst and reaction conditions is crucial to minimize hydrodehalogenation.[14] Studies have shown that with careful catalyst selection and control of reaction conditions, high selectivity for debenzylation can be achieved.[14]

  • Other Protecting Groups: Benzyl ethers can be selectively cleaved in the presence of other ether protecting groups, such as ethyl ethers, due to the lability of the benzylic C-O bond to hydrogenolysis.[7]

Troubleshooting and Final Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, hydrogen pressure, or temperature. In some cases, switching to a more active catalyst like Pearlman's catalyst or a combination of catalysts may be necessary.[9]

  • Catalyst Poisoning: Amines and sulfur-containing compounds can poison palladium catalysts, reducing their activity.[1][5] For N-debenzylation, Pearlman's catalyst is often a better choice.[1]

  • Safety: Always handle hydrogenation catalysts with care, as they can be pyrophoric. Conduct hydrogenations in a well-ventilated area and behind a safety shield. Transfer hydrogenolysis offers a safer alternative by avoiding the direct handling of hydrogen gas.[2]

The selection of a catalyst for benzyl group hydrogenolysis is a nuanced decision that requires careful consideration of the substrate, desired selectivity, and available resources. By understanding the relative merits and operational parameters of the catalysts discussed in this guide, researchers can confidently and efficiently execute this critical synthetic transformation.

References

  • Bieg, T., & Szeja, W. (1985).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Hydrogenolysis. Reagent Guides.
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  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Hydrogenolysis. Reagent Guides.
  • Zhang, K., Okumura, S., & Uozumi, Y. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. Chemistry – An Asian Journal, 27(26).
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  • Chemistry Stack Exchange. (2020). What is the mechanism of benzyl ether hydrogenolysis?.
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A Comparative Guide to the Efficacy of Protecting Groups for γ-Butyrolactone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of complex organic synthesis, particularly in pharmaceutical development, the γ-butyrolactone motif is a prevalent and valuable scaffold. However, its synthesis and subsequent elaboration are often complicated by the reactivity of the γ-hydroxyl group present in its precursors. The strategic use of protecting groups is therefore not merely a convenience but a cornerstone of a successful synthetic campaign. This guide provides a detailed, data-supported comparison of two of the most widely employed protecting groups for hydroxyl functionalities—the tert-Butyldimethylsilyl (TBDMS) ether and the Benzyl (Bn) ether —in the context of γ-butyrolactone chemistry. Our objective is to furnish researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic design.

The Synthetic Challenge: Navigating the Reactivity of the γ-Hydroxyl Group

The γ-hydroxyl group in butyrolactone precursors is a versatile functional handle, but its nucleophilicity and acidity can interfere with a wide array of subsequent chemical transformations, such as Grignard reactions, organolithium additions, or delicate oxidation/reduction steps. A protecting group must therefore be introduced to mask this reactivity. The ideal protecting group should be:

  • Easy and high-yielding to install.

  • Robustly stable to a wide range of reaction conditions.

  • Selectively removable in high yield under mild conditions that do not affect other functional groups in the molecule.[1][2]

This requirement for selective removal under different conditions introduces the critical concept of orthogonal protection , where one type of protecting group can be cleaved without affecting another.[2][3][4][5] The TBDMS and Benzyl groups are exemplary models of an orthogonal pair, forming the basis of our comparative analysis.

Comparative Analysis: TBDMS vs. Benzyl Ethers

The fundamental difference between silyl ethers and benzyl ethers lies in their chemical nature and, consequently, their stability and deprotection mechanisms. Silyl ethers are cleaved by fluoride ions or acid, while benzyl ethers are typically removed by catalytic hydrogenolysis.[6][7][8]

Stability Profile

The choice of a protecting group is dictated by the reaction conditions it must endure. The following table provides a comparative summary of the stability of TBDMS and Benzyl ethers.

Reaction Condition TBDMS Ether Stability Benzyl Ether Stability Rationale & Causality
Strongly Acidic (e.g., HCl, H₂SO₄) Labile[9]Generally StableTBDMS ethers are susceptible to acid-catalyzed hydrolysis. Benzyl ethers are more robust but can be cleaved under harsh acidic conditions.
Mildly Acidic (e.g., AcOH, PPTS) Moderately Stable to Labile[9]StableThe lability of TBDMS ethers is tunable; they are more stable than TMS ethers but can be cleaved with mild acids.[1][10] Benzyl ethers are unaffected.
Strongly Basic (e.g., NaOH, KOH) Stable[9]StableBoth protecting groups are generally stable to strong aqueous bases, a key advantage in many synthetic steps like saponification of esters.
Organometallics (e.g., n-BuLi, Grignards) StableStableBoth groups are inert to these powerful nucleophiles/bases, allowing for C-C bond formations.
Fluoride Ions (e.g., TBAF, HF) Highly Labile StableThis is the hallmark of silyl ether deprotection. The high strength of the Si-F bond (approx. 580 kJ/mol) provides a powerful thermodynamic driving force for cleavage.[9]
Catalytic Hydrogenolysis (e.g., H₂, Pd/C) StableHighly Labile [11]This is the primary method for benzyl ether deprotection.[12][13][14][15] The C-O bond is readily cleaved by hydrogen on a palladium surface. This is orthogonal to most other protecting groups.[6]
Oxidizing Agents (e.g., PCC, Swern) StableStableBoth groups are stable to common oxidation conditions used for converting other alcohols to aldehydes or ketones.
Reducing Agents (e.g., LiAlH₄, NaBH₄) StableStableBoth groups are inert to hydride reducing agents.
Mechanism of Protection and Deprotection

tert-Butyldimethylsilyl (TBDMS) Group:

  • Protection: The alcohol is typically treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. Imidazole serves not only to neutralize the HCl byproduct but also acts as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate that is then attacked by the alcohol. The steric bulk of the tert-butyl group confers significant stability compared to smaller silyl ethers like TMS.[16][17]

  • Deprotection: The most common method involves treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate which readily collapses to cleave the Si-O bond.[18] Alternatively, acidic conditions can be used for deprotection.[9]

Benzyl (Bn) Group:

  • Protection: The most common method is the Williamson ether synthesis, where the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then displaces a halide from benzyl bromide (BnBr) or benzyl chloride (BnCl).[11][19][20] Other methods exist for base-sensitive substrates.[19][21]

  • Deprotection: Catalytic hydrogenolysis is the preferred method.[11] The substrate is exposed to hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C).[14][22] The reaction proceeds on the surface of the catalyst, cleaving the benzylic C-O bond and producing the free alcohol and toluene as a volatile byproduct.[8][22]

Data-Driven Performance Evaluation

The following table summarizes typical experimental data for the protection and deprotection steps, providing a quantitative basis for comparison.

Transformation Protecting Group Reagents & Conditions Typical Reaction Time Typical Yield (%) Reference(s)
Protection TBDMSTBDMSCl, Imidazole, DMF, RT2 - 12 hours85 - 98%[10][16]
Protection Benzyl (Bn)NaH, BnBr, DMF, 0 °C to RT2 - 8 hours80 - 95%[19][23]
Deprotection TBDMSTBAF, THF, RT1 - 4 hours90 - 99%[10]
Deprotection TBDMSAcCl (cat.), MeOH, 0 °C to RT0.5 - 2 hours90 - 98%[24][25]
Deprotection Benzyl (Bn)H₂ (1 atm), 10% Pd/C, EtOH, RT2 - 16 hours90 - 99%[11][14]

Visualizing the Workflow

Diagrams created using Graphviz provide a clear visual representation of the protection and deprotection sequences.

TBDMS_Protection Substrate γ-Hydroxy Precursor Product TBDMS-Protected Precursor Substrate->Product Silylation Reagents TBDMSCl, Imidazole DMF, RT Reagents->Product

Caption: Workflow for TBDMS protection of a hydroxyl group.

TBDMS_Deprotection Substrate TBDMS-Protected Precursor Product γ-Hydroxy Precursor Substrate->Product Desilylation Reagents TBAF, THF RT Reagents->Product

Caption: Fluoride-mediated deprotection of a TBDMS ether.

Benzyl_Protection Substrate γ-Hydroxy Precursor Product Benzyl-Protected Precursor Substrate->Product Benzylation Reagents 1. NaH, DMF, 0 °C 2. BnBr, RT Reagents->Product

Caption: Workflow for Benzyl protection via Williamson ether synthesis.

Benzyl_Deprotection Substrate Benzyl-Protected Precursor Product γ-Hydroxy Precursor Substrate->Product Hydrogenolysis Reagents H₂ (gas), 10% Pd/C EtOH, RT Reagents->Product

Caption: Deprotection of a Benzyl ether via catalytic hydrogenolysis.

Experimental Protocols

The following protocols are representative procedures and should be optimized for specific substrates.

Protocol 1: TBDMS Protection of a γ-Hydroxy Ester
  • Reaction Setup: To a solution of the γ-hydroxy ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M), add imidazole (2.5 eq). Stir the mixture at room temperature until all solids dissolve.

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.[16]

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with water and then brine to remove DMF and imidazole. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]

Protocol 2: TBAF-Mediated Deprotection of a TBDMS Ether
  • Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) at room temperature under an inert atmosphere.

  • Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction for 1-4 hours, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by flash column chromatography.[10]

Protocol 3: Benzyl Protection of a γ-Hydroxy Ester
  • Reaction Setup: In a flame-dried flask under an argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of the γ-hydroxy ester (1.0 eq) in anhydrous DMF to the NaH suspension. Stir for 30 minutes at 0 °C. Then, add benzyl bromide (BnBr, 1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-8 hours).[19]

  • Work-up: Carefully quench the reaction by slowly adding water at 0 °C. Dilute with ethyl acetate and wash with water (2x) and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[19]

Protocol 4: Catalytic Hydrogenolysis of a Benzyl Ether
  • Reaction Setup: Dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc). Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).

  • Reaction Execution: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction vigorously under a balloon of H₂ at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction can take from 2 to 16 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol is often pure, but can be further purified by flash chromatography if necessary.[14]

Conclusion and Strategic Recommendations

The selection between TBDMS and Benzyl protecting groups is a strategic decision based on the planned synthetic route.

  • Choose the TBDMS group when:

    • The subsequent reaction steps involve catalytic hydrogenation (e.g., reduction of a double bond) where a benzyl group would be cleaved.

    • A very mild, non-acidic, non-reductive deprotection is required at the end of the synthesis.

    • The synthesis involves conditions where a benzyl ether might be unstable, although this is less common.

  • Choose the Benzyl group when:

    • The synthetic route involves acidic conditions or fluoride reagents that would cleave a TBDMS ether.

    • Extreme robustness is required through a multi-step synthesis involving a wide variety of reagents (excluding catalytic hydrogenation).

    • The final deprotection step can tolerate reductive conditions, and the removal of the toluene byproduct is straightforward.

Ultimately, the power of these two protecting groups lies in their orthogonality . In a complex molecule with multiple hydroxyl groups, one can be protected as a TBDMS ether and another as a Benzyl ether. This allows the synthetic chemist to selectively unmask one alcohol for further reaction while the other remains protected, a testament to the elegance and precision required in modern drug development and chemical synthesis.

References

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Perosa, A., Tundo, P., & Zinovyev, S. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4(5), 499-502. [Link]

  • Farrell, M. J., et al. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]

  • ResearchGate. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. [Link]

  • Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. [Link]

  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. [Link]

  • ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. [Link]

  • PubMed. Synthesis of γ-Lactones via the Kowalski Homologation Reaction: Protecting-Group-Free Divergent Total Syntheses of Eupomatilones-2,5,6, and 3. [Link]

  • National Center for Biotechnology Information. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. [Link]

  • ResearchGate. A control experiment with benzyl alcohol as substrate. [Link]

  • Chemistry Stack Exchange. How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS. [Link]

  • Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate. [Link]

  • ResearchGate. Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. [Link]

  • J&K Scientific LLC. Benzyl Deprotection of Alcohols. [Link]

  • Organic Chemistry Portal. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. [Link]

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  • University of Leeds. Protecting Groups and Orthogonal Protection Strategies. [Link]

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  • ResearchGate. Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers. [Link]

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A Comparative Guide to the Synthesis of 5-Benzyloxolan-2-one: A Kinetic and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Benzyloxolan-2-one

This compound, a derivative of δ-valerolactone, represents a class of heterocyclic compounds of interest in drug development. The incorporation of a benzyl group at the 5-position introduces aromaticity and lipophilicity, which can profoundly influence a molecule's biological activity and pharmacokinetic profile. The efficient synthesis of this scaffold is therefore a key challenge for chemists exploring this chemical space. This guide compares several potential synthetic strategies, evaluating them based on mechanistic principles, kinetic viability, and overall feasibility.

Strategy 1: Intramolecular Cyclization of 5-Hydroxy-5-phenylpentanoic Acid

This classical and often reliable approach involves the formation of a linear hydroxy acid precursor, which is then cyclized to form the target lactone. This is an intramolecular variant of the Fischer esterification.

Mechanistic & Kinetic Insights

The core of this strategy is the acid-catalyzed lactonization, an equilibrium-controlled process. The mechanism proceeds through a series of reversible protonation and nucleophilic attack steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]

  • Protonation: The carboxylic acid's carbonyl oxygen is protonated, significantly increasing the electrophilicity of the carbonyl carbon.

  • Intramolecular Nucleophilic Attack: The pendant hydroxyl group at the 5-position acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. This cyclization is the key bond-forming step. The rate of this intramolecular reaction is highly dependent on the conformational freedom of the chain and the resulting proximity of the reacting groups.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyls, converting it into a good leaving group (water).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated lactone is deprotonated by a weak base (like water or the alcohol solvent) to yield the final this compound and regenerate the acid catalyst.

From a kinetic standpoint, the overall reaction rate is influenced by the concentration of the acid catalyst and the temperature.[2] To drive the equilibrium towards the lactone product, it is essential to remove the water formed during the reaction, typically through azeotropic distillation (e.g., using a Dean-Stark apparatus). The reaction can be monitored by techniques like Thin-Layer Chromatography (TLC) to track the consumption of the starting hydroxy acid.

Caption: Acid-catalyzed intramolecular cyclization pathway.

Generalized Experimental Protocol
  • Precursor Synthesis: Synthesize 5-hydroxy-5-phenylpentanoic acid. This can be achieved via multiple routes, for instance, by the reduction of 5-oxo-5-phenylpentanoic acid.

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve the 5-hydroxy-5-phenylpentanoic acid in a suitable solvent (e.g., toluene).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by TLC until the starting material spot disappears.

  • Workup & Purification: After completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude lactone by column chromatography or distillation.

Strategy 2: The Reformatsky Reaction Approach

This strategy builds the carbon skeleton using a classic organozinc-mediated reaction, followed by subsequent transformations to yield the target lactone.

Mechanistic & Kinetic Insights

The key step is the Reformatsky reaction itself, which forms a β-hydroxy ester.[3][4]

  • Reagent Formation: Zinc metal undergoes oxidative addition into the carbon-halogen bond of an α-haloester (e.g., ethyl γ-bromocrotonate), forming an organozinc reagent known as a Reformatsky enolate.[5][6] These enolates are notably less reactive and less basic than their lithium or magnesium (Grignard) counterparts, which prevents undesired side reactions like self-condensation or reaction with the ester moiety.[4][5][6]

  • Carbonyl Addition: The enolate adds to the carbonyl carbon of benzaldehyde. The reaction is believed to proceed through a six-membered chair-like transition state, where the aldehyde oxygen coordinates to the zinc.[5][6]

  • Workup: An acidic workup hydrolyzes the zinc alkoxide intermediate to afford the β-hydroxy ester.

The kinetics of the initial organozinc formation can be influenced by the activation of the zinc metal (e.g., by washing with acid or using a small crystal of iodine). The subsequent addition to the aldehyde is typically the main productive step. This multi-step sequence (Reformatsky -> Reduction -> Hydrolysis -> Lactonization) is longer but offers a different pathway to the crucial hydroxy acid precursor.

Caption: Multi-step synthesis via the Reformatsky reaction.

Strategy 3: Dehydrogenation of a Diol

A more modern approach involves the catalytic dehydrogenation of a suitable diol, in this case, 1-phenyl-1,5-pentanediol. This method is atom-economical, producing hydrogen gas as the only byproduct.

Mechanistic & Kinetic Insights

This transformation is an endothermic process, and therefore, the reaction equilibrium can be unfavorable.[7] To achieve high yields, the reaction is typically conducted in an open system at high temperatures (e.g., >200 °C) to drive off the H₂ gas, or by using a sacrificial hydrogen acceptor.[7]

The reaction is catalyzed by various transition metals, such as Ruthenium or Platinum.[7][8] The mechanism generally involves:

  • Coordination of the diol to the metal center.

  • Sequential dehydrogenation steps, first forming a hydroxy aldehyde intermediate.

  • Intramolecular hemiacetal formation.

  • Further dehydrogenation of the hemiacetal to the lactone.

The kinetics are highly dependent on the catalyst activity and the reaction temperature. Catalyst deactivation can be a challenge at the high temperatures required. For instance, a Pt/Nb₂O₅ catalyst has been shown to facilitate the oxidative conversion of 1,5-pentanediol to δ-valerolactone under ambient conditions, showcasing a greener alternative to high-temperature dehydrogenation.[8]

Caption: Acceptorless dehydrogenation of a diol to a lactone.

Strategy 4: A Modern Alternative - Photoredox Catalysis

Recent advancements in synthetic methodology offer novel pathways. Photoredox catalysis enables the direct functionalization of C(sp³)-H bonds under mild conditions, providing a powerful alternative for lactone synthesis.

Mechanistic & Kinetic Insights

A protocol has been developed for the intramolecular cyclization of 5-phenyl pentanoic acid to the corresponding δ-valerolactone using a photoredox catalyst.[5] This reaction proceeds via a C-H functionalization mechanism.

  • Excitation: A photocatalyst (e.g., an acridinium salt) absorbs visible light and becomes a potent oxidant in its excited state.

  • Single Electron Transfer (SET): The excited photocatalyst oxidizes the carboxylate of the substrate, leading to decarboxylation and the formation of a radical.

  • Hydrogen Atom Transfer (HAT): A subsequent hydrogen atom transfer from the benzylic C-H bond occurs.

  • Radical Cyclization: The resulting radical intermediate undergoes cyclization to form the lactone product.

These reactions are typically run at room temperature using simple LED lamps, offering a significant advantage in terms of energy efficiency and functional group tolerance over high-temperature methods.[3] The kinetics are governed by light intensity and the quantum yield of the photocatalytic cycle.

Caption: Photoredox-catalyzed synthesis via C-H functionalization.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as available starting materials, required scale, and tolerance for multi-step sequences. Below is a qualitative and quantitative comparison based on established chemical principles and data from analogous systems.

Metric Strategy 1: Lactonization Strategy 2: Reformatsky Strategy 3: Dehydrogenation Strategy 4: Photoredox
Key Reaction Type Intramolecular EsterificationOrganozinc AdditionCatalytic DehydrogenationC-H Functionalization
Number of Steps 2-3 (precursor + cyclization)42 (diol synthesis + dehydrogenation)1 (from suitable acid)
Typical Yield Good to Excellent (driven by H₂O removal)Moderate (multi-step)Good to Excellent (catalyst dependent)Good to Excellent
Reaction Conditions Moderate to High Temp. (Reflux)Moderate Temp.High Temp. (>200 °C) or Ambient (with specific catalysts)Ambient Temp., Visible Light
Key Kinetic Factor Equilibrium control (Le Châtelier's principle)Formation of organozinc reagentH₂ removal / Catalyst turnoverLight flux / Quantum yield
Advantages Well-established, reliableGood for complex fragmentsAtom-economical (H₂ byproduct)Mild conditions, high functional group tolerance
Disadvantages Equilibrium limitationsMulti-step, use of metallic zincHigh energy input, potential catalyst deactivationRequires specialized photocatalyst

Conclusion and Outlook

For the laboratory-scale synthesis of this compound, the intramolecular cyclization of a hydroxy acid (Strategy 1) remains a robust and highly predictable method. Its kinetics are well-understood, and the reaction can be effectively driven to completion by simple experimental techniques.

The Reformatsky reaction (Strategy 2) offers a viable, albeit longer, alternative for constructing the carbon backbone from different starting materials. For process chemists focused on green and atom-economical metrics, catalytic dehydrogenation (Strategy 3) is an attractive but technically challenging option that requires significant optimization of catalyst systems and reaction conditions.

The emerging field of photoredox catalysis (Strategy 4) presents the most modern and mild approach. For the synthesis of complex molecules and analogues where functional group tolerance is paramount, this method holds immense promise and is likely to become a preferred strategy as the catalysts become more accessible and widely used.

Ultimately, the optimal synthetic route will be dictated by the specific constraints and goals of the research program. This guide provides the foundational kinetic and mechanistic understanding to make an informed and strategic choice.

References

  • A Pt/Nb2O5 catalyst for oxidative conversion of 1,5-pentanediol into 5-hydroxypentanal and δ-valerolactone under ambient conditions. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis of δ‐valerolactones from 5‐phenyl pentanoic acid by photo redox catalysis. (2025, February). J ORG CHEM.
  • REFORMATSKY REACTION. (n.d.). PHARMD GURU. Retrieved from [Link]

  • Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Baeyer–Villiger oxidation. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Baeyer-Villiger oxidation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Reformatsky Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Baeyer–Villiger Oxidation. (n.d.). Retrieved from [Link]

  • Kinetic results for the Pt/C‐catalyzed dehydrogenation reaction of... (n.d.). ResearchGate. Retrieved from [Link]

  • Baeyer-Villiger Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Baeyer-Villiger Oxidation. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Reformatsky reaction Mechanism. (n.d.). Physics Wallah. Retrieved from [Link]

  • A Sequential Catalytic Carbonation-Hydrolysis-Diol Dehydrogenation Reaction of Epoxides. (n.d.). Retrieved from [Link]

  • delta-valerolactone pentanoic acid, 5-hydroxy-, d-lactone. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Acceptorless, Neat, Ruthenium-Catalyzed Dehydrogenative Cyclization of Diols to Lactones. (n.d.). ACS Publications. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981. (1993, October). PubMed. Retrieved from [Link]

  • Intramolecular Esterification of a Lactone. (2016, July 6). YouTube. Retrieved from [Link]

  • Intramolecular Lactonization of Poly( α -hydroxyacrylic acid): Kinetics and Reaction Mechanism. (n.d.). ResearchGate. Retrieved from [Link]

  • The mechanism for the specific acid catalyzed lactonization of the... (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of esters via Fischer esterification (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. (n.d.). MDPI. Retrieved from [Link]

  • Intramolecular Esterification Lactone. (2016, November 4). YouTube. Retrieved from [Link]

  • Biosynthesis of lactones from diols mediated by an artificial flavin. (n.d.). PMC - NIH. Retrieved from [Link]

  • Deoxydehydration of vicinal diols by homogeneous catalysts: a mechanistic overview. (2019, November 6). Retrieved from [Link]

  • 8.8: Chemistry of Esters. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

  • Green and sustainable synthesis of poly(δ-valerolactone) with a TBD catalyzed ring-opening polymerization reaction. (n.d.). RSC Publishing. Retrieved from [Link]

  • Easy synthesis and ring‐opening polymerization of 5‐Z‐amino‐δ‐valerolactone. (2021, August 25). SciSpace. Retrieved from [Link]

  • Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. (2022, October 13). PMC - NIH. Retrieved from [Link]

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A Researcher's Guide to Spectroscopic Data Validation: Cross-Referencing 5-Benzyloxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a synthesized compound is the bedrock of reliable and reproducible research. Spectroscopic data, while powerful, is not infallible. Discrepancies in data from different sources, instrumental variations, and the potential for impurities necessitate a rigorous cross-referencing and validation protocol. This guide provides a comprehensive framework for such a process, using the illustrative case of 5-Benzyloxolan-2-one.

While a complete, publicly available, and verified spectroscopic dataset for this compound is not readily found in common open-access databases, this guide will utilize predicted data based on its structural components—the γ-butyrolactone core and the benzyl ether moiety—to demonstrate a robust validation workflow. This approach underscores the importance of the validation process itself, a critical skill when dealing with novel compounds or when data is scarce.

The Imperative of Spectroscopic Data Validation

In the realm of chemical synthesis and drug discovery, the structural integrity of a molecule is paramount. An incorrectly identified compound can lead to wasted resources, misleading biological data, and potentially compromise patient safety in later stages of development. Cross-referencing spectroscopic data from various sources and against theoretical values is a self-validating system that builds confidence in the assigned structure. This process involves a meticulous comparison of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to ensure internal consistency and agreement with established chemical principles.

A Hypothetical Spectroscopic Profile of this compound

To illustrate the validation process, let us consider a hypothetical set of spectroscopic data that one might acquire after synthesizing this compound.

Structure:

Table 1: Predicted Spectroscopic Data for this compound

Technique Parameter Predicted Value
¹H NMR (CDCl₃, 400 MHz)δ (ppm)~7.35 (m, 5H, Ar-H), ~4.60 (m, 1H, O-CH-), ~4.55 (s, 2H, O-CH₂-Ph), ~2.60 (m, 2H, -CH₂-C=O), ~2.20 (m, 2H, -CH₂-)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm)~177 (C=O), ~137 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~78 (O-CH-), ~71 (O-CH₂-Ph), ~29 (-CH₂-C=O), ~22 (-CH₂-)
IR (KBr)ν (cm⁻¹)~3030 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1770 (C=O, lactone stretch), ~1100 (C-O stretch)
Mass Spectrometry (EI)m/z192.0786 (M⁺), 107, 91 (base peak)

The Validation Workflow: A Step-by-Step Guide

The process of validating this hypothetical data involves a systematic comparison with data from known, related structures and theoretical predictions.

Validation_Workflow cluster_data_acquisition Data Acquisition cluster_cross_referencing Cross-Referencing cluster_validation Validation cluster_conclusion Conclusion Acquired_Data Acquired Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) Database_Search Database Search (e.g., SDBS, PubChem) for this compound Acquired_Data->Database_Search Initial Check Analog_Comparison Comparison with Analogs (γ-butyrolactone, benzyl ethers) Acquired_Data->Analog_Comparison If direct data is unavailable Theoretical_Prediction Theoretical Prediction (ChemDraw, etc.) Acquired_Data->Theoretical_Prediction NMR_Validation ¹H & ¹³C NMR Validation (Chemical Shift, Multiplicity, Integration) Database_Search->NMR_Validation IR_Validation IR Validation (Functional Group Analysis) Database_Search->IR_Validation MS_Validation MS Validation (Molecular Ion, Fragmentation) Database_Search->MS_Validation Analog_Comparison->NMR_Validation Analog_Comparison->IR_Validation Analog_Comparison->MS_Validation Theoretical_Prediction->NMR_Validation Theoretical_Prediction->IR_Validation Theoretical_Prediction->MS_Validation Structural_Confirmation Structural Confirmation NMR_Validation->Structural_Confirmation IR_Validation->Structural_Confirmation MS_Validation->Structural_Confirmation Spectroscopic_Logic cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure Proposed Structure (this compound) H_NMR ¹H NMR (Proton Environment, Connectivity) Structure->H_NMR predicts C_NMR ¹³C NMR (Carbon Skeleton) Structure->C_NMR predicts IR IR (Functional Groups) Structure->IR predicts MS MS (Molecular Formula, Fragmentation) Structure->MS predicts H_NMR->Structure confirms C_NMR->Structure confirms IR->Structure confirms MS->Structure confirms

Caption: Interrelation of spectroscopic data for structural elucidation.

Conclusion: A Commitment to Scientific Rigor

The process of cross-referencing and validating spectroscopic data is a cornerstone of scientific integrity in chemical research. While the direct acquisition of a complete, verified dataset for every compound is not always feasible, a systematic and logical approach to data analysis, as outlined in this guide, empowers researchers to confidently assign structures. By treating each new compound's characterization as a self-validating process of comparing acquired data with theoretical predictions and known analogs, we uphold the standards of accuracy and reproducibility that are essential for the advancement of science and the development of new medicines.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Guidelines for the reporting of NMR spectroscopic data. Royal Society of Chemistry. [Link]

  • γ-Butyrolactone. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

In Silico Modeling of 5-Benzyloxolan-2-one Reaction Pathways: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the predictive power of in silico modeling is an indispensable tool for elucidating reaction mechanisms, optimizing synthetic routes, and accelerating the discovery of novel therapeutics. This guide provides an in-depth technical comparison of in silico modeling approaches for the reaction pathways of 5-benzyloxolan-2-one, a substituted δ-lactone with potential applications in medicinal chemistry. By integrating theoretical principles with practical, field-proven insights, this document serves as a comprehensive resource for establishing a robust and self-validating computational workflow.

Introduction: The Significance of this compound and the Role of In Silico Modeling

This compound, also known as 5-benzyl-δ-valerolactone, is a heterocyclic compound of interest due to the presence of both a lactone moiety and a benzyl group. The lactone ring is a common pharmacophore, while the benzyl substituent can influence lipophilicity and interactions with biological targets. Understanding the reactivity of this molecule, particularly the stability of the lactone ring to hydrolysis and other ring-opening reactions, is crucial for its potential development as a therapeutic agent or a key synthetic intermediate.

In silico modeling offers a powerful alternative to purely empirical approaches by providing a molecular-level understanding of reaction pathways.[1] Through computational chemistry, we can predict reaction kinetics and thermodynamics, identify transition states, and visualize reaction coordinates, thereby guiding experimental design and saving valuable resources. This guide will compare different in silico strategies for modeling the reaction pathways of this compound and provide the necessary framework for experimental validation.

Comparison of In Silico Modeling Approaches

The choice of computational methodology is a critical determinant of the accuracy and feasibility of in silico reaction modeling. Here, we compare several widely used approaches, from semi-empirical methods to high-level ab initio calculations, with a focus on their application to lactone chemistry.

Modeling ApproachStrengthsWeaknessesTypical Software
Semi-Empirical Methods (e.g., AM1, PM7) Very fast, suitable for large systems and initial screening.Lower accuracy, may not be reliable for transition states.MOPAC, Gaussian, Spartan
Density Functional Theory (DFT) Good balance of accuracy and computational cost.[2]Performance is highly dependent on the choice of functional and basis set.Gaussian, ORCA, Jaguar, Spartan
Ab Initio Methods (e.g., MP2, CCSD(T)) High accuracy, considered the "gold standard" for small molecules.Computationally very expensive, often impractical for molecules of this size.Gaussian, MOLPRO, Q-Chem
Reactive Molecular Dynamics (MD) Can simulate complex reaction systems with many molecules.Accuracy depends heavily on the quality of the force field.ReaxFF, NNP-MD

Causality Behind Method Selection:

For modeling the reaction pathways of this compound, Density Functional Theory (DFT) emerges as the most pragmatic and effective choice. Semi-empirical methods, while fast, often fail to accurately describe the subtle electronic effects that govern lactone ring stability and reactivity.[3] High-level ab initio methods, though highly accurate, are computationally prohibitive for routine analysis of a molecule of this size, especially when exploring multiple reaction pathways. Reactive MD is more suited for simulating large-scale, complex reactive systems rather than elucidating the detailed mechanism of a specific reaction.

DFT, with a suitable functional and basis set, provides a robust framework for obtaining reliable geometries, energies, and vibrational frequencies for reactants, products, and, most importantly, transition states.[2] The choice of the DFT functional is paramount. For reaction kinetics, hybrid functionals that include a portion of exact Hartree-Fock exchange, such as the B3LYP or the M06-2X functional, often provide a good balance of accuracy and computational efficiency.[4] The inclusion of a dispersion correction (e.g., D3) is also recommended to accurately model non-covalent interactions that may influence the stability of intermediates and transition states.[4]

In Silico Workflow for Reaction Pathway Analysis

A self-validating in silico workflow is essential for generating trustworthy and experimentally relevant predictions. The following diagram illustrates a robust workflow for modeling the reaction pathways of this compound.

workflow cluster_prep Preparation cluster_reaction Reaction Modeling cluster_analysis Analysis & Validation mol_build Molecule Building & Initial Optimization conf_search Conformational Search mol_build->conf_search Lowest energy conformer ts_search Transition State Search conf_search->ts_search Reactant & Product Geometries irc_calc IRC Calculation ts_search->irc_calc Verified Transition State thermo_kinetics Thermodynamic & Kinetic Analysis irc_calc->thermo_kinetics Reaction Pathway exp_validation Experimental Validation thermo_kinetics->exp_validation Predicted Rate Constants & Equilibrium Constants

Sources

A Comparative Review of Synthetic and Natural Lactones in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents is a perpetual endeavor. Among the myriad of chemical scaffolds, lactones—cyclic esters—have consistently emerged as a privileged class of compounds, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of natural and synthetic lactones, offering insights into their respective advantages and limitations in the drug development pipeline. We will delve into the intricacies of their sourcing, mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential, with a focus on anticancer applications.

The Lactone Scaffold: A Versatile Pharmacophore

Lactones are present in a vast array of natural products and have been the inspiration for numerous synthetic drugs.[1][2] Their biological activity is often attributed to the electrophilic nature of the lactone ring, which can react with nucleophilic residues in biological targets, such as proteins and enzymes.[3] This reactivity, combined with the diverse stereochemical arrangements and functional group embellishments found in both natural and synthetic lactones, underpins their wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

Natural Lactones: Nature's Arsenal

For centuries, traditional medicine has harnessed the therapeutic properties of plants rich in lactones.[4] Prominent examples include the sesquiterpene lactone parthenolide from feverfew (Tanacetum parthenium) and the withanolide withaferin A from Ashwagandha (Withania somnifera).

Sources and Isolation

Natural lactones are secondary metabolites produced by a wide range of organisms, including plants, fungi, and marine invertebrates.[2] Their isolation from these natural sources is a critical first step in their evaluation as potential drug candidates. The process typically involves extraction of the raw biological material with organic solvents, followed by chromatographic purification to isolate the desired compound.

Biological Activity and Mechanism of Action

Natural lactones often exhibit potent and selective biological activities. For instance, parthenolide and withaferin A are well-documented inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cell survival that is often dysregulated in cancer.[3] The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a key structural feature responsible for this activity, acting as a Michael acceptor that can covalently modify and inhibit key proteins in the NF-κB pathway.[3]

Synthetic Lactones: Designing for Success

While natural lactones provide a rich source of bioactive compounds, they often come with challenges such as low natural abundance, complex structures that are difficult to modify, and suboptimal pharmacokinetic properties.[5] Synthetic chemistry offers a powerful avenue to overcome these limitations by enabling the creation of novel lactone analogs with improved efficacy, safety, and drug-like properties.[1]

Rationale for Synthesis

The primary motivations for synthesizing lactone analogs include:

  • Improving solubility and bioavailability: Many natural lactones are poorly soluble in water, which limits their clinical utility.[5]

  • Enhancing potency and selectivity: Synthetic modifications can fine-tune the interaction of a lactone with its biological target, leading to increased potency and reduced off-target effects.

  • Simplifying the molecular structure: Simpler synthetic analogs are often easier and more cost-effective to produce on a large scale.

  • Exploring structure-activity relationships (SAR): The synthesis of a series of related analogs allows researchers to systematically investigate which parts of the molecule are essential for its biological activity.

Case Study: Parthenolide vs. Dimethylaminoparthenolide (DMAPT)

A compelling example of the value of synthetic modification is the development of dimethylaminoparthenolide (DMAPT) , a water-soluble analog of parthenolide.[3][6] Parthenolide itself has shown promising anticancer activity in preclinical studies, but its poor solubility has hampered its clinical development.[5] DMAPT was designed to address this limitation by introducing a dimethylamino group, which can be protonated at physiological pH to form a soluble salt.[7] This modification significantly improves its bioavailability, allowing for effective systemic administration.[8]

Comparative Analysis: Natural vs. Synthetic Lactones

The decision to pursue a natural lactone or a synthetic analog in a drug discovery program depends on a variety of factors. The following table provides a comparative overview of key parameters for parthenolide and its synthetic analog DMAPT, as well as withaferin A and its semi-synthetic analogs.

Compound Type Source/Synthesis Target/Mechanism IC50/EC50 In Vivo Efficacy Pharmacokinetics
Parthenolide NaturalExtracted from Tanacetum partheniumNF-κB and STAT3 inhibition, ROS induction[3][9]~5-15 µM in various cancer cell lines[10]Limited single-agent in vivo activity due to poor solubility.[11]Poor water solubility and oral bioavailability.[5]
DMAPT SyntheticChemical synthesis from parthenolideSimilar to parthenolide; enhanced ROS generation[11][12]~2-10 µM in various cancer cell lines[10]Demonstrates single-agent in vivo activity; suppresses tumor growth in xenograft models.[11][12]~1000-fold more soluble than parthenolide; ~70% oral bioavailability.[5][8]
Withaferin A NaturalExtracted from Withania somniferaInhibition of Hsp90, NF-κB, and induction of apoptosis[13][14]~0.5-5 µM in various cancer cell lines[15]Suppresses tumor growth in various preclinical cancer models.[14]Limited by poor solubility.
3-Azido-Withaferin A Semi-syntheticChemical modification of Withaferin AEnhanced cytotoxicityUp to 35-fold more potent than Withaferin A in certain cancer cells.[16]Under investigationImproved properties are the goal of synthesis.

Experimental Protocols

Isolation of a Natural Lactone: Withaferin A

This protocol provides a general procedure for the isolation of withaferin A from the leaves of Withania somnifera.

Materials:

  • Dried and powdered leaves of Withania somnifera

  • Methanol

  • Diethyl ether

  • Acetone

  • Rotary evaporator

  • Chromatography column (Silica gel)

  • TLC plates

Procedure:

  • Extraction: Macerate the powdered leaves in methanol at room temperature for 24-48 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Solvent Partitioning: Resuspend the crude extract in water and perform a liquid-liquid extraction with diethyl ether. The ether layer will contain the less polar compounds, including withaferin A.

  • Crystallization: Concentrate the ether extract and allow it to stand at a low temperature (4°C) to induce crystallization. The crude crystals can be collected by filtration.

  • Purification: The crude withaferin A can be further purified by column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Characterization: Confirm the identity and purity of the isolated withaferin A using techniques such as TLC, HPLC, mass spectrometry, and NMR.

Synthesis of a Bioactive Lactone: A Representative Protocol

This protocol outlines a general, multi-step synthesis of a γ-lactone, a common structural motif in bioactive molecules.

Materials:

  • An appropriate aldehyde

  • 3-butenylmagnesium bromide (Grignard reagent)

  • Tetrahydrofuran (THF), anhydrous

  • Dihydropyran (DHP)

  • Dichloromethane (CH2Cl2), anhydrous

  • Borane-tetrahydrofuran complex (BH3·THF)

  • Pyridinium dichromate (PDC)

  • p-Toluenesulfonic acid (PTSA)

  • Methanol (MeOH)

Procedure:

  • Grignard Reaction: To a solution of the starting aldehyde in dry THF at 0°C, add 3-butenylmagnesium bromide dropwise. After the reaction is complete, quench with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Protection of the Alcohol: React the resulting secondary alcohol with dihydropyran in dry CH2Cl2 with a catalytic amount of acid to form a tetrahydropyranyl (THP) ether.

  • Hydroboration-Oxidation: Treat the THP-protected alcohol with BH3·THF, followed by an oxidative work-up with PDC to yield the corresponding carboxylic acid.

  • Deprotection and Lactonization: Dissolve the carboxylic acid in methanol and add a catalytic amount of PTSA. This will cleave the THP ether, and the liberated hydroxyl group will spontaneously cyclize onto the carboxylic acid to form the γ-lactone.

  • Purification and Characterization: Purify the final lactone product by column chromatography and characterize it by NMR and mass spectrometry.

Visualizing Mechanisms and Workflows

Signaling Pathway: NF-κB Inhibition by Parthenolide

The following diagram illustrates the canonical NF-κB signaling pathway and the inhibitory action of parthenolide.

NFkB_Pathway cluster_nucleus Inside Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates DNA DNA Gene_Expression Pro-inflammatory & Pro-survival Genes DNA->Gene_Expression Transcription Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits Parthenolide->NFkB_p65_p50 Inhibits (direct alkylation) NFkB_p65_p50_n->DNA Binds

Caption: Parthenolide inhibits the NF-κB pathway by targeting the IKK complex and directly alkylating the p65 subunit.

Experimental Workflow: High-Throughput Screening for Anticancer Lactones

The diagram below outlines a typical high-throughput screening (HTS) workflow to identify novel anticancer lactones.

HTS_Workflow Start Start Compound_Library Lactone Library (Natural & Synthetic) Start->Compound_Library Compound_Addition Add Lactone Compounds (Automated Liquid Handling) Compound_Library->Compound_Addition Plate_Preparation Plate Cancer Cells (e.g., 384-well plates) Plate_Preparation->Compound_Addition Incubation Incubate (24-72h) Compound_Addition->Incubation Assay Perform Cell Viability Assay (e.g., CellTiter-Glo®) Incubation->Assay Data_Acquisition Read Plates (Luminometer/Spectrophotometer) Assay->Data_Acquisition Data_Analysis Data Analysis (Calculate % inhibition, Z') Data_Acquisition->Data_Analysis Hit_Identification Identify 'Hits' (Compounds with significant activity) Data_Analysis->Hit_Identification Hit_Identification->Data_Analysis Inactive Hit_Confirmation Hit Confirmation (Re-test in dose-response) Hit_Identification->Hit_Confirmation Active Secondary_Assays Secondary Assays (e.g., Apoptosis, Mechanism of Action) Hit_Confirmation->Secondary_Assays Lead_Optimization Lead Optimization (SAR studies, ADME/Tox) Secondary_Assays->Lead_Optimization End End Lead_Optimization->End

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Benzyloxolan-2-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, safety-critical guidance for the proper handling and disposal of 5-Benzyloxolan-2-one. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a safe laboratory environment and full regulatory compliance.

Hazard Assessment and Chemical Profile

Proper disposal begins with a thorough understanding of the compound's hazard profile. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, its chemical structure provides critical clues to its potential hazards. The molecule is a substituted γ-butyrolactone, containing a cyclic ether (oxolan) and a benzyl group. This structure suggests the following potential hazards:

  • Irritation: Causes skin and eye irritation, and may cause respiratory irritation upon inhalation.[1]

  • Combustibility: Classified as a combustible liquid.[1]

  • Peroxide Formation: Like many cyclic ethers, it may form explosive peroxides over time, particularly when exposed to air and light.[2]

  • Ingestion: May be harmful if swallowed.[1]

Given these potential risks, this compound must be managed and disposed of as a hazardous chemical waste.[3]

Quantitative Data Summary

For quick reference, the key identifiers and predicted properties of this compound are summarized below. Note that multiple CAS numbers may be found in literature for related structures.

PropertyValueSource
CAS Number 10413-14-6[2] / 21175-42-8[4]BenchChem[2], BLD Pharm[4]
Molecular Formula C₁₁H₁₂O₂BLD Pharm[4]
Molecular Weight 176.21 g/mol BLD Pharm[4]
GHS Classification Skin Irritation (Cat. 2), Eye Irritation (Cat. 2A), Respiratory Irritation (Cat. 3), Combustible Liquid (Cat. 4)BenchChem[1]

Mandatory Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, the following PPE is mandatory. The selection is directly informed by the compound's hazard profile.

PPE CategoryItem SpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles.Protects against splashes and potential eye irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact and subsequent irritation.[1]
Body Protection Standard laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.[3]
Respiratory Protection All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.Minimizes the risk of inhaling vapors or aerosols that may cause respiratory irritation.[1]

Step-by-Step Waste Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Direct disposal into regular trash or down the sanitary sewer is strictly prohibited.[5][6] Adherence to all local, state, and federal regulations is mandatory.

Step 1: Waste Segregation and Collection
  • Principle: Preventing unintended chemical reactions is a cornerstone of laboratory safety. Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[7]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof hazardous waste container.

  • Solid Waste: Collect all contaminated labware (e.g., pipette tips, vials, absorbent pads) into a separate, dedicated solid hazardous waste container.[3]

Step 2: Containerization and Labeling
  • Container Selection: The waste container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, screw-top cap.[7]

  • Labeling: The container must be clearly and accurately labeled with the following information:

    • "Hazardous Waste"[8]

    • "this compound"

    • Primary Hazard(s): "Irritant," "Combustible"

    • Accumulation Start Date

Step 3: Temporary Storage
  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]

  • The SAA should be a secondary containment unit located away from direct sunlight, heat sources, and incompatible chemicals (e.g., strong oxidizing agents, acids, bases).[7][9][10]

Step 4: Final Disposal
  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[7][9]

  • The standard and most environmentally sound disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers.[5][9]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

Small Spill Protocol (<100 mL)
  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated.[8]

  • Don PPE: Wear all PPE as specified in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[7]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.[7]

  • Dispose of Cleanup Materials: All materials used for cleanup, including gloves and wipes, must be placed in the solid hazardous waste container.[8]

Large Spill Protocol (>100 mL)
  • Evacuate the immediate area.

  • Alert others and prevent entry into the affected zone.

  • Contact your institution's EHS department or emergency response team immediately.[7]

Decontamination of Empty Containers

An empty container that previously held this compound must be decontaminated before it can be disposed of as non-hazardous waste.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[8]

  • Collect Rinsate: This rinsate is considered hazardous waste and MUST be collected in the designated liquid hazardous waste container for this compound.[6][8]

  • Final Disposal: After triple-rinsing and allowing the container to air dry in a fume hood, deface or remove the original label. The decontaminated container may then be disposed of in the regular trash or recycled, according to institutional policy.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste streams.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Waste Generated: This compound liquid Liquid Waste (Solutions, Rinsate) start->liquid solid Solid Waste (Contaminated Labware) start->solid spill Spill Occurs start->spill container Empty Original Container start->container collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid->collect_solid spill_protocol Follow Spill Management Protocol spill->spill_protocol decon Triple-Rinse with Solvent container->decon store Store in Satellite Accumulation Area (SAA) collect_liquid->store collect_solid->store spill_protocol->collect_solid decon->collect_liquid Collect Rinsate trash Dispose as Non-Hazardous Trash decon->trash After Decontamination ehs Arrange Pickup by EHS for Incineration store->ehs

Caption: Decision workflow for this compound waste streams.

References

  • BenchChem. Proper Disposal of 5-Benzyloxan-2-one: A Guide for Laboratory Professionals. BenchChem.
  • BenchChem. Proper Disposal of 4,5-DiHDPA Lactone: A Guide for Laboratory Professionals. BenchChem.
  • ChemicalBook. Gamma Butyrolactone - Safety Data Sheet. ChemicalBook.
  • BenchChem. Essential Safety and Operational Guide for this compound. BenchChem.
  • Sigma-Aldrich. SAFETY DATA SHEET - γ-Butyrolactone. Sigma-Aldrich.
  • Fisher Scientific. SAFETY DATA SHEET - y-Butyrolactone. Fisher Scientific.
  • Safety data sheet - γ-butyrolactone (GBL).
  • BenchChem. Proper Disposal of Massoia Lactone: A Guide for Laboratory Professionals. BenchChem.
  • BLD Pharm. 21175-42-8|this compound. BLD Pharm.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
  • Office of Clinical and Research Safety. Guide to Laboratory Sink/Sewer Disposal of Wastes.
  • BenchChem. Proper Disposal of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one: A Guide for Laboratory Professionals. BenchChem.

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Navigating the Safe Handling of 5-Benzyloxolan-2-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory environment. The handling of specialized chemical reagents, such as 5-Benzyloxolan-2-one, demands a meticulous and informed approach to personal protection and waste management. This guide moves beyond generic safety data sheet recommendations to provide a detailed, field-tested framework for the safe utilization of this compound, ensuring both personal safety and experimental success.

Understanding the Hazard: A Proactive Stance on Safety

This compound, while a valuable reagent, presents several potential hazards that necessitate robust protective measures. It is recognized as a substance that can provoke skin and eye irritation, and may also lead to irritation of the respiratory system.[1] Ingestion of this compound is also considered harmful.[1] A comprehensive understanding of these risks is the foundational step in mitigating them effectively.

The primary routes of exposure are dermal contact, ocular contact, and inhalation. Therefore, our personal protective equipment (PPE) strategy must create a reliable barrier against these pathways.

The Last Line of Defense: A Multi-Faceted Approach to PPE

The selection and proper use of PPE is a critical control measure in the hierarchy of laboratory safety. For this compound, a multi-layered approach to PPE is essential.

Hand Protection: Beyond the Basics

Chemical-resistant gloves are a cornerstone of safe handling. While nitrile gloves are a common and generally suitable choice for incidental contact, a deeper understanding of their properties is crucial.[1]

  • Donning and Doffing: Always inspect gloves for any signs of degradation or punctures before use. When removing gloves, use a technique that avoids skin contact with the outer, potentially contaminated surface.

  • Immediate Action upon Contamination: If a glove comes into contact with this compound, it must be removed and replaced immediately to prevent breakthrough and skin exposure.[2][5]

Eye and Face Protection: An Impenetrable Shield

The risk of serious eye irritation necessitates stringent eye and face protection.[1]

  • Standard Operations: At a minimum, safety glasses with side shields must be worn at all times in the laboratory where this compound is handled.[1]

  • Splash Hazard: For procedures with an elevated risk of splashing, such as transferring large volumes or working with the substance under pressure, a face shield should be worn in conjunction with safety goggles.[1]

Body Protection: Minimizing Dermal Exposure

A laboratory coat is the standard for protecting the skin and clothing from contamination.[1] The lab coat should be fully buttoned to provide maximum coverage. For tasks with a higher risk of significant splashes, a chemically resistant apron over the lab coat is recommended.

Respiratory Protection: A Controlled Airspace

Engineering controls, such as a certified chemical fume hood, are the primary means of preventing respiratory exposure.[1] All work with this compound should be conducted within a fume hood to minimize the inhalation of any vapors or aerosols.

In the event of a spill or a situation where engineering controls are not sufficient, respiratory protection may be necessary.

  • Respirator Selection: For situations involving organic vapors, an air-purifying respirator (APR) equipped with an organic vapor (OV) cartridge is appropriate.[6][7] According to the NIOSH color-coding system, these cartridges are identifiable by their black color.[6][8][9]

  • Fit and Maintenance: It is crucial that any individual required to wear a respirator has been properly fit-tested and trained in its use, inspection, and maintenance.

A Systematic Approach to Personal Protective Equipment

The following diagram outlines the decision-making process and workflow for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow PPE Selection and Use Workflow for this compound cluster_planning Planning and Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure Start Assess Task and Potential for Exposure SplashRisk Splash Risk? Start->SplashRisk AerosolRisk Aerosol or Vapor Inhalation Risk? Start->AerosolRisk EyeProtection Wear Safety Glasses with Side Shields SplashRisk->EyeProtection No GogglesShield Wear Goggles and Face Shield SplashRisk->GogglesShield Yes FumeHood Work in Fume Hood AerosolRisk->FumeHood Low/Controlled Respirator Select NIOSH-Approved Respirator with Organic Vapor Cartridge AerosolRisk->Respirator High/Uncontrolled HandProtection Select Chemical-Resistant Gloves (e.g., Nitrile) DonPPE Don PPE Correctly HandProtection->DonPPE EyeProtection->DonPPE GogglesShield->DonPPE BodyProtection Wear Lab Coat BodyProtection->DonPPE FumeHood->DonPPE Respirator->DonPPE PerformTask Perform Laboratory Task DonPPE->PerformTask DoffPPE Doff PPE Correctly (Avoid Contamination) PerformTask->DoffPPE Disposal Dispose of Contaminated PPE as Hazardous Waste DoffPPE->Disposal

Caption: Workflow for PPE selection when handling this compound.

Operational and Disposal Plans: A Cradle-to-Grave Responsibility

The safe use of this compound extends to its proper disposal and the decontamination of workspaces.

Waste Segregation and Disposal

All materials contaminated with this compound must be treated as hazardous chemical waste.[1][10]

  • Solid Waste: This includes contaminated gloves, weighing papers, and any other solid materials. These should be collected in a designated, leak-proof container that is clearly labeled as "Hazardous Waste" and lists the chemical constituents.[11][12][13]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[11][12] Never dispose of this chemical down the drain.[10]

  • Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[14] After triple-rinsing and removal or defacing of the original label, the container may be disposed of as regular non-hazardous waste, in accordance with institutional policies.[14]

Decontamination of Laboratory Equipment

Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.

  • Initial Cleaning: Remove any gross contamination by wiping with a cloth or paper towel. Dispose of these cleaning materials as solid hazardous waste.[15][16]

  • Solvent Rinse: Rinse the equipment with a suitable solvent that is known to dissolve this compound. Collect the rinsate as liquid hazardous waste.

  • Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.[10][17]

  • Final Rinse: Rinse thoroughly with deionized water and allow to air dry.

The following table summarizes the essential PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile gloves (min. 5-mil thickness) are suitable for incidental contact. For prolonged contact, consult specific chemical resistance data. Immediately replace if contaminated.[1][2][5]
Eye and Face Protection Safety glasses with side-shieldsMandatory for all operations to protect against accidental splashes.[1]
Goggles and Face shieldRequired when there is a significant risk of splashing.[1]
Body Protection Laboratory coatMust be fully buttoned to protect skin and clothing.
Respiratory Protection Chemical fume hoodPrimary engineering control to prevent inhalation of vapors.[1]
Air-purifying respiratorFor spill response or in the absence of adequate engineering controls. Must be NIOSH-approved with an organic vapor (black) cartridge.[6][7][9]

By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment that fosters innovation and discovery.

References

  • Benchchem. Essential Safety and Operational Guide for this compound.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Available from: [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Available from: [Link]

  • ACTenviro. Best Practices for Laboratory Waste Management. Available from: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]

  • OSHACode EHS Training. NIOSH Color Coding for Respirator Cartridges and Filters. Available from: [Link]

  • UPenn EHRS. Nitrile Glove Chemical-Compatibility Reference. Available from: [Link]

  • Scribd. Niosh Approved Respirator Cartridges. Available from: [Link]

  • Benchchem. Proper Disposal of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one: A Guide for Laboratory Professionals.
  • PK Safety. Understanding Respirators With Organic Vapor Cartridges. Available from: [Link]

  • Parcil Safety. NIOSH vs CE Standards | Respirator Certification Guide. Available from: [Link]

  • International Safety. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Available from: [Link]

  • Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Available from: [Link]

  • Microlit. A Quick Guide to Lab Equipment Decontamination. Available from: [Link]

  • Safety & Risk Services. Decontamination of Laboratory Equipment. Available from: [Link]

  • Central Michigan University. Laboratory Equipment Decontamination Procedures. Available from: [Link]

  • Aport. Decontamination Protocols for Lab Equipment. Available from: [Link]

  • WellBefore. Nitrile Gloves Chemical Resitance: What You Need to Know. Available from: [Link]

  • American Laboratory. Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Available from: [Link]

  • Chemical Resistance of Gloves.pdf. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.